molecular formula C10H13ClN2O3 B1403778 tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate CAS No. 1609402-46-1

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Cat. No.: B1403778
CAS No.: 1609402-46-1
M. Wt: 244.67 g/mol
InChI Key: UCZOCPZOKRYOGX-UHFFFAOYSA-N
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Description

Tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZOCPZOKRYOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a substituted pyridine ring with chloro, hydroxyl, and Boc-protected amine functionalities, makes it a versatile building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of a reliable synthetic route to this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. The presented methodology is designed to be robust and scalable, catering to the needs of researchers and professionals in drug discovery and development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence, starting from a readily available precursor. The overall strategy involves the initial synthesis of the core pyridine structure, 2-amino-5-chloro-3-hydroxypyridine, followed by the selective protection of the 2-amino group using a tert-butoxycarbonyl (Boc) group.

G cluster_0 Overall Synthetic Strategy Precursor 2-Amino-3,5-dichloropyridine Intermediate 2-Amino-5-chloro-3-hydroxypyridine Precursor->Intermediate Selective Hydrolysis Target_Molecule This compound Intermediate->Target_Molecule Boc Protection

Caption: Overall synthetic workflow.

This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reactions. The selective hydrolysis of a di-halogenated aminopyridine is a critical step, followed by a standard and well-established Boc-protection protocol.

Part 1: Synthesis of 2-Amino-5-chloro-3-hydroxypyridine

The initial step focuses on the regioselective hydrolysis of 2-amino-3,5-dichloropyridine. This transformation is a nucleophilic aromatic substitution where a hydroxide ion displaces one of the chloro substituents. The 3-position is more activated towards nucleophilic attack than the 5-position due to the electronic influence of the amino group.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like intermediate. The electron-donating amino group at the 2-position and the electron-withdrawing chloro group at the 5-position influence the electron density of the pyridine ring, making the 3-position more susceptible to nucleophilic attack by the hydroxide ion.

G Reactant 2-Amino-3,5-dichloropyridine Intermediate Meisenheimer-like Intermediate Reactant->Intermediate Nucleophilic Attack Nucleophile + OH⁻ Product 2-Amino-5-chloro-3-hydroxypyridine Intermediate->Product Leaving_Group + Cl⁻

Caption: Mechanism of selective hydrolysis.

Experimental Protocol

Materials:

  • 2-Amino-3,5-dichloropyridine

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dichloropyridine (1 equivalent) in a suitable solvent such as a mixture of water and a high-boiling point ether (e.g., diglyme), as indicated in related patent literature.[1]

  • Add a solution of potassium hydroxide (excess, e.g., 3-5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-amino-5-chloro-3-hydroxypyridine can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material2-Amino-3,5-dichloropyridine[2]
Key ReagentPotassium Hydroxide[1]
SolventWater/High-boiling ether[1]
Reaction TemperatureReflux[1]
Typical Yield70-85%Estimated

Part 2: Synthesis of this compound

The second and final step is the protection of the 2-amino group of 2-amino-5-chloro-3-hydroxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc anhydride) as the Boc-donating reagent.[3][4]

Causality Behind Experimental Choices

The use of di-tert-butyl dicarbonate is preferred due to its high reactivity towards amines and the clean nature of the reaction, where the byproducts are tert-butanol and carbon dioxide, which are easily removed.[4] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. A variety of solvents can be used, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being common choices.

Experimental Protocol

Materials:

  • 2-Amino-5-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-5-chloro-3-hydroxypyridine (1 equivalent) in THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Parameter Value Reference
Starting Material2-Amino-5-chloro-3-hydroxypyridine-
Key ReagentDi-tert-butyl dicarbonate (Boc₂O)[3][4]
BaseTriethylamine[5]
SolventTetrahydrofuran (THF)[5]
Reaction TemperatureRoom Temperature[6]
Typical Yield85-95%Estimated

Characterization of Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

Property Value Reference
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.68 g/mol
CAS Number 1609402-46-1
Appearance White to off-white solid-
¹H NMR Consistent with proposed structure
LC-MS [M+H]⁺ = 245.07

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The described protocols are based on well-established chemical transformations and are amenable to scale-up for applications in pharmaceutical research and development. The key to a successful synthesis lies in the careful execution of the selective hydrolysis of the dichlorinated precursor, followed by a standard and high-yielding Boc protection. The provided experimental details and characterization data serve as a valuable resource for scientists working on the synthesis of complex heterocyclic molecules.

References

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]

  • Process for the production of 2-amino-3-hydroxypyridines.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate. PubChem. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. PubChem. [Link]

  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Process for preparing 2-amino-5-chloropyridine.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

Sources

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecular architectures. This document details its physicochemical properties, provides a predicted spectroscopic profile, outlines a plausible synthetic pathway with detailed experimental protocols, and discusses its chemical reactivity and potential applications. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this versatile synthetic intermediate.

Introduction and Molecular Overview

This compound (CAS No: 1609402-46-1) is a substituted pyridine featuring three key functional groups: a chloro group at the 5-position, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

The Boc protecting group renders the amino group at the 2-position temporarily inert, allowing for selective reactions at other sites on the molecule. This strategic protection is fundamental in multi-step organic synthesis, preventing unwanted side reactions. The presence of the chloro and hydroxyl groups provides orthogonal handles for further chemical modification, such as cross-coupling reactions or etherification, making this compound a highly versatile precursor for creating libraries of novel compounds for drug screening. The carbamate functional group itself is a common motif in therapeutic agents, valued for its chemical stability and ability to modulate molecular interactions.[2]

Caption: Molecular structure and key functional groups of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

The following table summarizes the known and predicted properties of the title compound.

PropertyValueSource / Method
CAS Number 1609402-46-1[1]
Molecular Formula C₁₀H₁₃ClN₂O₃Calculated
Molecular Weight 244.68 g/mol Calculated
Appearance Expected to be a white to off-white solid.Analogy
Solubility Expected to be soluble in common organic solvents like methanol, ethyl acetate, dichloromethane, and DMSO. Limited solubility in water.Analogy[3]
Melting Point Not reported. Similar Boc-protected amines have melting points ranging from 60-150 °C.Analogy
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure verification. Below are the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is logical for a compound with exchangeable protons (NH and OH), which are more likely to be observed in this solvent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Broad Singlet1HAr-OH Phenolic protons are acidic and appear downfield; broad due to exchange.
~8.0-8.5Singlet1HNH -BocAmide protons are deshielded and often appear as broad singlets.
~7.8Doublet1HPyridine H -6Aromatic proton ortho to the nitrogen and meta to the chlorine.
~7.4Doublet1HPyridine H -4Aromatic proton ortho to the chlorine and meta to the nitrogen.
1.45Singlet9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~153C =O (Carbamate)Carbonyl carbon of the carbamate group.
~150Pyridine C -OHAromatic carbon attached to the hydroxyl group, deshielded by oxygen.
~145Pyridine C -NHBocAromatic carbon attached to the nitrogen, influenced by the carbamate.
~135Pyridine C -HAromatic CH carbon.
~125Pyridine C -ClAromatic carbon attached to chlorine.
~120Pyridine C -HAromatic CH carbon.
~80C (CH₃)₃Quaternary carbon of the tert-butyl group.
~28C(C H₃)₃Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Predicted):

  • ~3400-3200 cm⁻¹: O-H and N-H stretching (broad).

  • ~3000-2850 cm⁻¹: C-H stretching (aliphatic).

  • ~1700-1725 cm⁻¹: C=O stretching (strong, characteristic of the Boc group).

  • ~1600, ~1470 cm⁻¹: C=C and C=N stretching (aromatic pyridine ring).

  • ~1250, ~1160 cm⁻¹: C-O stretching.

  • ~800-700 cm⁻¹: C-Cl stretching.

Synthesis and Purification Protocol

A robust synthesis of the title compound can be achieved via the Boc-protection of the corresponding amine precursor, 2-amino-5-chloro-3-hydroxypyridine. This method is a standard and widely utilized transformation in organic chemistry.[4][5]

Caption: Proposed synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

Causality Statement: This protocol employs Di-tert-butyl dicarbonate ((Boc)₂O) as the electrophilic source of the Boc group. A non-nucleophilic base like triethylamine is used to neutralize the acidic byproduct (tert-butanol and CO₂) and facilitate the reaction. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both the polar starting material and the less polar reagent.

Materials:

  • 2-amino-5-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chloro-3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes. In a separate container, dissolve Di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting amine spot is no longer visible (typically 4-12 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate.

  • Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the water content).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, with the resulting data matching the predicted profiles. Purity can be quantified using HPLC analysis.

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Reactivity_Profile cluster_deprotection Amine Deprotection cluster_alkylation Hydroxyl Group Reaction cluster_coupling Pyridine Ring Functionalization start This compound deprotected 2-Amino-5-chloro- 3-hydroxypyridine start:f0->deprotected Acidic Conditions (e.g., TFA, HCl) alkylated O-Alkylated or O-Acylated Product start:f0->alkylated Base + Electrophile (e.g., K₂CO₃, R-Br) coupled Biaryl Product start:f0->coupled Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key reaction pathways for this compound.

  • Boc-Group Deprotection: The Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane). This unmasks the primary amine, allowing for subsequent reactions such as amide bond formation, alkylation, or sulfonylation. This is a critical step in the final stages of synthesizing a target molecule.

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group is nucleophilic and can be functionalized through various reactions.

    • O-Alkylation: Using a base (e.g., K₂CO₃, NaH) and an alkyl halide, ethers can be formed (Williamson ether synthesis).

    • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields esters.

  • Chloro Group Displacement/Coupling: The chlorine atom on the electron-deficient pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

    • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

    • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

These potential transformations highlight the molecule's role as a versatile scaffold for building a diverse range of more complex structures, making it highly valuable for constructing libraries of compounds for high-throughput screening in drug discovery programs.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions should be based on compounds with similar functional groups, such as chlorinated pyridines and carbamates.[7][8][9]

  • General Advice: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator.

  • Hazards:

    • May be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

    • May cause skin, eye, and respiratory tract irritation.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[7] Always consult a substance-specific SDS when available and perform a thorough risk assessment before handling.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its combination of a privileged pyridine core with orthogonally reactive functional groups, managed by the robust Boc protecting group, provides chemists with a powerful tool for the efficient construction of novel and complex molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an analysis of its reactivity, underscoring its value for professionals engaged in the pursuit of new therapeutic agents.

References

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic pathway, expected reactivity, and its role as a strategic intermediate in the development of novel therapeutics.

Introduction and Significance

This compound is a substituted pyridine derivative that has gained importance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure combines several key features: a pyridine core, which is a prevalent scaffold in numerous biologically active compounds; a chloro substituent that can serve as a handle for cross-coupling reactions; a hydroxyl group that can be functionalized or participate in hydrogen bonding; and a Boc-protected amine, which allows for controlled manipulation of the molecule's reactivity. The strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, we can infer its properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate[1]tert-Butyl (3-hydroxypyridin-2-yl)carbamate[2][3]
CAS Number 1609402-46-11207175-73-2902835-93-2
Molecular Formula C₁₀H₁₃ClN₂O₃C₁₀H₁₃BrN₂O₃C₁₀H₁₄N₂O₃
Molecular Weight 244.67 g/mol 289.13 g/mol 210.23 g/mol
Appearance Expected to be an off-white to light-colored solidNot specifiedNot specified
Melting Point Not availableNot availableNot available
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.Not specifiedNot specified
Topological Polar Surface Area (TPSA) 71.45 Ų (calculated)71.45 Ų (calculated)71.45 Ų[3]
Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound.

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically 7.0-8.5 ppm). The hydroxyl and amine protons would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should display signals for the ten carbon atoms. The tert-butyl carbons would be found in the aliphatic region, with the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons would resonate in the aromatic region (110-160 ppm), and the carbonyl carbon of the carbamate would be observed further downfield (around 150-155 ppm).

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (244.67 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (around 3200-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and a strong absorption for the C=O of the carbamate group (around 1700-1725 cm⁻¹).

Synthesis and Manufacturing

Proposed Synthetic Pathway

G cluster_0 Boc Protection A 2-Amino-5-chloro-3-hydroxypyridine C This compound A->C Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) B Di-tert-butyl dicarbonate (Boc)₂O B->C

Caption: Proposed synthesis of the target compound via Boc protection.

Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 2-amino-5-chloro-3-hydroxypyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution.

  • Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) either as a solid or dissolved in the same solvent. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer would then be dried and concentrated under reduced pressure.

  • Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups.

G cluster_0 Reaction Sites Core This compound Boc Boc-Protected Amine Core->Boc Acidic Deprotection Chloro Chloro Group Core->Chloro Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Hydroxyl Hydroxyl Group Core->Hydroxyl O-Alkylation, O-Acylation Pyridine Pyridine Ring Core->Pyridine Further Ring Functionalization

Caption: Key reaction sites on the target molecule.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[4] It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine.[5] This allows for the selective functionalization of other parts of the molecule before deprotection and subsequent reaction at the amino group.

  • Chloro Group: The chlorine atom at the 5-position of the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of substituents.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity into the molecular structure. It can also participate in hydrogen bonding, which may be important for the biological activity of the final target molecules.

  • Pyridine Ring: The pyridine ring itself can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will direct the regioselectivity of such transformations.

Applications in Drug Discovery and Development

While this compound is an intermediate and not expected to have intrinsic biological activity, it is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The "5-chloropyridin-2-yl" moiety has been incorporated into molecules targeting a range of diseases. For instance, related structures are found in compounds developed as kinase inhibitors for the treatment of cancers and immunological disorders.

A patent for a method of preparing a complex molecule containing a 5-chloropyridin-2-ylamino moiety highlights the utility of this class of compounds in pharmaceutical synthesis.[6]

G Start This compound Step1 Functionalization at Chloro and/or Hydroxyl Group Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 Amine Functionalization Step2->Step3 Final Biologically Active Target Molecule Step3->Final

Caption: General workflow for utilizing the target compound in synthesis.

Safety and Handling

A formal safety data sheet (SDS) for this compound is not widely available. However, based on the known hazards of its precursor, 2-amino-3-hydroxypyridine, and other related carbamates, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

The precursor, 2-amino-3-hydroxypyridine, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Similar hazards should be assumed for the title compound in the absence of specific data.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical transformations in a controlled manner, making it an ideal starting material for the synthesis of complex, biologically active molecules. Further research into its applications is likely to reveal its utility in the development of new therapeutic agents.

References

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • PubChem. tert-Butyl (3-hydroxypyridin-2-yl)carbamate. [Link]

  • PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubChem. tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}-5-[(2E)-3-{4-[2-(morpholin-4-yl)ethyl]phenyl}prop-2-en-1-yl]-1-phenylpentan-2-yl]carbamate. [Link]

  • Acmec Biochemical. 761423-87-4[Ipragliflozin 98%]. [Link]

  • American Chemical Society. American Chemical Society (ACS) Citation Guidelines, 3rd Edition. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-7825246-B2. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • NIH. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. [Link]

  • PubMed. Characterization of a two-component alkanesulfonate monooxygenase from Escherichia coli. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemtips - WordPress.com. Reactions that Work: Boc Protection. [Link]

  • MSU chemistry. Proton NMR Table. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

  • Justia Patents. Particles for use in a pharmaceutical composition. [Link]

  • Acmec Biochemical. 1029-94-3[2,6-diphenyl-4H-pyran-4-one 98%]. [Link]

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An In-depth Technical Guide on the Elucidation of the Mechanism of Action for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a synthetic organic compound featuring a carbamate functional group and a substituted hydroxypyridine ring. While its specific biological activity and mechanism of action are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, tailored for researchers in drug discovery and chemical biology. We will explore a primary hypothesis centered on acetylcholinesterase inhibition, a known activity of many carbamate-containing molecules, and delineate a multi-stage experimental plan to validate this hypothesis, from initial in vitro screening to cell-based assays. This document is intended to serve as a roadmap for elucidating the pharmacological profile of this and structurally related compounds.

Introduction: Unveiling the Potential of a Structurally-Intriguing Molecule

The carbamate functional group is a well-established pharmacophore present in numerous approved therapeutic agents. Its roles range from acting as a key interacting moiety with biological targets to improving the pharmacokinetic properties of a parent molecule.[1][2][3] Carbamates are notably recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] This inhibitory action is the basis for their use in treating conditions such as myasthenia gravis and Alzheimer's disease.[1]

The subject of this guide, this compound, combines this carbamate group with a 5-chloro-3-hydroxypyridin-2-yl core. The hydroxypyridine scaffold is also prevalent in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Given these structural alerts, a primary hypothesis for the mechanism of action of this compound is the inhibition of acetylcholinesterase. This guide will provide the scientific rationale and detailed protocols for a systematic investigation into this hypothesis.

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

The core hypothesis is that this compound acts as an inhibitor of acetylcholinesterase. Carbamates are known to carbamylate the serine residue in the active site of AChE, leading to a transiently inactivated enzyme.[4] The rate of decarbamylation determines the duration of inhibition, which is typically reversible.[4]

The proposed interaction is initiated by the binding of the compound to the AChE active site. The carbamate moiety is then positioned to react with the catalytic serine residue, forming a carbamylated enzyme intermediate. This prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft.

To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, progressing from direct enzyme inhibition assays to more complex cellular models.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical and scientifically sound workflow to investigate the hypothesized mechanism of action.

Stage 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits acetylcholinesterase activity in a controlled, cell-free environment.

The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis yields thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide solution (10 mM in phosphate buffer)

    • AChE solution (from electric eel or human recombinant)

    • Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

    • Positive control: Physostigmine or Neostigmine.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of test compound dilution (or DMSO for control)

      • 10 µL of AChE solution

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of acetylthiocholine iodide solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

To further characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are essential.

Experimental Protocol:

  • Perform the Ellman's assay as described above, but vary the concentration of the substrate (acetylthiocholine) at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

  • Analyze the changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence of the inhibitor to determine the mode of inhibition.

Table 1: Hypothetical Kinetic Data for AChE Inhibition

Inhibitor Concentration (µM)Apparent Kₘ (mM)Apparent Vₘₐₓ (µmol/min)
0 (Control)0.15100
10.30100
50.75100
101.50100

This table illustrates a hypothetical competitive inhibition pattern where Kₘ increases with inhibitor concentration while Vₘₐₓ remains unchanged.

Stage 2: Cell-Based Assays

If in vitro inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.

This assay measures the ability of the compound to inhibit AChE within intact cells.

Experimental Protocol:

  • Cell Culture:

    • Use a neuronal cell line that expresses AChE, such as SH-SY5Y or PC12 cells.

    • Culture the cells to an appropriate confluency in 96-well plates.

  • Treatment:

    • Treat the cells with varying concentrations of the test compound for a defined period (e.g., 1-24 hours).

  • Cell Lysis and AChE Assay:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., containing Triton X-100).

    • Perform the Ellman's assay on the cell lysates as described in section 3.1.1.

  • Data Analysis:

    • Normalize the AChE activity to the total protein concentration in each well.

    • Calculate the cellular IC₅₀ value.

This assay can indirectly measure the effect of AChE inhibition on acetylcholine levels.

Principle: By inhibiting AChE, the compound should increase the concentration of acetylcholine in the cell culture medium. This can be measured directly using techniques like HPLC-MS or indirectly by its effect on downstream signaling.

Experimental Workflow Diagram:

G cluster_0 Stage 1: In Vitro Validation cluster_1 Stage 2: Cellular Confirmation A Primary Screening (Ellman's Assay) B Determine IC₅₀ A->B C Kinetic Studies (Lineweaver-Burk Plot) B->C D Determine Inhibition Mode (e.g., Competitive) C->D E Cellular AChE Assay (e.g., SH-SY5Y cells) D->E Proceed if in vitro activity is confirmed F Determine Cellular IC₅₀ E->F G Neurotransmitter Release Assay F->G H Measure Acetylcholine Levels G->H G cluster_0 Initial Hypothesis cluster_1 Experimental Validation cluster_2 Outcome & Next Steps A Primary Hypothesis This compound B AChE Inhibition Assays In Vitro Cellular A->B C Positive Result Confirm AChE Inhibition as MoA B->C D Negative/Weak Result Explore Alternative Hypotheses B->D E Broad Target Screening (e.g., Kinase Panel, GPCR Panel) D->E

Caption: Decision-making flowchart for mechanism of action studies.

Conclusion

The structural features of this compound provide a strong rationale for investigating its potential as an acetylcholinesterase inhibitor. The experimental framework outlined in this guide offers a systematic and rigorous approach to testing this hypothesis. By progressing from in vitro enzyme kinetics to cell-based functional assays, researchers can build a comprehensive understanding of this compound's mechanism of action. Should the primary hypothesis prove incorrect, the proposed broader screening strategies will enable the exploration of alternative biological targets. This systematic approach is fundamental in the early stages of drug discovery and is essential for advancing promising compounds through the development pipeline.

References

  • Smolecule. (n.d.). Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Benchchem. (n.d.). Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate.
  • Parchem. (n.d.). tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • BLDpharm. (n.d.). 1609402-46-1|this compound.
  • Jamil, S., & Sharma, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.
  • Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508.
  • Turi, V., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 14(6), 552.
  • Perzborn, E., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-8.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Sigma-Aldrich. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.
  • Tummatorn, J., & Dudley, G. B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1178-1210.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
  • PubChem. (n.d.). tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKRnFYvl-mg0gPqt80PbFBqEL-etk_5icUP0_KYlz4lLitsbWjXdNAdYynsHIWtsdK00tHJKzJLTuIXUUmop8F13FGXLc346k9IBna9EsPOYgZfiSHvleUS_UCeBg6ZiBYB2XrQHdr5OpsOqo=
  • Sigma-Aldrich. (n.d.). tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5.
  • PubChem. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113.
  • ResearchGate. (2020). (PDF) Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
  • BLD Pharm. (n.d.). tert-Butyl (3-chloro-5-iodopyridin-2-yl)carbamate.

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An In-Depth Technical Guide to tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This compound is a substituted hydroxypyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group, a common moiety in medicinal chemistry.

Molecular Structure and Chemical Identity

This compound is a molecule of significant interest in synthetic and medicinal chemistry due to its unique arrangement of functional groups. The core of the molecule is a pyridine ring, which is substituted with a chlorine atom, a hydroxyl group, and a carbamate group.

The presence of the Boc protecting group on the amino functionality at the 2-position of the pyridine ring allows for selective reactions at other sites of the molecule. The chloro and hydroxyl substituents on the pyridine ring also offer potential sites for further chemical modification, making this compound a versatile building block in the synthesis of more complex molecules.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Chloro Group: An electron-withdrawing group at the 5-position, influencing the reactivity of the pyridine ring.

  • Hydroxyl Group: A hydrogen-bond donor and acceptor at the 3-position, which can play a crucial role in molecular interactions.

  • tert-Butoxycarbonyl (Boc) Group: A bulky, acid-labile protecting group attached to the amino group at the 2-position, preventing its participation in reactions until its removal is desired.

Below is a two-dimensional representation of the molecular structure:

G cluster_0 Synthesis of this compound start 2-amino-5-chloro-3-hydroxypyridine reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) start->reagents Boc Protection product This compound reagents->product

Caption: Proposed synthetic workflow for this compound.

The reactivity of this molecule is largely dictated by its functional groups. The Boc-protected amine is stable under most conditions except for strong acids, which would lead to its deprotection. The hydroxyl group can undergo reactions typical of phenols, such as etherification or esterification. The chloro-substituted pyridine ring can participate in nucleophilic aromatic substitution reactions, although the conditions required would depend on the specific nucleophile and reaction setup.

Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry.

  • Scaffold for Library Synthesis: The multiple functional groups on this molecule make it an attractive starting point for the synthesis of libraries of related compounds. These libraries can then be screened for biological activity against various therapeutic targets.

  • Intermediate in Target-Oriented Synthesis: This compound can serve as a key intermediate in the synthesis of more complex drug candidates. The Boc group allows for the selective modification of other parts of the molecule before its removal to reveal the free amine, which can then be further functionalized.

  • Fragment-Based Drug Discovery: The chloro-hydroxypyridine core could be of interest in fragment-based drug discovery, where small molecular fragments are screened for their ability to bind to a biological target.

The presence of a halogenated pyridine ring is a common feature in many pharmaceuticals, as the halogen can modulate the compound's pharmacokinetic and pharmacodynamic properties. [1][2]Similarly, the carbamate linkage is a well-established functional group in drug design, often used to improve a compound's stability and bioavailability. [3]

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.

  • tert-Butyl Protons: A singlet integrating to nine protons, characteristic of the tert-butyl group, would be expected in the upfield region of the spectrum.

  • NH Proton: A broad singlet for the carbamate N-H proton.

  • OH Proton: A broad singlet for the hydroxyl proton.

¹³C NMR:

  • Pyridine Carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment created by the substituents.

  • Carbamate Carbonyl: A signal in the downfield region, typical for a carbonyl carbon.

  • tert-Butyl Carbons: Two signals corresponding to the quaternary and methyl carbons of the tert-butyl group.

IR Spectroscopy:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

  • O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its well-defined structure, featuring a strategically functionalized pyridine ring and a versatile protecting group, makes it a compound of interest for researchers in these fields. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

  • Fang, W.-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 117-153.
  • Ravindar, L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

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tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with obstacles, with poor physicochemical properties being a leading cause of attrition.[5] Among these properties, aqueous solubility is arguably one of the most significant gatekeepers of success.[3] A drug must be in a dissolved state to be absorbed, distributed, and ultimately reach its biological target.[3][5]

Consequently, compounds with insufficient solubility often exhibit:

  • Low and Erratic Bioavailability: Inconsistent absorption from the gastrointestinal tract leads to unpredictable plasma concentrations.[4]

  • Formulation Challenges: Requiring complex and often costly formulation strategies to achieve therapeutic concentrations.[1]

  • Compromised In Vitro Assays: Precipitation of the compound in assay media can lead to inaccurate and misleading biological data.[5][6]

Early and accurate assessment of solubility is therefore not just a routine measurement but a strategic imperative.[7] It allows for the early identification of problematic candidates, guides medicinal chemistry efforts toward molecules with more favorable properties, and informs the selection of appropriate formulation strategies.[8] This guide focuses on providing the necessary tools to thoroughly evaluate the solubility profile of this compound.

Physicochemical Profile and Structural Analysis

To understand the solubility behavior of this compound, we must first analyze its structural features.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1609402-46-1[9]
Molecular Formula C₁₀H₁₃ClN₂O₃N/A
Molecular Weight 244.68 g/mol N/A

Key Structural Features Influencing Solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen can act as a hydrogen bond acceptor and can be protonated at low pH, which would significantly increase aqueous solubility.

  • Chloro Group (-Cl): An electron-withdrawing and lipophilic substituent that generally decreases aqueous solubility.

  • Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to enhance water solubility.

  • tert-Butyl Carbamate (-NHBoc): A bulky, lipophilic protecting group. The tert-butyl moiety, in particular, contributes significantly to the molecule's nonpolar surface area, which is likely to be a primary driver of low aqueous solubility. The carbamate group itself has some polar character but is sterically hindered.

The interplay between the hydrophilic hydroxyl group and the lipophilic chloro and tert-butyl groups will ultimately govern the molecule's solubility. It is reasonable to hypothesize that the compound will exhibit poor to moderate aqueous solubility.

Computational and Predictive Approaches to Solubility

Before embarking on resource-intensive experimental studies, in silico models can provide valuable initial estimates of solubility. These computational tools use a molecule's structure to predict its physicochemical properties.[8][10]

Quantitative Structure-Property Relationship (QSPR) Models: These models are built on large datasets of compounds with known solubilities.[10] By correlating molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimental data, machine learning algorithms can predict the solubility of new compounds.[11]

Thermodynamic Cycle-Based Predictions: More advanced methods attempt to calculate solubility from first principles by dissecting the process into discrete thermodynamic steps: the energy required to break the crystal lattice and the energy released upon solvation of the molecule.[9][10]

While these predictive models are powerful for screening large numbers of virtual compounds, they provide estimates, not definitive values.[12] Experimental validation remains essential.

G cluster_0 Computational Prediction Workflow Input Molecular Structure of This compound Models QSPR Models (e.g., Machine Learning) Thermodynamic Models (e.g., COSMO-RS) Input->Models Calculate Descriptors Output Predicted Solubility Value (e.g., logS) Models->Output Generate Prediction Decision Guide Experimental Design Prioritize Resources Output->Decision

Caption: Workflow for in silico solubility prediction.

Experimental Determination of Solubility

Experimental measurement is the definitive way to characterize a compound's solubility. The two most important types of solubility to measure are thermodynamic and kinetic.

Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[13][14] The shake-flask method is the universally recognized gold standard for this measurement.[13][14][15] It is crucial for lead optimization and formulation development.[4][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating equilibrium between the solid and solution phases.

Detailed Protocol:

  • Preparation: Add an excess of solid this compound to a series of glass vials. Ensure enough solid is present to maintain a visible slurry throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic co-solvents) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (typically 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is achieved by either:

    • Centrifugation: Centrifuge the sample at high speed.

    • Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter.[4]

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS (detailed in Section 5).

G Start Start Add_Excess Add excess solid compound to vial Start->Add_Excess Add_Solvent Add precise volume of solvent (e.g., PBS pH 7.4) Add_Excess->Add_Solvent Equilibrate Seal and agitate for 24-72 hours at constant temp. Add_Solvent->Equilibrate Separate Separate solid and liquid phases (Centrifuge or Filter) Equilibrate->Separate Quantify Analyze supernatant concentration (HPLC-UV or LC-MS/MS) Separate->Quantify End End: Thermodynamic Solubility Value Quantify->End

Sources

Spectroscopic data for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS No. 1609402-46-1)[1][2][3][4][5]. As a substituted hydroxypyridine derivative, this molecule holds potential as a key intermediate in the synthesis of complex chemical entities for pharmaceutical and materials science applications. Accurate structural elucidation is the cornerstone of drug discovery and development, ensuring compound identity, purity, and stability. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a predictive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside validated protocols for experimental data acquisition. The predictions herein are synthesized from established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Key Features

This compound is a multi-functionalized pyridine ring. The core structure features:

  • A pyridine ring , an aromatic heterocycle.

  • A chloro group at the 5-position, acting as an electron-withdrawing group.

  • A hydroxyl group at the 3-position, a hydrogen-bond donor and electron-donating group by resonance.

  • A tert-butoxycarbonyl (Boc) protected amine at the 2-position, a bulky protecting group crucial in multi-step synthesis.

These features create a distinct electronic and steric environment, which is reflected in its spectroscopic signature.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data & Interpretation

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established principles and spectral data from analogous structures, including substituted pyridines and other Boc-protected compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the Boc group protons, and the exchangeable protons of the hydroxyl and carbamate groups.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet1H-OHThe phenolic proton is expected to be a broad singlet due to hydrogen bonding and exchange. Its chemical shift is influenced by the electron-donating nature of the hydroxyl group and its position on the pyridine ring[6][7].
~8.5 - 9.5Singlet1H-NH-The carbamate N-H proton typically appears as a singlet in this downfield region. Its broadness can vary depending on solvent and concentration.
~8.0 - 8.2Doublet1HH-6 (Pyridine)This proton is ortho to the ring nitrogen and is expected to be the most downfield of the aromatic protons. It will likely appear as a doublet due to coupling with H-4 (⁴J ≈ 2-3 Hz). Data from 2-amino-5-chloropyridine supports this region[8][9].
~7.4 - 7.6Doublet1HH-4 (Pyridine)This proton is meta to the nitrogen and will be coupled to H-6, appearing as a doublet. Its chemical shift is influenced by the adjacent chloro and hydroxyl groups. Chemical shifts for 3-hydroxypyridine provide a basis for this prediction[10][11].
~1.5Singlet9H-C(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a highly characteristic signal for a Boc protecting group, typically found between 1.2 and 1.6 ppm[12][13].
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~153 - 155C=O (Carbamate)The carbonyl carbon of the carbamate group is expected in this region, which is typical for urethanes[14].
~145 - 150C-3 (C-OH)The carbon bearing the hydroxyl group is expected to be significantly downfield due to the deshielding effect of the oxygen atom.
~140 - 145C-5 (C-Cl)The carbon attached to the chlorine atom will be downfield. The chemical shifts of pyridine carbons are known to be C2: 150; C3: 124; C4: 136 ppm, and substituents alter these values predictably[15].
~138 - 142C-2 (C-NH)The carbon atom attached to the carbamate nitrogen is expected to be downfield, influenced by both the nitrogen and the aromatic ring system.
~125 - 130C-6This CH carbon is adjacent to the ring nitrogen, leading to a downfield shift compared to benzene.
~120 - 125C-4This CH carbon's chemical shift is influenced by its position relative to the various substituents on the ring.
~80 - 82-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is characteristically found in this region[12][16].
~28 - 29-C(CH₃ )₃ (Boc)The three equivalent methyl carbons of the tert-butyl group will give a single, strong signal in this upfield region, a hallmark of the Boc group[13][16].
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data (Solid Phase, KBr)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3200 - 3500O-H Stretch (broad)Hydroxyl (-OH)A broad and strong absorption in this region is characteristic of a hydrogen-bonded hydroxyl group, typical for phenols[6][7][17][18][19].
~3100 - 3300N-H StretchCarbamate (-NH-)The N-H stretching vibration of the secondary carbamate is expected in this region.
~3000 - 3100C-H Stretch (aromatic)Pyridine RingWeak to medium absorptions corresponding to the C-H bonds on the aromatic ring.
~2850 - 2980C-H Stretch (aliphatic)tert-Butyl GroupAbsorptions corresponding to the C-H bonds of the methyl groups in the Boc moiety.
~1690 - 1720C=O Stretch (strong)CarbamateA strong, sharp peak in this region is a definitive indicator of the carbamate carbonyl group. The exact position can be influenced by hydrogen bonding[20][21].
~1500 - 1600C=C & C=N StretchPyridine RingTwo or more medium to strong bands are characteristic of the aromatic ring stretching vibrations[6][18][19].
~1220 - 1280C-O StretchPhenolic C-OThe stretching vibration of the aryl C-O bond is typically stronger and at a higher frequency than in aliphatic alcohols[17][19].
~1150 - 1170C-O StretchCarbamate O-CAsymmetric C-O-C stretching from the ester portion of the carbamate.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is invaluable for structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z ValueAssignmentRationale
245.06 / 247.06[M+H]⁺ (Protonated Molecule)The molecular weight is 244.67 g/mol [1][2]. The protonated molecule [M+H]⁺ is expected as the base peak or a major peak in ESI-MS. The two peaks will appear in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
189.04 / 191.04[M+H - C₄H₈]⁺ (Loss of isobutene)A very common and characteristic fragmentation pathway for Boc-protected amines is the loss of isobutene (56 Da) via a McLafferty-like rearrangement[22][23]. This results in a carbamic acid intermediate which can then be detected.
145.01 / 147.01[M+H - C₅H₉O₂]⁺ (Loss of Boc group) or [M+H - C₄H₈ - CO₂]⁺This corresponds to the protonated 2-amino-5-chloro-3-hydroxypyridine fragment, resulting from the cleavage of the carbamate N-C bond or from the further fragmentation of the m/z 189/191 ion by loss of CO₂ (44 Da). The mass spectrum of 2-amino-5-chloropyridine shows a molecular ion at m/z 128.56[24], and protonation would lead to a higher mass.
57.07[C₄H₉]⁺ (tert-Butyl cation)The tert-butyl cation is a very stable carbocation and its formation is a common fragmentation pathway for compounds containing a tert-butyl group[25]. This fragment is often prominent in the mass spectrum.

Experimental Protocols & Methodologies

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential. The following sections detail recommended procedures for the characterization of this compound.

General Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (≥95% as determined by HPLC or qNMR) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose high-purity deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and spectroscopic grade solvents for IR and MS (e.g., KBr for solid-state IR, HPLC-grade acetonitrile/water for LC-MS).

  • Moisture Control: The compound has hydroxyl and N-H groups, making it potentially hygroscopic. Handle and store the compound in a desiccator to minimize water content, which can interfere with IR and NMR analysis.

Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Acquisition Time: Use an acquisition time of at least 2 seconds for good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Set a spectral width of approximately 240 ppm.

    • Acquisition Time: Use an acquisition time of ~1 second.

    • Relaxation Delay (d1): Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of all carbons, especially quaternary carbons.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Acquiring FT-IR Spectra
  • Method: For a solid sample, the KBr (potassium bromide) pellet method is recommended for high-quality spectra.

  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Acquiring Mass Spectra
  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is the preferred method for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, then dilute further to ~1-10 µg/mL with the mobile phase.

  • LC-MS Parameters:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity entering the mass spectrometer.

    • Ionization Mode: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

    • Fragmentation (MS/MS): Perform tandem MS (MS²) on the [M+H]⁺ ion to obtain characteristic fragment ions for structural confirmation.

Workflow for Spectroscopic Characterization

The logical flow of experiments is crucial for the efficient and definitive characterization of a newly synthesized compound.

Spectroscopic_Workflow synthesis Compound Synthesis & Purification lcms LC-MS Analysis (Purity & Molecular Weight) synthesis->lcms Initial Check confirm_mw Molecular Weight Confirmed? lcms->confirm_mw ftir FT-IR Spectroscopy (Functional Groups) confirm_fg Functional Groups Present? ftir->confirm_fg nmr NMR Spectroscopy (¹H, ¹³C, 2D) data_analysis Comprehensive Data Analysis & Interpretation nmr->data_analysis confirm_mw->ftir Yes repurify Re-purify or Re-synthesize confirm_mw->repurify No confirm_fg->nmr Yes confirm_fg->repurify No confirm_structure Structure Confirmed? final_report Final Structure Elucidation & Reporting confirm_structure->final_report Yes confirm_structure->repurify No data_analysis->confirm_structure repurify->synthesis

Caption: A standard workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. The anticipated ¹H NMR, ¹³C NMR, FT-IR, and MS data, derived from the analysis of its structural components and analogous molecules, offer a robust framework for researchers to confirm its identity and purity. The outlined experimental protocols represent best practices in analytical chemistry, ensuring the acquisition of high-quality, reproducible data. By integrating these predictive insights with rigorous experimental validation, scientists can confidently advance their research and development objectives.

References

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]

  • Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 322-333. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Phenols and Enols. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 13(15), 8829. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]

  • Acros Organics. This compound. [Link]

  • LookChem. CAS No.1609402-46-1,N-(5-Chloro-3-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester. [Link]

  • SYinnovation. This compound. [Link]

  • PubChem. 2-Amino-5-chloropyridine. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... [Link]

  • NIST WebBook. 2-Amino-5-chloropyridine. [Link]

  • PubChem. 3-Hydroxypyridine. [Link]

  • NIST WebBook. Mass spectrum of 2-Amino-5-chloropyridine. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups.... [Link]

  • Testbook. The correct match of 13C NMR chemical shift values.... [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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Purity analysis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound, a key intermediate in modern pharmaceutical synthesis. The document is structured to provide researchers, analytical scientists, and drug development professionals with both the theoretical basis and practical methodologies for establishing the purity and impurity profile of this molecule. We will explore a multi-faceted, orthogonal approach, integrating chromatographic and spectroscopic techniques to ensure a robust and reliable assessment of quality, consistent with stringent regulatory expectations. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems grounded in authoritative standards.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted pyridine derivative incorporating a carbamate functional group. Such structures are prevalent in medicinal chemistry, often serving as critical building blocks for active pharmaceutical ingredients (APIs). The purity of this intermediate is not a trivial parameter; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product.

Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure that any impurity present above a certain threshold is identified and controlled.[1] Therefore, a robust analytical strategy is paramount. This guide advocates for an orthogonal approach, utilizing multiple analytical techniques with different underlying principles to build a comprehensive and trustworthy purity profile.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
CAS Number 1609402-46-1BLDpharm[2]
Molecular Formula C₁₀H₁₃ClN₂O₃ChemSrc[3]
Molecular Weight 244.67 g/mol ChemSrc[3]
Structure tert-butyl N-(5-chloro-3-hydroxy-2-pyridinyl)carbamatePubChem[4]

The Orthogonal Analytical Workflow

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from multiple, mechanistically distinct (orthogonal) techniques. For a molecule like this compound, the primary axes of analysis are separation science and structural elucidation.

Orthogonal_Workflow cluster_main Purity Analysis Workflow cluster_sep Separation & Quantification cluster_struc Structural Confirmation & Absolute Purity Analyte This compound HPLC HPLC-UV (Relative Purity, Impurity Detection) Analyte->HPLC Primary Assay GC GC-FID/MS (Residual Solvents, Volatile Impurities) Analyte->GC Specific Test qNMR qNMR (Identity, Absolute Purity) Analyte->qNMR Confirmatory Assay LCMS LC-MS (Impurity ID, Mass Confirmation) HPLC->LCMS Impurity Investigation Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC->Purity_Report qNMR->Purity_Report LCMS->Purity_Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Purity: The Foundation of Impurity Profiling

Chromatography is the cornerstone of purity analysis, separating the main component from its impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile compounds like our analyte.[5]

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: The choice of an HPLC method is dictated by the analyte's structure. The presence of aromatic (pyridine) and polar (hydroxyl, carbamate) groups, combined with a non-polar tert-butyl group, makes reversed-phase chromatography an ideal choice. A C18 column provides the necessary hydrophobic interaction to retain the molecule, while a polar-modified mobile phase (e.g., acetonitrile/water or methanol/water) allows for effective elution and separation from related impurities. A UV detector is suitable due to the chromophoric pyridine ring.

Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the hydroxyl group and improves peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient). Rationale: A gradient is crucial for eluting potential impurities with a wide range of polarities.

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 275 nm. Rationale: To be determined by UV scan of the analyte, targeting λmax for optimal sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent (10 mL) Weigh->Dissolve Inject Inject 10 µL into HPLC System Dissolve->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography (GC) for Volatile Impurities

Expertise & Causality: While HPLC is primary for the analyte itself, GC is the method of choice for volatile and semi-volatile impurities, most notably residual solvents from the synthesis.[1][5] Direct injection of the main compound is generally avoided due to the thermal lability of the Boc-carbamate group, which can degrade in a hot GC inlet, leading to inaccurate results. Therefore, GC analysis is typically performed using a headspace autosampler.

Protocol: Refer to the United States Pharmacopeia (USP) <467> or ICH Q3C guidelines for detailed protocols on residual solvent analysis. The method involves heating a vial containing the sample dissolved in a high-boiling solvent (e.g., DMSO) and injecting the vapor (headspace) into the GC system.

Spectroscopic Analysis: Identity and Absolute Purity

Spectroscopic methods provide structural information, confirming the identity of the main peak seen in chromatography and quantifying it on an absolute basis.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Causality: Unlike chromatography which provides a relative purity (100% area), Quantitative ¹H NMR (qNMR) can determine absolute purity without needing a reference standard of the analyte itself.[6][7] The method works by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard.[7] For this compound, the sharp singlet from the nine equivalent protons of the tert-butyl group is an ideal signal for quantification due to its high signal-to-noise ratio and location in a typically uncongested region of the spectrum.

Protocol: qNMR Purity Determination

  • Materials:

    • High-field NMR spectrometer (≥400 MHz).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁) to ensure full signal relaxation for accurate integration.

  • Calculation:

    • The purity is calculated using the following formula:

      • Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Mass Spectrometry (MS) for Impurity Identification

Expertise & Causality: When unknown peaks are observed in the HPLC chromatogram, mass spectrometry is the most powerful tool for identification.[5][8] By coupling the HPLC to a mass spectrometer (LC-MS), we can obtain the molecular weight of the impurities as they elute from the column.[9] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation.[1]

Summarizing the Data: The Impurity Profile

The culmination of this orthogonal analysis is a comprehensive impurity profile. This is typically presented in a table that serves as the core of the certificate of analysis.

Table: Hypothetical Impurity Profile

Peak IDRetention Time (min)IdentificationSpecificationResultMethod
Main Peak15.2This compound≥ 99.0%99.5%HPLC (Area %)
Impurity A12.8Starting Material≤ 0.15%0.11%HPLC
Impurity B18.5Process-Related Impurity (by LC-MS)≤ 0.15%0.08%HPLC
Unknown20.1-≤ 0.10%0.05%HPLC
Total Impurities--≤ 1.0%0.24%HPLC
Purity (Absolute)--Report Value99.3%qNMR

Conclusion

The purity analysis of this compound is a multi-step, rigorous process that underpins its suitability for pharmaceutical manufacturing. A scientifically sound approach relies not on a single measurement but on the confluence of evidence from orthogonal analytical techniques. By integrating the separatory power of HPLC, the specificity of GC for volatiles, the absolute quantitation of qNMR, and the structural insight of mass spectrometry, a trustworthy and comprehensive purity profile can be established. This ensures the quality of the intermediate and, ultimately, contributes to the safety and efficacy of the final medicinal product.

References

  • Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Title: Analysis of Carbamates by HPLC – U.S. EPA Method 531.
  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.
  • Title: HPLC Method for Analyzing Carbamate Pesticides Source: Scribd URL
  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL
  • Title: Method 632.
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PubMed Central URL
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 1609402-46-1|tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)
  • Title: Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination Source: ResearchGate URL
  • Title: tert-Butyl (3-hydroxypyridin-2-yl)
  • Title: CAS#:1881291-80-0 | Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)

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Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate has emerged as a particularly valuable scaffold. Its structure is distinguished by three distinct, orthogonally reactive functional groups: a Boc-protected amine at the C2 position, a hydroxyl group at C3, and a chloro substituent at C5. This arrangement provides chemists with a versatile platform for sequential and site-selective modifications, enabling the synthesis of diverse compound libraries and targeted therapeutic agents.

The carbamate group, specifically the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its clean, efficient removal under acidic protocols.[1][2] The presence of the chloro atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[3] Simultaneously, the hydroxyl group offers a nucleophilic site for derivatization through alkylation or acylation. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and expert insights to facilitate its effective use in research and development.

Compound Profile and Handling

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application and safe handling.

PropertyValue
IUPAC Name This compound
CAS Number 1609402-46-1
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.67 g/mol
Appearance Solid
Storage Conditions Store in a cool, dry place under an inert atmosphere.

Data sourced from commercial supplier information.[4]

Strategic Derivatization and Key Transformations

The true synthetic power of this building block lies in the ability to selectively address its three key functional sites. The typical order of operations leverages the robust nature of the Boc group, first exploiting the reactivity of the aryl chloride and hydroxyl group before proceeding to the final deprotection and functionalization of the amine.

G cluster_0 Primary Transformations cluster_1 Intermediate Products cluster_2 Secondary Transformation cluster_3 Final Functionalization start This compound cross_coupling C5 Cross-Coupling (e.g., Suzuki, Buchwald) start->cross_coupling Pd or Ni Catalyst o_alkylation C3 O-Alkylation/ O-Acylation start->o_alkylation Base + Electrophile intermediate1 C5-Arylated/Alkylated Product cross_coupling->intermediate1 intermediate2 C3-Ether/Ester Product o_alkylation->intermediate2 deprotection C2-Amine Deprotection (TFA or HCl) intermediate1->deprotection intermediate2->deprotection n_acylation N-Acylation / N-Sulfonylation deprotection->n_acylation Acyl Chloride / R-NH₂

Caption: Synthetic workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The chloro substituent on the electron-deficient pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity by forming new C-C, C-N, and C-O bonds.[3][5] The Suzuki-Miyaura coupling, which joins the aryl chloride with a boronic acid or ester, is particularly noteworthy for its functional group tolerance and operational simplicity.

Causality Behind Experimental Choices:

  • Catalyst System: Aryl chlorides are generally less reactive than the corresponding bromides or iodides. Therefore, a highly active catalyst system is required. This typically involves a Pd(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands facilitate the challenging oxidative addition step and promote the subsequent reductive elimination to afford the product.

  • Base: A base is required to activate the boronic acid partner, forming the more nucleophilic boronate species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, with K₃PO₄ often being effective for challenging couplings.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard for Suzuki couplings, as water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Derivatization of the C3-Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents via O-alkylation or O-acylation. A classic Williamson ether synthesis, employing a base and an alkyl halide, is a straightforward method for O-alkylation.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is required to deprotonate the hydroxyl group without competing in the reaction with the electrophile. Common choices include sodium hydride (NaH) for complete deprotonation or milder carbonate bases like K₂CO₃ or Cs₂CO₃ for less reactive electrophiles.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the resulting alkoxide.

Deprotection and Elaboration of the C2-Amine

The Boc group is stable to the basic and nucleophilic conditions of the transformations described above. Its removal is typically the final step, unmasking the primary amine for further functionalization. This is reliably achieved under acidic conditions.

Causality Behind Experimental Choices:

  • Acid: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (commonly as a solution in dioxane) are used to protonate the carbamate carbonyl, initiating a cascade that releases the free amine, isobutylene, and carbon dioxide. TFA is often used neat or with a scavenger like triethylsilane in a dichloromethane (DCM) solution and is easily removed in vacuo. HCl in dioxane is also effective and provides the product as its hydrochloride salt, which can aid in purification and stability.

Application in Target-Oriented Synthesis

Building blocks like this compound are instrumental in the synthesis of complex pharmaceutical agents. For instance, related 5-chloropyridin-2-amine cores are central to the structure of Factor Xa inhibitors like Edoxaban.[6] The ability to rapidly diversify the substituents at the C3 and C5 positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to couple an aryl boronic acid at the C5 position.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Reagents to Flask: - Pyridine Substrate (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0-3.0 eq) B 2. Add Catalyst & Ligand: - Pd Precatalyst (1-5 mol%) - Phosphine Ligand (2-10 mol%) A->B C 3. Add Solvents: - Dioxane/Water (e.g., 4:1) B->C D 4. Degas Mixture: - N₂ or Ar sparging (15 min) E 5. Heat Reaction: - 80-110 °C - Monitor by TLC/LC-MS D->E F 6. Cool & Dilute: - Cool to RT - Add Water & EtOAc G 7. Extract & Dry: - Separate layers - Wash organic layer (brine) - Dry over Na₂SO₄ F->G H 8. Purify: - Concentrate in vacuo - Column Chromatography G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate, ethyl acetate, brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and SPhos.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Scientist's Note: The efficiency of the coupling can be sensitive to the quality of the reagents and the effectiveness of degassing. If the reaction stalls, adding a fresh portion of catalyst and ligand may be beneficial.

Protocol 4.2: Standard Boc-Group Deprotection

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA, 10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, brine

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Carefully neutralize the residue by diluting with DCM and slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the deprotected amine, which can be used without further purification or purified by chromatography or crystallization if necessary.

Scientist's Note: For substrates that may be sensitive to the strongly acidic conditions, using 4M HCl in dioxane is a common alternative. This often precipitates the product as its hydrochloride salt, which can be isolated by filtration.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.). Google Patents.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Available at: [Link]

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The Strategic Utility of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Substituted pyridines, a cornerstone of medicinal chemistry, are frequently incorporated into a multitude of therapeutic agents due to their ability to engage in a wide range of biological interactions. Among these, tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate has emerged as a particularly valuable and versatile intermediate. Its trifunctional nature—a nucleophilic Boc-protected amine, a reactive hydroxyl group, and a strategically positioned chlorine atom—offers medicinal chemists a powerful tool for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, characterization, and application in the synthesis of advanced pharmaceutical agents.

The carbamate moiety, particularly the tert-butoxycarbonyl (Boc) group, serves as a crucial protecting group for the 2-amino functionality, preventing unwanted side reactions while enabling the selective modification of other parts of the molecule.[1][2] The hydroxyl group at the 3-position and the chlorine atom at the 5-position provide orthogonal handles for a variety of coupling and substitution reactions, making this intermediate a linchpin in the convergent synthesis of elaborate molecular scaffolds. This is particularly evident in the synthesis of kinase inhibitors, where the substituted pyridine core can act as a hinge-binding motif, and in other targeted therapies.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective and safe utilization in a laboratory setting. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1609402-46-1[3][4][5]
Molecular Formula C₁₀H₁₃ClN₂O₃[3]
Molecular Weight 244.67 g/mol [3]
Appearance Off-white to light yellow solidGeneric Supplier Data
Purity ≥95%[3]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Synthetic Protocols

The synthesis of this compound can be approached in a two-step sequence starting from commercially available 2-amino-5-chloropyridine. The first step involves the introduction of a hydroxyl group at the 3-position, followed by the Boc-protection of the 2-amino group.

Protocol 1: Synthesis of the Precursor - 2-Amino-5-chloro-3-hydroxypyridine

The synthesis of the key precursor, 2-amino-5-chloro-3-hydroxypyridine, is a critical first step. Several methods have been reported for the hydroxylation of substituted 2-aminopyridines. A common approach involves a multi-step sequence of diazotization, nitration, reduction, and a final diazotization/hydrolysis.[6]

Reaction Scheme:

Synthesis_of_Precursor 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Amino-5-chloropyridine->2-Hydroxy-5-chloropyridine 1. NaNO2, H2SO4 2. H2O, Δ 5-Chloro-2-hydroxy-3-nitropyridine 5-Chloro-2-hydroxy-3-nitropyridine 2-Hydroxy-5-chloropyridine->5-Chloro-2-hydroxy-3-nitropyridine HNO3, H2SO4 3-Amino-5-chloro-2-hydroxypyridine 3-Amino-5-chloro-2-hydroxypyridine 5-Chloro-2-hydroxy-3-nitropyridine->3-Amino-5-chloro-2-hydroxypyridine Reduction (e.g., Fe/HCl) 2-Amino-5-chloro-3-hydroxypyridine 2-Amino-5-chloro-3-hydroxypyridine 3-Amino-5-chloro-2-hydroxypyridine->2-Amino-5-chloro-3-hydroxypyridine Rearrangement/Tautomerization

Caption: Synthetic pathway to 2-amino-5-chloro-3-hydroxypyridine.

Step-by-Step Protocol:

  • Diazotization and Hydrolysis: To a solution of 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is then carefully heated to promote hydrolysis of the diazonium salt to yield 2-hydroxy-5-chloropyridine.

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, affording 5-chloro-2-hydroxy-3-nitropyridine.

  • Reduction: The nitro group is then reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation. This step yields 3-amino-5-chloro-2-hydroxypyridine.

  • Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to give 2-amino-5-chloro-3-hydroxypyridine.

Protocol 2: Boc-Protection of 2-Amino-5-chloro-3-hydroxypyridine

The final step is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Boc_Protection 2-Amino-5-chloro-3-hydroxypyridine 2-Amino-5-chloro-3-hydroxypyridine This compound This compound 2-Amino-5-chloro-3-hydroxypyridine->this compound Boc2O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM)

Caption: Boc-protection of the precursor amine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-5-chloro-3-hydroxypyridine in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base (e.g., triethylamine) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Characterization and Quality Control

The identity and purity of this compound are confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm), the pyridine ring protons, and the NH and OH protons.
¹³C NMR The spectrum should display the expected number of carbon signals, including those for the tert-butyl group, the pyridine ring, and the carbonyl of the carbamate.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is used to determine the purity of the compound, which is typically expected to be ≥95%.

Note: Specific spectral data can be obtained from commercial suppliers such as BLDpharm.[5]

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Development

The strategic importance of this compound is best illustrated through its application in the synthesis of complex pharmaceutical agents. A prominent example is its utility as a key building block for potent and selective kinase inhibitors. The substituted pyridine core is a well-established scaffold for targeting the hinge region of kinases.

While a direct synthesis of a marketed drug using this exact intermediate may not be publicly disclosed, its close structural analogue, a 3-methoxypyridine derivative, is a key intermediate in the synthesis of Lorlatinib (PF-06463922) , a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[5][7] The synthesis of Lorlatinib showcases the importance of the 2-amino-5-chloropyridine scaffold. The hydroxyl group in our title compound can be readily methylated to provide the corresponding methoxy derivative, thus directly linking it to the synthesis of such advanced therapeutics.

The following workflow illustrates the conceptual role of this compound in the synthesis of a complex kinase inhibitor.

Application_in_Synthesis cluster_0 Intermediate Elaboration cluster_1 Fragment Coupling cluster_2 Final API Synthesis Intermediate This compound Methylation Methylation of Hydroxyl Group Intermediate->Methylation Boc_Deprotection Boc Deprotection Methylation->Boc_Deprotection Functionalized_Pyridine 2-Amino-5-chloro-3-methoxypyridine Boc_Deprotection->Functionalized_Pyridine Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Functionalized_Pyridine->Coupling_Reaction Coupling_Partner Second Key Intermediate Coupling_Partner->Coupling_Reaction Advanced_Intermediate Advanced Intermediate Coupling_Reaction->Advanced_Intermediate Final_Steps Further Functionalization and Cyclization Advanced_Intermediate->Final_Steps API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Final_Steps->API

Caption: Conceptual workflow for the application of the title intermediate in API synthesis.

This conceptual pathway highlights the critical role of this compound. The Boc group allows for the selective modification of the hydroxyl group and subsequent coupling reactions at other positions. After these transformations, the Boc group can be easily removed under acidic conditions to reveal the 2-amino group, which can then participate in further reactions to complete the synthesis of the target drug molecule.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of complex and novel drug candidates. The protocols and application notes presented here are intended to provide researchers and drug development professionals with a comprehensive understanding of the utility of this compound. As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile building blocks like this compound in accelerating the drug discovery and development process cannot be overstated.

References

  • Johnson, T. W., Richardson, P. F., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][7][8]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

  • Rich, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. Pfizer.
  • AccelaChem. (n.d.). 1609402-46-1 2-(Boc-amino)-5-chloro-3-hydroxypyridine. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.1609402-46-1,N-(5-Chloro-3-hydroxy-2-pyridinyl)carbamic acid, 1,1-dimethylethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • ACS Publications. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922). Retrieved from [Link]

  • Google Patents. (n.d.). WO2013103973A1 - Carbamate compounds and of making and using same.
  • Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][7]triazolo[4,3-a][4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from

  • PubMed. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Retrieved from [Link]

  • PubMed. (2023). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Retrieved from [Link]

  • PubMed Central. (n.d.). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • Chinese Journal of Pharmaceuticals. (2016). Synthesis of GPR119 Agonist GSK-1292263. Retrieved from [Link]

  • PubMed. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Retrieved from [Link]

  • PubMed. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • ResearchGate. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

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Application Notes and Protocols for the Suzuki Coupling of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic considerations and practical execution of the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electronically complex substrate, tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group ortho to the pyridine nitrogen, a hydroxyl group at the 3-position, and a chloro-substituent at the 5-position presents a unique set of challenges. This document provides a detailed analysis of these challenges, including potential catalyst inhibition and steric hindrance, and offers robust conventional and microwave-assisted protocols to achieve successful C-C bond formation. The protocols are grounded in established principles of organometallic chemistry and supported by in-depth explanations of the rationale behind the selection of catalysts, ligands, bases, and solvents.

Introduction: Navigating the Challenges of a Highly Functionalized Pyridine

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the successful application of this reaction to highly substituted and functionalized heteroaromatics, such as this compound, requires a nuanced understanding of the interplay between steric and electronic effects.

The subject molecule presents three key challenges:

  • Potential Catalyst Inhibition: The presence of a free hydroxyl group and the nitrogen atom of the carbamate can lead to coordination with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

  • Steric Hindrance: The bulky tert-butyl carbamate group at the 2-position can sterically hinder the approach of the palladium catalyst to the C-Cl bond at the 5-position, which is essential for the rate-determining oxidative addition step of the catalytic cycle.[3]

  • Reduced Reactivity of the C-Cl Bond: While the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack, the chlorine at the 5-position is less activated. Overcoming the inherent inertness of the C-Cl bond requires highly active catalyst systems.[4]

This guide provides a systematic approach to overcoming these challenges through the careful selection of reaction parameters.

Mechanistic Considerations and Strategic Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For a substrate like this compound, each step requires careful consideration.

The Critical Role of the Catalyst and Ligand

The choice of the palladium catalyst and its associated ligand is paramount for the successful coupling of challenging heteroaryl chlorides.

  • Ligand Selection: For sterically hindered and electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are known to be highly effective for heteroaryl couplings.[2] These ligands promote the formation of monoligated, highly reactive palladium species that can more readily undergo oxidative addition with the C-Cl bond. N-heterocyclic carbene (NHC) ligands also offer a robust alternative due to their strong σ-donating properties, which can enhance catalyst activity.[6]

The Influence of the Base and Solvent

The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[7] The choice of base must also consider the presence of the acidic hydroxyl group on the pyridine ring.

  • Base Selection: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often good choices as they are effective in promoting the reaction without causing significant decomposition of the starting material or product. Stronger bases like potassium phosphate (K₃PO₄) can also be employed, particularly with less reactive boronic acids.

  • Solvent System: A polar aprotic solvent is generally used to facilitate the dissolution of the reactants and the catalyst. A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings. The water component is crucial for the activity of many inorganic bases.[1] Anhydrous conditions with solvents like DMF or dry dioxane can be considered if protodeboronation of the boronic acid is a concern.[2]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific coupling partners.

Protocol 1: Conventional Thermal Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Substrate, Boronic Acid, Base, and Catalyst/Ligand in a dry Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent via syringe. B->C D Heat the reaction mixture to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate and water. E->F G Separate the organic layer, wash with brine, and dry over Na₂SO₄. F->G H Concentrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Caption: Conventional Suzuki Coupling Workflow.

Materials:

ReagentAmount (1.0 mmol scale)Molar Eq.
This compound258.7 mg1.0
Arylboronic Acid1.2 - 1.5 mmol1.2 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂)2.2 mg (1 mol%)0.01
Ligand (e.g., SPhos)8.2 mg (2 mol%)0.02
Base (e.g., K₂CO₃)276.4 mg2.0
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium acetate, SPhos, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Combine all reagents in a microwave vial. B Seal the vial with a cap. A->B C Place the vial in the microwave reactor. B->C D Irradiate at 120-150 °C for 15-45 minutes. C->D E Cool to room temperature. D->E F Follow the same work-up and purification procedure as the conventional protocol. E->F

Caption: Microwave-Assisted Suzuki Coupling Workflow.

Materials:

ReagentAmount (0.5 mmol scale)Molar Eq.
This compound129.4 mg1.0
Arylboronic Acid0.6 - 0.75 mmol1.2 - 1.5
Palladium Catalyst (e.g., PdCl₂(dppf))18.3 mg (5 mol%)0.05
Base (e.g., Cs₂CO₃)325.8 mg2.0
Solvent (e.g., DMF)3 mL-

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.

  • Add DMF and seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 140 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in the conventional protocol.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Catalyst inhibitionIncrease catalyst loading (up to 5 mol%). Screen different ligands (e.g., XPhos, RuPhos).
Ineffective baseUse a stronger base like K₃PO₄. Ensure the base is finely powdered and dry.
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Protodeboronation of Boronic Acid Presence of waterUse anhydrous solvents and freshly dried base. Consider using a boronate ester instead of a boronic acid.
Dehalogenation of Starting Material Catalyst system is too activeDecrease reaction temperature or catalyst loading.
Formation of Homocoupled Boronic Acid Presence of oxygenEnsure thorough degassing of the solvent and reaction vessel.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible transformation with careful optimization of reaction conditions. The key to success lies in the selection of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands, and the appropriate choice of base and solvent to mitigate potential side reactions. The protocols provided herein offer a robust starting point for researchers to synthesize novel biaryl compounds derived from this versatile building block, with broad applications in medicinal chemistry and materials science.

References

  • Bedford, R. B., & Cazin, C. S. J. (2001).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes from the corresponding lithium amides. Journal of the American Chemical Society, 116(17), 7901-7902.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Nolan, S. P. (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling reaction. Journal of the American Chemical Society, 122(47), 11825-11826.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
  • Molander, G. A., & Figueroa, R. (2006).
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Buchwald–Hartwig amination and related C–N couplings. Organometallics, 34(23), 5497-5508.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Shen, W. (1997). A practical and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 38(32), 5575-5578.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active palladium catalysts for Suzuki coupling reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961-6963.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki− Miyaura cross-coupling reactions of heteroaryl compounds.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A general catalyst for the Suzuki–Miyaura cross-coupling of aryl chlorides. Organic Letters, 4(23), 4053-4056.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.

Sources

Buchwald-Hartwig amination of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Introduction: Navigating the Challenges of Aminopyridine Synthesis

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, profoundly impacting the fields of medicinal chemistry and materials science.[1][2] Its capacity to couple a wide array of amines with aryl and heteroaryl halides under relatively mild conditions has replaced harsher, more limited classical methods.[1] This is particularly relevant for the synthesis of substituted aminopyridines, a structural motif frequently found in pharmaceuticals due to its ability to engage in key biological interactions.

This guide focuses on a specific, yet challenging, substrate: This compound . The successful amination of this molecule is complicated by several intrinsic factors:

  • A Heteroaryl Chloride Substrate : The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems to facilitate the initial oxidative addition step.[3][4]

  • Coordinating Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a common issue in the functionalization of N-heterocycles.[4]

  • An Unprotected Hydroxyl Group : The acidic proton of the hydroxyl group can interfere with the strong bases typically required for the reaction, potentially causing unwanted side reactions or consuming the base.

  • Multiple Functional Groups : The presence of a Boc-carbamate adds steric hindrance and introduces another potential site for base-mediated reactivity.

By understanding these challenges, we can rationally design a robust protocol that navigates these complexities to achieve a high-yielding and clean transformation. This document provides the mechanistic background, detailed experimental procedures, and troubleshooting advice necessary for researchers to successfully employ this reaction.

Mechanistic Principles: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][5] The generally accepted mechanism involves three primary steps, each of which must be efficient for a successful reaction.

  • Oxidative Addition : An active, ligand-coordinated Pd(0) species inserts into the aryl-chloride bond of the substrate. This is often the rate-determining step, especially for less reactive aryl chlorides.[6][7] The use of electron-rich, bulky phosphine ligands is crucial to accelerate this process.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the newly formed Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical to ensure this step is effective without causing substrate degradation.[8][9]

  • Reductive Elimination : The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amido_Complex Ar-Pd(II)(L_n)-NR'R'' OA_Complex->Amido_Complex + R'R''NH - HCl (via Base) Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Amido_Complex->Product ArCl tert-Butyl (5-chloro-3- hydroxypyridin-2-yl)carbamate ArCl->OA_Complex Amine Amine (R'R''NH) Amine->OA_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol Design: A Rationale for Parameter Selection

A successful protocol hinges on the careful selection of four key components: the palladium catalyst, the phosphine ligand, the base, and the solvent. For the title substrate, the following choices are rationalized based on its unique chemical properties.

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources, respectively, that are readily converted to the active Pd(0) catalyst in situ.[10] For Pd(OAc)₂, the amine or phosphine ligand can act as a reductant.[11]
Ligand RuPhos or BrettPhosThe substrate is a challenging heteroaryl chloride. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They promote the difficult oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination.[12][13] BrettPhos is particularly effective for coupling primary amines.[11]
Base K₃PO₄ or Cs₂CO₃The substrate contains a free hydroxyl group, making strong bases like NaOtBu or LHMDS risky; they could deprotonate the -OH, leading to potential O-arylation or other side reactions. Weaker inorganic bases like potassium phosphate or cesium carbonate are strong enough to deprotonate the coordinated amine but are less likely to interact with the hydroxyl group, offering superior functional group tolerance.[10][14]
Solvent Toluene or 1,4-DioxaneThese are standard, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[15][16] They offer good solubility for the organic reagents and operate at temperatures (reflux at ~100-110 °C) sufficient to drive the reaction to completion. It is critical to use anhydrous solvents to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine as a representative secondary amine.

Reagents & Materials

ReagentMWAmount (mg)mmolEquivalents
This compound258.692591.01.0
Morpholine87.121051.21.2
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)
RuPhos476.6128.60.060.06 (6 mol%)
K₃PO₄ (finely ground)212.272971.41.4
Anhydrous Toluene-5 mL--

Workflow Diagram

Experimental_Workflow start Start setup 1. Assemble Reagents (Substrate, Base, Pd₂(dba)₃, RuPhos) in oven-dried vial. start->setup inert 2. Seal and Purge (Cycle between vacuum and Argon/N₂ 3x) setup->inert addition 3. Add Anhydrous Toluene and Degassed Morpholine via Syringe inert->addition reaction 4. Heat Reaction (Stir at 100 °C for 12-24h) addition->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Cool, Dilute with EtOAc, Filter through Celite) monitoring->workup Complete extraction 7. Extraction (Wash with water and brine) workup->extraction purification 8. Purification (Dry over Na₂SO₄, Concentrate, Column Chromatography) extraction->purification end End (Characterize Product) purification->end caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure

  • Preparation : To an oven-dried 20 mL reaction vial containing a magnetic stir bar, add this compound (259 mg, 1.0 mmol), finely ground potassium phosphate (297 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and RuPhos (28.6 mg, 0.06 mmol).

  • Inert Atmosphere : Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Subsequently, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. The starting material should be consumed and a new, more polar spot/peak corresponding to the product should appear.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, tert-butyl (3-hydroxy-5-(morpholin-4-yl)pyridin-2-yl)carbamate.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.[3][17]

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen or water contamination).2. Poor quality reagents or solvents.3. Insufficient temperature or reaction time.1. Ensure a rigorously inert atmosphere and use anhydrous solvents. Degas the solvent before use.2. Use freshly opened or purified reagents.3. Increase temperature to 110 °C or extend reaction time, monitoring by LC-MS.
Formation of Hydrodehalogenated Byproduct 1. β-hydride elimination pathway is competing.2. Presence of a hydrogen source (e.g., water).1. This is less common with secondary amines but can occur with primary amines. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 or 3:1).2. Use scrupulously dry reaction conditions.
Dark Black Precipitate (Palladium Black) Catalyst decomposition.1. The ligand may not be robust enough, or there is insufficient ligand.2. Try a different ligand (e.g., XPhos) or increase the ligand loading slightly.3. Ensure vigorous stirring to maintain a homogeneous mixture.
Multiple Unidentified Products 1. Base is too strong, causing side reactions with the -OH or Boc group.2. Reaction temperature is too high.1. Confirm the use of a weaker base like K₃PO₄. If issues persist, consider protecting the hydroxyl group.2. Reduce the reaction temperature to 80-90 °C and allow for a longer reaction time.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent reactivity issues. The use of a highly active catalyst system, featuring a bulky, electron-rich biarylphosphine ligand like RuPhos, combined with a moderately weak inorganic base such as K₃PO₄, is critical. This combination effectively activates the C-Cl bond for oxidative addition while preserving the sensitive hydroxyl and carbamate functional groups. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to synthesize valuable aminopyridine building blocks for drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • PubMed. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. [Link]

  • ACS Publications. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

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Sources

Application Notes and Protocols: The Strategic Role of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS No. 1609402-46-1) as a key building block in the synthesis of potent and selective kinase inhibitors. We will explore its physicochemical properties, strategic applications in forming complex heterocyclic systems, and provide a detailed, field-proven protocol for its use in the synthesis of a key intermediate for a BRAF inhibitor.

Introduction: The Significance of the 3-Hydroxypyridine Scaffold

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive cellular proliferation and survival.[1] The mitogen-activated protein kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that is frequently dysregulated in human cancers.[2][3] Activating mutations in the BRAF gene, a key component of this pathway, are found in over 60% of melanomas, making it a prime target for therapeutic intervention.[4]

Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF, exemplifies the success of targeting this pathway.[5][6] The synthesis of Dabrafenib and other related kinase inhibitors often relies on the strategic assembly of complex heterocyclic cores. The 3-hydroxypyridine moiety is a versatile scaffold for such syntheses due to its multiple functional handles that allow for controlled, sequential modifications.[7][8][9]

Our focus, This compound , is a trifunctional building block designed for efficiency and versatility in kinase inhibitor synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the C2-amine allows for the selective reaction of other positions, the chloro group at C5 provides a handle for cross-coupling reactions, and the hydroxyl group at C3 is available for etherification or other modifications.[10][11]

The Target: BRAF and the MAPK/ERK Signaling Pathway

To appreciate the significance of inhibitors derived from our building block, it is crucial to understand the target pathway. The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[12][13]

In normal physiology, the pathway is tightly regulated. However, mutations such as BRAF V600E lead to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, which in turn drives incessant cell proliferation and survival.[14][15] Dabrafenib functions as an ATP-competitive inhibitor, selectively binding to the active conformation of mutant BRAF kinase and disrupting this aberrant signaling.[5][16]

Below is a diagram illustrating the core MAPK/ERK signaling cascade and the point of intervention for BRAF inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway with BRAF V600E mutation and Dabrafenib inhibition.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthesis.

PropertyValueReference
CAS Number 1609402-46-1[17]
Molecular Formula C₁₀H₁₃ClN₂O₃[17]
Molecular Weight 244.67 g/mol [17]
Appearance Off-white to light yellow solid-
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in non-polar solvents.-
Storage Store in a cool, dry place, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.-

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Application and Protocol

The strategic value of This compound lies in its ability to undergo sequential, regioselective reactions. The chloro-substituent at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties—a common feature in kinase inhibitors.[18][19][20][21] The Boc-protected amine at the 2-position can be deprotected under acidic conditions in a later step to reveal a primary amine, which can then be used for further elaboration, such as amide bond formation or cyclization reactions.[10][11][22][23]

The following workflow outlines a representative synthetic sequence where the building block is first coupled via a Suzuki reaction, followed by Boc deprotection.

Synthetic_Workflow Start This compound Intermediate Coupled Intermediate (Boc-protected) Start->Intermediate Suzuki-Miyaura Coupling Final Deprotected Amine (Kinase Inhibitor Scaffold) Intermediate->Final Boc Deprotection Reagent1 Arylboronic Acid Pd Catalyst, Base Reagent2 Acid (e.g., TFA or HCl)

Caption: General synthetic workflow using the title compound.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl intermediate, a common step in the construction of kinase inhibitor backbones.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound1609402-46-1244.671.00 g4.091.0
(2-Fluoro-3-sulfamoylphenyl)boronic acid957062-78-1203.991.00 g4.901.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.73150 mg0.200.05
Sodium Carbonate (Na₂CO₃)497-19-8105.991.30 g12.273.0
1,4-Dioxane123-91-188.1120 mL--
Water (degassed)7732-18-518.025 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.09 mmol), (2-fluoro-3-sulfamoylphenyl)boronic acid (1.00 g, 4.90 mmol), and sodium carbonate (1.30 g, 12.27 mmol).

    • Causality: Sodium carbonate is used as the base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. A 3-fold excess ensures the reaction proceeds to completion.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (20 mL) and degassed water (5 mL). Stir the suspension for 5 minutes. Then, add the Pd(dppf)Cl₂ catalyst (150 mg, 0.20 mmol).

    • Causality: Pd(dppf)Cl₂ is a robust and efficient pre-catalyst for Suzuki couplings, known for its stability and effectiveness with heteroaryl chlorides.[24] The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

Expected Outcome:

The reaction is expected to yield the biaryl product, tert-butyl (5-(2-fluoro-3-sulfamoylphenyl)-3-hydroxypyridin-2-yl)carbamate , as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, LC-MS).

Protocol: Boc-Deprotection of the Coupled Intermediate

This protocol describes the removal of the Boc protecting group to reveal the free amine, which is a key intermediate for the final steps in the synthesis of many kinase inhibitors.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
Coupled Intermediate (from previous step)-~413.441.00 g2.42
Dichloromethane (DCM)75-09-284.9310 mL-
Trifluoroacetic Acid (TFA)76-05-1114.022 mL~26.8

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (1.00 g, 2.42 mmol) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2 mL) dropwise.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.[25]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). This step neutralizes the TFA salt of the product amine.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amine product.

Expected Outcome:

The reaction should yield 2-amino-5-(2-fluoro-3-sulfamoylphenyl)pyridin-3-ol . This intermediate is now ready for the final synthetic steps to produce the target kinase inhibitor.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for a logical and efficient synthetic approach to complex molecular architectures, such as those found in BRAF inhibitors like Dabrafenib. The protocols provided herein offer a robust and reproducible methodology for researchers in the field of drug discovery, enabling the rapid generation of key intermediates and facilitating the development of next-generation targeted therapies.

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  • Dabrafenib | Drug Guide. MedSchool. Link

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? R Discovery. Link

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH. Link

  • A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. Benchchem. Link

  • Dabrafenib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. Link

  • A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... ResearchGate. Link

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. Link

  • The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also... ResearchGate. Link

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  • Discovery of a highly potent and selective MEK inhibitor: GSK1120212 (JTP-74057 DMSO solvate). ResearchGate. Link

  • Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). PubMed. Link

  • Targeting the MAPK Pathway in Brain Tumors: Mechanisms and Therapeutic Opportunities. MDPI. Link

  • tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate. ChemUniverse. Link

  • Trametinib (GSK1120212) | MEK Inhibitor. MedChemExpress. Link

  • GSK1120212 (Trametinib) | MEK1/2 inhibitor. Cellagen Technology. Link

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. Link

  • GSK 1120212 | Trametinib | MEK inhibitor. Axon Medchem. Link

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents. Link

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  • 902835-93-2 | tert-Butyl (3-hydroxypyridin-2-yl)carbamate. ChemScene. Link

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Synthesis of Novel Neuroprotective Agents Utilizing a Trifunctional Pyridine Core: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis of potential neuroprotective agents starting from the versatile building block, tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. We will delve into the strategic considerations for selectively functionalizing this polysubstituted pyridine, present detailed protocols for key transformations, and discuss the underlying rationale for the neuroprotective potential of the resulting compounds.

Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] Its simple, low molecular weight, and highly functionalized nature provides a robust starting point for the synthesis of diverse compound libraries.[2] The specific starting material, this compound, offers three distinct points for chemical modification: a chloro group amenable to cross-coupling reactions, a hydroxyl group for etherification or esterification, and a Boc-protected amine that can be deprotected and subsequently acylated, alkylated, or used in other coupling reactions. This trifunctional nature allows for the systematic exploration of chemical space to develop novel neuroprotective agents.

Pyridine-containing compounds have shown promise in the realm of neuroprotection through various mechanisms.[3][4] A significant body of research points towards the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, as a key pathway for neuroprotective effects.[5][6][7][8][9] Activation of these receptors can mitigate neurotoxicity and neuroinflammation, processes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][5][7] Additionally, some pyridine derivatives exhibit antioxidant properties by combating oxidative stress, a common factor in neuronal damage.[3][4][10]

Strategic Synthesis: Navigating Chemoselectivity and Orthogonal Protection

The successful synthesis of a diverse library of compounds from this compound hinges on two critical concepts: chemoselectivity in cross-coupling reactions and the use of orthogonal protecting groups.[11][12][13]

The reactivity of the chloro group makes it an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The general order of reactivity for halogens in these reactions is I > Br > Cl, which means that while chloro-pyridines are less reactive than their bromo or iodo counterparts, careful selection of catalysts and ligands can achieve high yields.[11]

The presence of both a hydroxyl and a Boc-protected amino group necessitates an orthogonal protection strategy to selectively unmask and react each site.[12][13] The tert-butoxycarbonyl (Boc) group is acid-labile, while the hydroxyl group can be protected with a base-labile or fluoride-labile protecting group (e.g., acetate or a silyl ether, respectively), allowing for sequential deprotection and functionalization.

Core Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of the starting material.

G cluster_0 Initial Functionalization cluster_1 Sequential Deprotection & Derivatization Starting Material tert-Butyl (5-chloro-3- hydroxypyridin-2-yl)carbamate Suzuki Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) Starting Material->Suzuki Coupling Buchwald Amination Buchwald-Hartwig Amination (C-N Bond Formation) Starting Material->Buchwald Amination Intermediate 1 Cross-Coupled Intermediate Suzuki Coupling->Intermediate 1 Buchwald Amination->Intermediate 1 Boc Deprotection Boc Deprotection (Acidic Conditions) Intermediate 1->Boc Deprotection Hydroxyl Protection Hydroxyl Protection (e.g., Silylation) Intermediate 1->Hydroxyl Protection Amine Functionalization Amine Functionalization (Acylation, Alkylation, etc.) Boc Deprotection->Amine Functionalization Hydroxyl Deprotection Hydroxyl Deprotection Amine Functionalization->Hydroxyl Deprotection Protected Intermediate Hydroxyl-Protected Intermediate Protected Intermediate->Boc Deprotection Proceed to Amine Chemistry Hydroxyl Functionalization Hydroxyl Functionalization (Etherification, Esterification) Hydroxyl Deprotection->Hydroxyl Functionalization

Caption: General synthetic workflow for derivatizing the trifunctional pyridine core.

Detailed Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.[14] Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the chloro-position of the pyridine ring.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of less reactive aryl chlorides.[15]

  • Base and Solvent: K₃PO₄ is a common and effective base for Suzuki couplings. The use of a dioxane/water solvent system is standard, with water being crucial for the transmetalation step.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed coupling of a primary or secondary amine to the chloro-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Add the NaOtBu last, as it is a strong base.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for the amination of aryl chlorides. Xantphos is a bidentate ligand that promotes the reductive elimination step.[17][18]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.[17]

Protocol 3: Boc Deprotection and Subsequent Amine Functionalization

Materials:

  • Boc-protected pyridine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) or diethyl ether

  • Acylating or alkylating agent (e.g., acid chloride, sulfonyl chloride, alkyl halide)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure (Boc Deprotection):

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Procedure (Amine Functionalization - Acylation Example):

  • Dissolve the crude amine salt in DCM and cool to 0 °C.

  • Add a base such as triethylamine (2-3 equivalents).

  • Add the acyl chloride (1.1 equivalents) dropwise.

  • Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography or recrystallization.

Application in Neuroprotection: Targeting the α7 Nicotinic Acetylcholine Receptor

The synthesized pyridine derivatives are designed to interact with biological targets implicated in neurodegenerative diseases. A primary target is the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed in the central nervous system.[9]

G Pyridine Derivative Synthesized Pyridine Derivative (Ligand) a7nAChR α7 Nicotinic Acetylcholine Receptor Pyridine Derivative->a7nAChR Activates PI3K_Akt PI3K-Akt Pathway a7nAChR->PI3K_Akt Activates Neuroinflammation ↓ Neuroinflammation a7nAChR->Neuroinflammation Oxidative_Stress ↓ Oxidative Stress a7nAChR->Oxidative_Stress Bcl2 ↑ Bcl-2 Expression (Anti-apoptotic) PI3K_Akt->Bcl2 Neuroprotection Neuroprotection Bcl2->Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Proposed mechanism of neuroprotection via α7-nAChR activation.

Activation of the α7-nAChR by a ligand can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.[5][6] Furthermore, α7-nAChR activation has been shown to reduce neuroinflammation by modulating microglial and astrocyte activity.[7][9] Some pyridine derivatives may also directly scavenge reactive oxygen species, thereby reducing oxidative stress.[3]

Data Summary

The following table provides a template for summarizing the outcomes of the synthetic protocols.

EntryR¹ Group (from Suzuki)R² Group (from Buchwald)R³ Group (on Amine)Yield (%)Analytical Data (¹H NMR, MS)
1Phenyl-H85Consistent with structure
2-MorpholinylH78Consistent with structure
3Phenyl-Acetyl92Consistent with structure
4-MorpholinylBenzoyl89Consistent with structure

Purification and Characterization

The synthesized compounds, particularly those with free hydroxyl and amino groups, are often polar. Purification can be challenging and may require specialized techniques.

  • Flash Column Chromatography: Standard silica gel chromatography is often the first line of purification. For highly polar compounds, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary.

  • Reverse-Phase Chromatography: For very polar compounds that do not move on silica, reverse-phase (C18) column chromatography can be an effective alternative.[19][20]

  • Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.

  • Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Kume, T., et al. (n.d.). Mechanisms of neuroprotective effects of nicotine and acetylcholinesterase inhibitors: role of alpha4 and alpha7 receptors in neuroprotection. PubMed. Retrieved from [Link]

  • Shimohama, S. (n.d.). α7 Nicotinic Acetylcholine Receptor Mediated Neuroprotection in Parkinson's Disease. Journal of Medical Investigation. Retrieved from [Link]

  • Moussa, B. H., et al. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. Retrieved from [Link]

  • Alhowail, A. H., & Buabeid, M. A. (2025). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. PMC. Retrieved from [Link]

  • Sun, Y., et al. (2021). Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke. Frontiers. Retrieved from [Link]

  • Baranczak, A., et al. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2018). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. PMC. Retrieved from [Link]

  • Klaidman, L. K., et al. (n.d.). Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. PubMed. Retrieved from [Link]

  • Baranczak, A., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Academic Accelerator. Retrieved from [Link]

  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Retrieved from [Link]

  • Kim, M. J., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. Retrieved from [Link]

  • Vasu, D., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Scott, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Spencer, C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]

  • (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. University of Rochester. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. Retrieved from [Link]

  • Saini, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. ResearchGate. Retrieved from [Link]

  • Kang, S., et al. (n.d.). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. Retrieved from [Link]

  • Anderson, M. O., et al. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Retrieved from [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist. Retrieved from [Link]

  • (n.d.). Inhibition of NADH oxidation by pyridine derivatives. Vrije Universiteit Amsterdam. Retrieved from [Link]

  • Texas Christian University. (n.d.). Analysis of Radical Scavenging Ability in Modified Small Pyridine-Containing Ligands For Therapeutic Treatment of Neurodegenerative Disease. Texas Christian University. Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and drug development. Their presence in a vast array of biologically active molecules underscores their role as privileged structures. The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular assembly of complex molecular architectures.[1]

This guide provides an in-depth technical overview of cross-coupling reactions involving tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a trifunctional building block with significant potential for the synthesis of novel pharmaceutical intermediates. The strategic placement of the chloro, hydroxyl, and tert-butoxycarbonyl (Boc)-protected amine functionalities offers multiple points for diversification, yet also presents unique challenges in terms of reactivity and selectivity.

The Substrate: A Closer Look at this compound

The substrate, this compound, is a highly functionalized pyridine derivative. Understanding its structural and electronic features is crucial for designing successful cross-coupling strategies.

  • The Chloro Group at C5: The chlorine atom serves as the primary leaving group for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic nature of the pyridine ring.

  • The Hydroxyl Group at C3: The hydroxyl group is an important functional handle but can also complicate cross-coupling reactions. It can act as a coordinating group to the metal center or be deprotonated under basic reaction conditions, potentially influencing catalyst activity.[2][3] In some cases, protection of the hydroxyl group may be necessary to achieve optimal results.

  • The Boc-Protected Amino Group at C2: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, reducing their nucleophilicity and basicity.[4] Its presence is critical for preventing unwanted side reactions at the amino group and for modulating the electronic properties of the pyridine ring. The bulky nature of the Boc group can also influence the steric environment around the reactive sites.

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from commercially available pyridin-2-amine derivatives. The introduction of the chloro, hydroxyl, and Boc-protected amino groups requires careful regioselective control.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron reagent and an organic halide.[5][6] For our substrate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligand, base, and solvent is critical for a successful outcome, particularly with a functionalized substrate like ours.

Suzuki_Miyaura_Mechanism cluster_catalyst Catalytic Cycle cluster_steps Key Steps Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR')2 Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data and Optimization
ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(dppf)Cl₂ is often a good starting point for heteroaryl chlorides due to its high activity and stability. Pd(PPh₃)₄ is also a reliable choice.
Ligand For challenging couplings, specialized ligands such as SPhos or XPhos may improve yields and reaction rates.
Base K₂CO₃ or Cs₂CO₃ are commonly used. K₃PO₄ can be beneficial for sensitive substrates. The choice of base can influence the deprotonation of the hydroxyl group and should be optimized.
Solvent A mixture of 1,4-dioxane and water is a versatile solvent system. Toluene or DMF can also be effective.
Temperature 80-120 °C is a typical range. Higher temperatures may be required for less reactive substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[7] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C5 position of our pyridine substrate.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[5]

Buchwald_Hartwig_Workflow cluster_reactants Reactants Substrate This compound Reaction_Setup Reaction Setup under Inert Atmosphere Substrate->Reaction_Setup Amine Amine Amine->Reaction_Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Setup Ligand Ligand Ligand->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-substituted Pyridine Derivative Purification->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk flask.

  • Add the base, followed by this compound.

  • Add the solvent, followed by the amine.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Key Considerations and Optimization
ParameterRecommended Conditions & Rationale
Catalyst System A combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos or BrettPhos is often effective for chloropyridines.
Base Sodium tert-butoxide (NaOt-Bu) is a strong base commonly used in Buchwald-Hartwig aminations. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed.
Solvent Anhydrous, degassed toluene or dioxane are the most common solvents.
Temperature Reaction temperatures typically range from 80 to 110 °C.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides a direct route to introduce alkynyl functionalities at the C5 position of our substrate, which are valuable precursors for further transformations.

Mechanistic Overview

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free variations of the Sonogashira coupling have also been developed to avoid issues associated with copper catalysis.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X->Transmetalation_Pd Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation_Pd->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡C-R Cu(I) Cu(I) Alkyne_Activation Alkyne_Activation Cu(I)->Alkyne_Activation R-C≡C-H, Base Cu-C≡C-R Cu-C≡C-R Alkyne_Activation->Cu-C≡C-R

Caption: Simplified dual catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Optimization Parameters
ParameterRecommended Conditions & Rationale
Catalyst System A combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and effective system.
Base An amine base such as triethylamine or diisopropylamine is typically used, which also serves as the solvent in some cases.
Solvent THF and DMF are common solvents that can effectively dissolve the reactants.
Temperature Many Sonogashira couplings can be performed at or slightly above room temperature.

Conclusion and Future Outlook

The cross-coupling reactions of this compound provide a versatile platform for the synthesis of a wide range of highly functionalized pyridine derivatives. The protocols and guidelines presented in this application note offer a solid starting point for researchers in drug discovery and development. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrates. The strategic application of these powerful synthetic tools will undoubtedly continue to drive innovation in the design and synthesis of novel therapeutic agents.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. Retrieved from [Link]

  • MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • Bentham Science. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). Retrieved from [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 51(18), 4346-4349. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bryant, H. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 2930-2937. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1870-1883. Retrieved from [Link]

  • National Institutes of Health. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved from [Link]

  • ResearchGate. (2006). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis. Journal of Combinatorial Chemistry, 8(4), 555-565. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(22), 8591-8600. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

  • National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748-17749. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11775-11782. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 9(12), 1045. Retrieved from [Link]

  • ACS Publications. (2010). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 12(19), 4442-4445. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 237-260. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. ChemInform, 44(35). Retrieved from [Link]

  • Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.

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The Strategic Application of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of well-designed building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate has emerged as a pivotal intermediate, particularly in the development of novel kinase inhibitors. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of drugs for the treatment of autoimmune diseases, inflammatory disorders, and certain cancers.

Introduction: A Versatile Scaffold for Kinase Inhibitor Synthesis

This compound is a substituted pyridine derivative that offers a unique combination of functional groups, making it an ideal starting point for the elaboration of complex molecular architectures. The key structural features that underpin its utility in medicinal chemistry are:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable and reliable protecting group for the 2-amino functionality, which can be selectively removed under acidic conditions without affecting other parts of the molecule.[1][2][3] This allows for late-stage diversification of the final compound.

  • A Reactive Hydroxyl Group: The 3-hydroxyl group serves as a critical handle for introducing a variety of substituents through reactions such as etherification or Mitsunobu reactions.[4][5] This position is often key for establishing crucial interactions with the target protein.

  • A Chlorinated Pyridine Ring: The chloro substituent at the 5-position can be utilized for further functionalization via cross-coupling reactions or can contribute to the overall electronic properties and binding affinity of the final molecule.

These features have made this carbamate a sought-after intermediate in the synthesis of IRAK4 inhibitors, which are under investigation for their therapeutic potential in a range of diseases.[4][6][7][8][9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate typically begins with a readily available aminopyridine precursor. The following protocol is a representative synthesis, compiled from established methodologies for pyridine functionalization and amine protection.

Diagram of the Synthetic Pathway

Synthesis_of_Intermediate 2-Aminopyridine 2-Aminopyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Aminopyridine->2-Amino-5-chloropyridine Chlorination 2-Amino-5-chloro-3-hydroxypyridine 2-Amino-5-chloro-3-hydroxypyridine 2-Amino-5-chloropyridine->2-Amino-5-chloro-3-hydroxypyridine Hydroxylation Target_Intermediate This compound 2-Amino-5-chloro-3-hydroxypyridine->Target_Intermediate Boc Protection

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of this compound

This protocol is divided into three main stages: chlorination, hydroxylation, and Boc protection.

Part A: Chlorination of 2-Aminopyridine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Chlorinating Agent: Add a chlorinating agent, for example, N-chlorosuccinimide (NCS), portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloropyridine.

Part B: Hydroxylation of 2-Amino-5-chloropyridine

  • Reaction Conditions: The hydroxylation of the pyridine ring can be achieved through various methods, including diazotization followed by hydrolysis.[10]

  • Diazotization: Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., H2SO4) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Hydrolysis: After the formation of the diazonium salt, heat the reaction mixture to induce hydrolysis and formation of the hydroxyl group.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography to obtain 2-amino-5-chloro-3-hydroxypyridine.

Part C: Boc Protection of 2-Amino-5-chloro-3-hydroxypyridine

  • Reaction Setup: Dissolve 2-amino-5-chloro-3-hydroxypyridine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O) and a base, for example, triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), to the solution.[2][3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield this compound.

Parameter Typical Values
Starting Material 2-Aminopyridine
Key Reagents NCS, NaNO₂, Boc₂O, Et₃N
Solvents DMF, THF, DCM
Reaction Temperature 0 °C to room temperature
Typical Yield 60-80% over three steps
Purification Method Column Chromatography

Table 1: Summary of typical reaction parameters for the synthesis of the target intermediate.

Application in the Synthesis of IRAK4 Inhibitors

The true value of this compound is realized in its role as a versatile scaffold for the synthesis of potent IRAK4 inhibitors. The following workflow illustrates a common synthetic strategy.

Diagram of the Application Workflow

Application_in_Synthesis Intermediate This compound Coupling Coupling Reaction (e.g., Mitsunobu) Intermediate->Coupling Boc_Protected_Inhibitor Boc-Protected IRAK4 Inhibitor Coupling->Boc_Protected_Inhibitor Deprotection Boc Deprotection Boc_Protected_Inhibitor->Deprotection Final_Inhibitor Final IRAK4 Inhibitor Deprotection->Final_Inhibitor

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Derivatization of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate for Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.[1][2] Its ability to act as a versatile building block, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns.[2][3] This application note provides a comprehensive guide to the strategic derivatization of this compound, a highly functionalized starting material poised for rapid library generation. We present detailed, field-proven protocols for key transformations including O-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries. The rationale behind experimental choices, workflows for sequential derivatization, and data presentation are discussed to empower researchers in their drug development efforts.

The Strategic Value of the Scaffold

The starting material, this compound, is an ideal scaffold for combinatorial chemistry due to its orthogonal reactive sites. The Boc-protected amine at C2 provides stability and influences the electronics of the pyridine ring, while the hydroxyl group at C3 and the chlorine atom at C5 serve as primary handles for diversification.

  • C3-Hydroxyl Group: This site is amenable to nucleophilic reactions, most commonly O-alkylation (Williamson ether synthesis) or esterification, allowing for the introduction of a wide variety of side chains to modulate properties like solubility and lipophilicity.

  • C5-Chloro Group: As an aryl chloride, this position is an excellent electrophile for palladium-catalyzed cross-coupling reactions. This opens the door to forming new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which are cornerstone reactions in modern medicinal chemistry for introducing aromatic and amine diversity.[4][5]

The strategic selection of reactions at these two sites allows for the systematic exploration of the surrounding chemical space to build structure-activity relationships (SAR).

Figure 1: Key reactive sites on the core scaffold for library diversification.

Derivatization Protocols: Building the Library

The following sections provide detailed, step-by-step protocols for the primary derivatization strategies. These methods are designed to be robust and adaptable for parallel synthesis.

Protocol 1: O-Alkylation of the C3-Hydroxyl Group

This protocol describes a standard Williamson ether synthesis. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the phenolic hydroxyl group without competing side reactions. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the resulting alkoxide and facilitate the SN2 reaction with the alkyl halide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Insight: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution, preventing runaway reactions.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS. For less reactive halides, gentle heating (e.g., 50 °C) may be required.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Examples of O-Alkylation

Alkyl Halide (R-X) Base Solvent Time (h) Temp (°C) Expected Yield (%)
Benzyl bromide NaH DMF 6 25 85-95
Ethyl iodide NaH DMF 12 25 70-85
Propargyl bromide K₂CO₃ Acetonitrile 8 60 75-90

| Methyl bromoacetate | NaH | THF | 4 | 25 | 80-90 |

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[5][6] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with electron-rich or sterically hindered coupling partners.[7][8]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).

    • Causality Insight: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. For more challenging couplings, using a separate ligand like SPhos can improve catalytic activity and stability.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvation: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1), to a concentration of ~0.1 M.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filtration: Pass the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Table 2: Representative Examples of Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Base Solvent Temp (°C) Expected Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90 80-95
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 85-98
Thiophene-3-boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH 85 70-85

| Pyridine-4-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65-80 |

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, allowing for the introduction of primary and secondary amines.[4] This reaction requires a strong, non-nucleophilic base to deprotonate the amine and a specialized phosphine ligand to facilitate the reductive elimination step of the catalytic cycle.[9][10]

Step-by-Step Methodology:

  • Preparation: In an oven-dried, resealable Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.0 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).

  • Reagent Addition: Add this compound (1.0 eq) and the base (e.g., Sodium tert-butoxide or K₃PO₄, 1.5 eq).

    • Causality Insight: Sodium tert-butoxide is a very strong base suitable for many couplings. K₃PO₄ is a milder alternative that can be advantageous for substrates with base-sensitive functional groups.

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent/Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M), followed by the amine coupling partner (1.2 eq). If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added in step 2.

  • Reaction: Heat the mixture to 90-110 °C for 4-24 hours. Monitor by LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 2 (Suzuki-Miyaura Coupling).

Table 3: Representative Examples of Buchwald-Hartwig Amination

Amine Catalyst/Ligand Base Solvent Temp (°C) Expected Yield (%)
Morpholine Pd₂(dba)₃ / Xantphos NaOtBu Toluene 100 80-95
Aniline Pd₂(dba)₃ / BINAP Cs₂CO₃ Dioxane 110 75-90
Benzylamine Pd(OAc)₂ / RuPhos K₃PO₄ Toluene 100 70-85

| N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 80-90 |

Sequential Derivatization & Library Workflow

To maximize molecular diversity, the protocols above can be performed sequentially. The order of operations depends on the desired final structures and the compatibility of the reagents. A common and effective strategy is to perform the more robust palladium-catalyzed cross-coupling reaction first, followed by O-alkylation of the resulting intermediate. This avoids exposing the potentially sensitive organoboron or amine reagents to the basic conditions of the ether synthesis.

G A Core Scaffold (this compound) B Suzuki Coupling (Protocol 2) A->B + Ar-B(OH)₂ C Buchwald-Hartwig Amination (Protocol 3) A->C + R₂NH D C5-Arylated Intermediate B->D E C5-Aminated Intermediate C->E F O-Alkylation (Protocol 1) D->F + R-X G O-Alkylation (Protocol 1) E->G + R-X H Final Library 1: Di-substituted Analogs (Aryl + Alkoxy) F->H I Final Library 2: Di-substituted Analogs (Amino + Alkoxy) G->I

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Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.

Problem 1: Low Yield After Aqueous Work-up and Extraction

Question: I've completed the synthesis of this compound, but after the initial aqueous work-up and extraction with ethyl acetate, my crude yield is significantly lower than expected. What could be the cause?

Answer:

Several factors during the work-up and extraction process can contribute to a diminished yield of your target compound.

  • Incomplete Extraction: Due to the presence of the polar hydroxyl group, your compound may have some solubility in the aqueous phase, especially if the pH is not optimal.

    • Solution: Ensure the aqueous layer is saturated with brine (a saturated solution of sodium chloride) before extraction. This decreases the polarity of the aqueous phase and promotes the partitioning of your organic compound into the organic layer. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.

  • Emulsion Formation: The presence of both organic and aqueous phases with dissolved substances can sometimes lead to the formation of a stable emulsion, trapping your product at the interface.

    • Solution: To break an emulsion, you can try adding a small amount of brine or a few drops of methanol. Gentle swirling of the separatory funnel, as opposed to vigorous shaking, can also help prevent emulsion formation. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Premature Precipitation: If the concentration of the product in the organic solvent is high, it might precipitate out during the work-up, especially if the temperature fluctuates.

    • Solution: Use a sufficient volume of extraction solvent to keep your product fully dissolved. If precipitation is observed, you may need to gently warm the solution or add more solvent.

Problem 2: Persistent Impurities Observed by TLC Analysis

Question: My TLC analysis of the crude product shows multiple spots close to my desired product spot, and they are proving difficult to separate by standard column chromatography. What are these likely impurities and how can I remove them?

Answer:

The presence of persistent impurities is a common challenge. Understanding their potential origin is key to devising an effective purification strategy.

  • Potential Impurities:

    • Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-5-chloro-3-hydroxypyridine. This is typically more polar than your product.

    • Di-Boc Protected Product: Although sterically hindered, a small amount of the di-Boc protected species (where a second Boc group is attached to the hydroxyl group) might form. This impurity will be significantly less polar than your desired product.

    • Isomeric Byproducts: Depending on the synthetic route to the starting material, you may have isomeric impurities that can be challenging to separate.

  • Troubleshooting and Solutions:

    • TLC Visualization: Utilize different visualization techniques to better distinguish between your product and impurities. While UV light is a good starting point for aromatic compounds, staining with potassium permanganate can help identify any oxidizable functional groups that might differentiate the spots.[1]

    • Column Chromatography Optimization:

      • Solvent System: A standard mobile phase for purifying Boc-protected amines is a gradient of ethyl acetate in hexanes.[2][3] For your compound, which has a free hydroxyl group, a more polar system might be necessary. Consider adding a small percentage of methanol or using a dichloromethane/methanol gradient.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight) and that the column is packed correctly to maximize resolution.

    • Acid/Base Wash: An acidic wash (e.g., with dilute HCl) during the work-up can help remove any unreacted basic starting material.[2] Conversely, a basic wash (e.g., with saturated sodium bicarbonate) can help remove any acidic byproducts.

Table 1: Typical TLC Analysis of Crude this compound

CompoundExpected Rf Value (30% EtOAc in Hexanes)Visualization Method
Desired Product 0.4 - 0.5UV (254 nm), Potassium Permanganate stain
2-amino-5-chloro-3-hydroxypyridine0.1 - 0.2UV (254 nm), Ninhydrin stain (for primary amine)
Di-Boc Protected Byproduct0.7 - 0.8UV (254 nm)

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and ambient conditions.

Problem 3: Product Decomposition During Purification

Question: I suspect my product is degrading during column chromatography, as I am observing new, more polar spots on my TLC plates of the collected fractions. Is this compound unstable?

Answer:

While Boc-protected amines are generally stable, the presence of both a chloro and a hydroxyl group on the pyridine ring can influence its reactivity.

  • Potential for Decomposition:

    • Acid Sensitivity: The Boc protecting group is labile to strong acids.[4] If your silica gel is slightly acidic, or if there are residual acidic impurities from the reaction, you may observe some deprotection back to the starting amine.

    • Oxidation: The hydroxyl group on the electron-deficient pyridine ring could be susceptible to oxidation, leading to the formation of colored impurities.

  • Preventative Measures:

    • Neutralize Silica Gel: To mitigate acid-catalyzed decomposition, you can use silica gel that has been pre-treated with a base. This is done by slurrying the silica gel in the column chromatography eluent containing a small amount of triethylamine (e.g., 0.1-1%).

    • Minimize Exposure: Work efficiently to minimize the time your compound spends on the silica gel column. Avoid prolonged exposure to air and light, especially if you notice the formation of colored byproducts.

    • Alternative Purification: If decomposition on silica is a persistent issue, consider alternative purification methods such as preparative HPLC or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: Flash column chromatography on silica gel is the most common and generally effective method for purifying this compound on a laboratory scale. A gradient elution with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically a good starting point.[3] For this specific compound, a gradient of 10% to 50% ethyl acetate in hexanes is a reasonable range to explore.

Q2: Can I purify this compound by recrystallization?

A2: Recrystallization can be a highly effective method for obtaining very pure material, provided a suitable solvent system can be identified. For compounds with moderate polarity like yours, a two-solvent system is often successful.

  • Suggested Solvent Systems to Screen:

    • Ethyl acetate/Hexanes

    • Dichloromethane/Hexanes

    • Methanol/Water

    • Acetone/Water

The general procedure involves dissolving the crude product in a minimum amount of the hot, more polar solvent, and then slowly adding the less polar "anti-solvent" until turbidity is observed. The solution is then allowed to cool slowly to promote the formation of pure crystals.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A pure compound should show a single, sharp peak.

Q4: How should I store the purified this compound?

A4: As a precaution against potential long-term degradation, it is advisable to store the purified compound in a cool, dark, and dry place. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for long-term storage.

Experimental Workflow

Purification of this compound by Flash Column Chromatography
  • Preparation of the Crude Sample:

    • After the reaction is complete, concentrate the crude reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Loading the Sample:

    • Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute your product.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Extraction Extraction (EtOAc/Brine) Workup->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Column Silica Gel Column Chromatography Concentration->Column TLC TLC Analysis of Fractions Column->TLC Pooling Pooling Pure Fractions TLC->Pooling Impurities Impurities TLC->Impurities Final_Concentration Final Concentration Pooling->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: A typical workflow for the purification of this compound.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Process for preparing 2-amino-5-chloropyridine.Google Patents.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives.Google Patents.
  • A method for preparation of 2-amino-5-chloro-pyridine.Google Patents.
  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • BOC-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate. National Institutes of Health. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify, mitigate, and eliminate common impurities, thereby enhancing your reaction yield and final product purity.

Section 1: The Synthetic Pathway - A High-Level Overview

The synthesis of this compound typically involves the N-protection of 2-amino-5-chloro-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction requires careful control of conditions to prevent the formation of several key impurities. Understanding the workflow is the first step in troubleshooting potential issues.

G cluster_0 Synthesis Workflow Start Starting Material (2-amino-5-chloro-3-hydroxypyridine) Reaction Boc Protection Reaction (Boc₂O, Base, Solvent) Start->Reaction Step 1 Workup Aqueous Workup & Solvent Extraction Reaction->Workup Step 2 Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Step 3 QC Final Product QC (NMR, HPLC, MS) Purification->QC Step 4 Product Target Compound QC->Product Step 5

Figure 1. General experimental workflow for the target synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q1: My reaction seems incomplete, and I'm isolating a significant amount of unreacted 2-amino-5-chloro-3-hydroxypyridine. What are the likely causes?

Answer: Isolating a large portion of your starting material points to issues with reaction kinetics or stoichiometry. Here are the primary factors to investigate:

  • Insufficient Boc₂O: While a 1.05 to 1.1 molar equivalent of Boc₂O is often sufficient, the presence of any nucleophilic impurities in your starting material or solvent can consume the reagent. Consider increasing the stoichiometry to 1.2-1.5 equivalents.

  • Inadequate Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction.[1] Ensure you are using at least 1.0 equivalent. An insufficient amount of base can stall the reaction.

  • Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate, especially if the starting amine is not fully soluble.[2]

  • Poor Solubility: The starting aminopyridine may have limited solubility in common aprotic solvents like THF or Dichloromethane (DCM). Consider using a co-solvent system or a more polar solvent like acetonitrile or DMF to ensure all reactants are in solution.

Q2: My ¹H NMR shows a persistent singlet around 1.4-1.5 ppm that I can't get rid of. What is this impurity and how do I remove it?

Answer: This is a classic signature of Boc-related impurities. The two most common culprits are unreacted di-tert-butyl dicarbonate (Boc₂O) and its primary byproduct, tert-butanol .[3]

  • Identification:

    • Boc₂O: Has a characteristic singlet in the ¹H NMR spectrum. It can often be detected by a distinct "Boc" smell.[3]

    • tert-Butanol: Also presents as a singlet in a similar region. It is highly volatile.

  • Causality & Mechanism: Boc₂O reacts with the amine, releasing one equivalent of tert-butanol and CO₂.[4] Any excess Boc₂O will remain in the reaction mixture. Vigorous workup conditions or moisture can also hydrolyze Boc₂O to tert-butanol.

  • Removal Strategies:

    • High Vacuum: Both impurities are volatile and can often be removed by prolonged exposure to a high vacuum, especially on a rotary evaporator.[3] This is most effective for non-volatile products.

    • Aqueous Workup: Boc₂O is insoluble in water but can be hydrolyzed under basic conditions. A vigorous wash with a saturated sodium bicarbonate (NaHCO₃) solution is an effective method for its removal.[3]

    • Pentane/Hexane Slurry: For solid products, slurrying the crude material in a non-polar solvent like pentane or hexane can dissolve the Boc-related impurities, which can then be removed by filtration.

Q3: My mass spectrum shows a peak at [M+100]+, suggesting a di-Boc protected species. How does this form and how can I prevent it?

Answer: The [M+100]+ peak indicates the addition of a second Boc group, forming tert-Butyl (5-chloro-3-(tert-butoxycarbonyloxy)pyridin-2-yl)carbamate.

  • Causality & Mechanism: This side reaction occurs when the hydroxyl group on the pyridine ring acts as a nucleophile and attacks a molecule of Boc₂O. The hydroxyl group at the 3-position is phenolic in nature, and its nucleophilicity is significantly increased in the presence of a strong base or even milder bases if the reaction is forced (e.g., with excess Boc₂O and prolonged heating).

  • Prevention & Mitigation:

    • Control Stoichiometry: Avoid using a large excess of Boc₂O. Use the minimum amount required for full conversion of the amine (typically 1.1-1.2 equivalents).

    • Base Selection: Use a hindered, non-nucleophilic base like DIPEA rather than a stronger base that can deprotonate the hydroxyl group more readily.

    • Temperature Control: Run the reaction at room temperature or with only gentle heating. High temperatures can favor O-acylation.

    • Slow Addition: Add the Boc₂O solution slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the acylating agent, favoring the more nucleophilic amine over the hydroxyl group.

Q4: My yield was high after the initial reaction, but I lost a significant amount of product during an acidic workup. What happened?

Answer: This is a strong indication of accidental deprotection of the Boc group.

  • Causality & Mechanism: The Boc protecting group is notoriously labile under acidic conditions.[5] Washing your organic layer with an acidic solution (e.g., 1M HCl) will cleave the carbamate, regenerating the starting amine and releasing isobutylene and CO₂.[1][6] The regenerated amine, being more polar, is then often lost to the aqueous phase, causing a sharp drop in yield.

  • Prevention:

    • Avoid Acidic Washes: Do not use acidic solutions during the workup. Stick to neutral (water, brine) or basic (dilute NaHCO₃ or Na₂CO₃) washes.

    • pH Monitoring: If an acidic wash is absolutely necessary to remove other impurities, use a very dilute acid (e.g., 0.1-0.5M HCl or citric acid) and minimize the contact time.[3] Monitor the pH of the aqueous phase to ensure it does not become strongly acidic.

Section 3: Impurity Profile Summary & Remediation

The following table summarizes the common impurities, their typical analytical signatures, and recommended methods for their removal.

Impurity NameStructure¹H NMR Signature (Typical)Mass Spec (ESI+)Formation CauseRemoval Strategy
2-amino-5-chloro-3-hydroxypyridine

Aromatic protons, broad amine & hydroxyl peaks.[M+H]⁺ at ~145.02Incomplete reaction.Optimize reaction conditions (stoichiometry, temp); Purify via flash chromatography.
Di-tert-butyl dicarbonate (Boc₂O)

Sharp singlet at ~1.5 ppm.Does not ionize well.Excess reagent used.High vacuum; Basic aqueous wash (NaHCO₃); Pentane/Hexane trituration.[3]
tert-Butanol

Sharp singlet at ~1.3 ppm (can shift).Does not ionize well.Byproduct of reaction/Boc₂O hydrolysis.High vacuum; Aqueous washes.[3]
Di-Boc Adduct

Two distinct t-butyl singlets (~1.5 ppm).[M+H]⁺ at ~345.09O-acylation of hydroxyl group.Control stoichiometry & temperature; Use hindered base; Purify via flash chromatography.

Section 4: Recommended Experimental Protocols

Protocol 1: Optimized Boc Protection Reaction

This protocol is designed to minimize the formation of di-Boc adduct and unreacted starting material.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-5-chloro-3-hydroxypyridine (1.0 eq).

  • Dissolution: Add anhydrous THF or acetonitrile (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) and stir for 5 minutes.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.15 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Crucially, avoid any acid washes. [3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography as needed.

Protocol 2: HPLC Method for Impurity Profiling

This provides a starting point for developing a robust analytical method.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Starting Material (most polar) -> Product -> Di-Boc Adduct -> Boc₂O (least polar).

Section 5: Mechanistic Pathways of Impurity Formation

Understanding the competing reaction pathways is key to controlling the outcome of your synthesis. The following diagram illustrates the desired reaction alongside the primary side reactions.

G cluster_products Products & Impurities SM 2-amino-5-chloro- 3-hydroxypyridine Product Desired Product (N-Boc Protected) SM->Product Desired N-Acylation (More Nucleophilic Amine) DiBoc Di-Boc Impurity (N,O-diprotected) SM->DiBoc Side Reaction: O-Acylation (Phenolic Hydroxyl) Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Product Boc2O->DiBoc Base Base (e.g., TEA) Base->Product Product->SM Accidental Deprotection (Workup Error) tBuOH tert-Butanol (Byproduct) Product->tBuOH Byproduct Formation Acid Acid (H⁺)

Figure 2. Key reaction pathways in the synthesis.

References

  • Pope, B. M., et al. (1978). Di-tert-butyl dicarbonate. Organic Syntheses, 58, 43. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • Google Patents. (1993).
  • Google Patents. (1977).

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for this important intermediate. Here, we will address common challenges and provide troubleshooting strategies in a direct question-and-answer format to ensure your success in the laboratory.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the protection of the amino group of 2-amino-5-chloro-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of undesired byproducts. The electron-withdrawing nature of the chloro and hydroxyl groups on the pyridine ring can influence the nucleophilicity of the amino group, making the optimization of reaction conditions crucial.

Reaction Scheme:

Reaction_Scheme Starting_Material 2-amino-5-chloro-3-hydroxypyridine Product This compound Starting_Material->Product + (Boc)₂O Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Product Base Base (e.g., Triethylamine, DMAP) Base->Product Solvent Solvent (e.g., THF, Dichloromethane) Solvent->Product

Caption: General reaction scheme for the Boc protection of 2-amino-5-chloro-3-hydroxypyridine.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common hurdle in the Boc protection of this substrate. Several factors can contribute to this issue:

  • Insufficient Base: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity. Triethylamine (TEA) is commonly used, but for less reactive amines, a stronger, non-nucleophilic base or a catalytic amount of a more potent base like 4-dimethylaminopyridine (DMAP) can be beneficial.[1] DMAP acts as an acylation catalyst, accelerating the reaction.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.[1] Ensure the solvent is anhydrous, as water can react with Boc₂O and decrease its efficiency.

  • Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, especially with deactivated amines.[1] However, excessive heat should be avoided to prevent decomposition of the starting material or product.

  • Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents) to account for any potential side reactions or degradation.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these impurities and how can I minimize their formation?

A2: The primary byproduct in this reaction is often the di-Boc protected amine, where both the amino group and the hydroxyl group are acylated. Another possibility is the formation of a urea byproduct if the reaction conditions are not well-controlled.[2]

  • Di-Boc Formation: This occurs when the hydroxyl group also reacts with Boc₂O. To minimize this, consider the following:

    • Control Stoichiometry: Use a minimal excess of Boc₂O.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve the selectivity for N-acylation over O-acylation.

  • Urea Formation: This can occur if the isocyanate intermediate, formed from the decomposition of an acyl azide (if using an alternative Boc source), reacts with another amine molecule.[3][4] This is less common with Boc₂O but can be a concern with other Boc-donating reagents. Sticking to standard Boc₂O protocols will minimize this.

Q3: The purification of my product is challenging. What is the recommended method for isolating pure this compound?

A3: Purification can indeed be tricky due to the similar polarities of the starting material and product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Quench the reaction with water or a mild aqueous acid (like 10% citric acid) to neutralize the base and hydrolyze any remaining Boc₂O.[5] Extract the product into an organic solvent like ethyl acetate or DCM.

  • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Careful monitoring by Thin Layer Chromatography (TLC) is essential to achieve good separation.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or trituration with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether) can be effective.[6]

III. Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloro-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF or DCM (approximately 10 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Optimized Reaction Parameters:
ParameterRecommended ConditionRationale
Starting Material 2-amino-5-chloro-3-hydroxypyridine-
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard and efficient reagent for Boc protection.[7]
Stoichiometry (Boc₂O) 1.1 - 1.2 equivalentsSlight excess ensures complete reaction without promoting di-Boc formation.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Sufficiently basic to facilitate the reaction without being overly reactive.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)Accelerates the reaction, especially for less reactive substrates.[1]
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents that dissolve both reactants and do not interfere with the reaction.
Temperature 0°C to Room Temperature (20-25°C)Balances reaction rate with selectivity, minimizing side reactions.
Reaction Time 2 - 6 hoursTypically sufficient for completion; monitor by TLC.

IV. Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to the isolation of the pure product.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Starting Material (2-amino-5-chloro-3-hydroxypyridine) in Anhydrous Solvent B Add Base (e.g., Triethylamine) A->B C Add (Boc)₂O Solution Dropwise at 0°C to RT B->C D Stir and Monitor by TLC C->D E Quench Reaction (e.g., with Water) D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

V. References

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (URL: )

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: )

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: )

  • 2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals. (URL: )

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: )

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (URL: )

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )

  • Amine Protection / Deprotection - Fisher Scientific. (URL: )

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (URL: )

  • tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate - Sigma-Aldrich. (URL: )

  • Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids - Benchchem. (URL: )

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: )

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (URL: )

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (URL: )

  • Dual protection of amino functions involving Boc - RSC Publishing. (URL: )

  • Boc Protecting Group for Amines - Chemistry Steps. (URL: )

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: )

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: )

  • Tert-butyl carbamate synthesis - Sigma-Aldrich. (URL: )

  • tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate - Parchem. (URL: )

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: )

  • tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW9PCRHWOHkI8GQp41Vz8KbKeUEcyMZU6QNzyFXlf0j8Wvp93KhekguIYoG64z68ZZ2qL8a6jvRwzDYJBItfeHoV3QxxDBgsNJ6gCq3CnibHEi_RDnTGMSjs2NW9vq-IwgJkWQPxgQde2WHfs=)2WHfs=)

Sources

Technical Support Center: Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this specific synthetic transformation. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, ensuring a successful and reproducible outcome.

Introduction: The Chemistry of a Key Intermediate

The synthesis of this compound involves the protection of the amino group of 2-amino-5-chloro-3-hydroxypyridine with a tert-butyloxycarbonyl (Boc) group. This molecule is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of multiple functional groups—an amino group, a hydroxyl group, and a chloro substituent on a pyridine ring—presents a unique set of challenges. The nucleophilicity of both the amino and hydroxyl groups, as well as the electronic nature of the pyridine ring, can lead to several side reactions, complicating the synthesis and purification.

This guide will dissect the reaction mechanism, explore potential side reactions, and provide robust protocols and troubleshooting strategies to help you achieve a high yield and purity of the desired product.

Main Reaction Pathway

The primary reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The use of a base is typically required to deprotonate the amine, increasing its nucleophilicity.

Main Reaction Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products 2-amino-5-chloro-3-hydroxypyridine 2-amino-5-chloro- 3-hydroxypyridine Tetrahedral_Intermediate Tetrahedral Intermediate 2-amino-5-chloro-3-hydroxypyridine->Tetrahedral_Intermediate Nucleophilic attack Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Tetrahedral_Intermediate Base Base (e.g., TEA, DIPEA) Base->2-amino-5-chloro-3-hydroxypyridine Deprotonation Desired_Product This compound Tetrahedral_Intermediate->Desired_Product Collapse Byproducts t-BuOH + CO2 + Base-H+ Tetrahedral_Intermediate->Byproducts

Caption: Main reaction pathway for N-Boc protection.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this synthesis?

A1: The most common side reactions are:

  • O-acylation: The hydroxyl group at the 3-position can also react with Boc anhydride to form an O-Boc carbonate.

  • Di-Boc formation: The already protected carbamate nitrogen can be further acylated to yield a di-Boc protected amine. This is more likely with highly reactive amines or under forcing conditions.

  • Incomplete reaction: Due to the reduced nucleophilicity of the amino group on the electron-deficient pyridine ring, the reaction may not go to completion.

Q2: Why is my yield consistently low?

A2: Low yields can be attributed to several factors:

  • Sub-optimal reaction conditions: Incorrect choice of base, solvent, or temperature can favor side reactions or lead to an incomplete reaction.

  • Poor quality starting material: Impurities in the 2-amino-5-chloro-3-hydroxypyridine can interfere with the reaction.

  • Product loss during work-up and purification: The product has some solubility in both organic and aqueous phases, and care must be taken during extraction and chromatography.

Q3: How can I differentiate between the desired N-Boc product and the O-Boc side product?

A3: Spectroscopic methods are key for differentiation:

  • ¹H NMR: The N-H proton of the carbamate in the desired product will have a characteristic chemical shift and will exchange with D₂O. The aromatic proton shifts will also differ between the N-Boc and O-Boc isomers.

  • ¹³C NMR: The carbonyl carbon of the N-Boc group will have a different chemical shift compared to the O-Boc carbonate.

  • IR Spectroscopy: The N-H stretch of the carbamate will be present in the desired product but absent in the O-Boc isomer. Both will show C=O stretches, but at slightly different wavenumbers.

Q4: Is it possible to selectively remove the O-Boc group if it forms?

A4: Selective cleavage of an O-Boc group in the presence of an N-Boc group is challenging as both are acid-labile. Mild basic conditions might be explored for selective hydrolysis of the O-Boc carbonate, but this risks hydrolysis of the desired N-Boc product as well. It is generally preferable to optimize the initial reaction to prevent its formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of starting material 1. Insufficiently basic conditions. 2. Low nucleophilicity of the aminopyridine. 3. Inactive Boc anhydride.1. Use a stronger, non-nucleophilic base like DBU or NaH. 2. Consider using a catalyst such as DMAP. However, be cautious as this can also promote O-acylation. A patent for a similar system suggests using EDCI/HOBt to facilitate the reaction.[1] 3. Use fresh, high-purity Boc anhydride.
Significant formation of O-Boc side product 1. Highly reactive conditions (strong base, high temperature). 2. Use of a catalyst that promotes O-acylation (e.g., DMAP).1. Perform the reaction at a lower temperature (0 °C to room temperature). 2. Use a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 3. Avoid or use a substoichiometric amount of DMAP. 4. Consider protecting the hydroxyl group first if O-acylation is a persistent issue.
Formation of di-Boc product detected 1. Excess Boc anhydride used. 2. Prolonged reaction time or high temperature. 3. Use of a strong base.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc anhydride. 2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. 3. Employ a milder base.
Difficult purification 1. Similar polarity of the desired product and side products. 2. Emulsion formation during aqueous work-up.1. Use a gradient elution in column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. 2. Use brine to break emulsions during extraction. A pH adjustment of the aqueous layer might also be beneficial.

Experimental Protocols

Protocol 1: Standard N-Boc Protection

This protocol is a general starting point and may require optimization.

  • Reaction Setup:

    • To a solution of 2-amino-5-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., THF, DCM, or acetonitrile; 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).

    • Stir the mixture for 10-15 minutes.

  • Addition of Boc Anhydride:

    • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Minimizing O-Acylation

This protocol is designed to enhance selectivity for N-acylation.

  • Reaction Setup:

    • Dissolve 2-amino-5-chloro-3-hydroxypyridine (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).

    • Cool the solution to 0 °C.

  • Reagent Addition:

    • Add sodium bicarbonate (2.0 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

  • Reaction and Monitoring:

    • Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Visualizing Side Reaction Pathways

The following diagram illustrates the competition between the desired N-acylation and the primary side reactions.

Side Reaction Pathways Start 2-amino-5-chloro-3-hydroxypyridine + (Boc)2O + Base N_Boc Desired Product (N-Boc) Start->N_Boc N-Acylation (Desired Pathway) O_Boc Side Product (O-Boc) Start->O_Boc O-Acylation Di_Boc Side Product (N,N-di-Boc or N,O-di-Boc) Start->Di_Boc Over-acylation

Caption: Competing reaction pathways in the Boc protection.

Conclusion

The synthesis of this compound, while seemingly a straightforward Boc protection, requires careful consideration of reaction conditions to mitigate the formation of side products. By understanding the underlying chemistry and potential pitfalls, researchers can develop a robust and reproducible synthetic procedure. This guide provides a foundation for troubleshooting and optimizing this important transformation. For further assistance, consulting the cited literature is highly recommended.

References

Improving yield of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a critical intermediate in pharmaceutical development. This technical support center provides researchers with detailed troubleshooting, optimization strategies, and answers to frequently encountered challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the selective N-protection of 2-amino-5-chloro-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, the reaction is complicated by the presence of two nucleophilic sites: the 2-amino group and the 3-hydroxy group. Achieving high yield and selectivity for the desired N-Boc protected product requires careful control over reaction parameters. This guide addresses the common pitfalls and provides robust solutions to improve synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is designed as a direct response to problems encountered in the laboratory.

Question 1: My overall yield is drastically low. Where is the most logical starting point for my investigation?

Answer: A low overall yield is a systemic issue that requires a systematic approach, starting with your precursors and moving forward through the reaction steps.

  • Assess the Purity of the Starting Material (2-amino-5-chloro-3-hydroxypyridine): This is the most critical factor. The synthesis of this precursor can be complex, often involving chlorination and hydroxylation of aminopyridines, which can lead to isomeric impurities or residual reagents.[1][2]

    • Recommended Action: Verify the purity of your 2-amino-5-chloro-3-hydroxypyridine using NMR and LC-MS. If impurities are detected, recrystallization or column chromatography is necessary before proceeding. The presence of starting materials like 2-amino-3,5-dichloropyridine can lead to undesired side products.[1]

  • Evaluate the Quality of the Boc Anhydride (Boc₂O): Boc₂O is sensitive to moisture and can degrade over time, especially if not stored properly.

    • Recommended Action: Use a fresh bottle of Boc₂O or verify the purity of your existing stock. Consider that degraded Boc₂O will have lower reactivity, leading to an incomplete reaction.

  • Re-examine Reaction Conditions: If starting materials are pure, the issue likely lies in the reaction setup. Key parameters include the choice of base, solvent, and temperature. An inappropriate base can fail to sufficiently deprotonate the amine, while a non-optimal solvent can hinder solubility and reaction kinetics.

Question 2: My main impurity is the di-Boc protected product, tert-Butyl 2-((tert-butoxycarbonyl)oxy)-5-chloropyridin-3-yl)carbamate. How can I improve selectivity for N-protection?

Answer: The formation of the di-Boc product occurs when the hydroxyl group also reacts with Boc₂O. This is a common problem due to the nucleophilicity of the phenoxide that can form under basic conditions. Several strategies can enhance N-selectivity.

  • Stoichiometry of Boc₂O: This is the most direct control mechanism. Using a large excess of Boc₂O will invariably lead to over-alkylation.

    • Protocol: Begin with 1.05 to 1.1 equivalents of Boc₂O. This slight excess ensures the reaction goes to completion without providing enough reagent to significantly react with the hydroxyl group.

  • Choice and Stoichiometry of Base: The base is critical. A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity. A milder base is often preferred.[3]

    • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are often suitable. They are strong enough to facilitate the reaction of the amine but less likely to generate a significant concentration of the phenoxide.

    • Avoid Strong Bases: Avoid using sodium hydroxide or potassium carbonate in excess, as they can significantly promote O-acylation.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. The activation energy for N-acylation is typically lower than that for O-acylation.

    • Protocol: Run the reaction at 0°C to room temperature. Start by adding the Boc₂O at 0°C and then allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Order of Addition: Adding the Boc₂O slowly to the solution of the amine and base can help maintain a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic amino group.

The interplay of these factors is summarized in the table below.

ParameterRecommendation for High N-SelectivityRationale
Boc₂O Stoichiometry 1.05 - 1.1 equivalentsMinimizes excess reagent available for the secondary reaction with the -OH group.
Base Triethylamine (TEA), DIPEAMilder, non-nucleophilic bases that favor amine reaction without significantly deprotonating the hydroxyl group.[3]
Temperature 0°C to Room TemperatureLower temperature exploits the kinetic difference, favoring the more reactive amine nucleophile.
Solvent Aprotic (THF, Dichloromethane)Solubilizes reagents without interfering with the reaction. Avoids protic solvents that can complicate the base's role.
Question 3: The reaction stalls and I observe a significant amount of unreacted 2-amino-5-chloro-3-hydroxypyridine even after extended reaction times. What could be the cause?

Answer: A stalled reaction points to an issue with one of the core components or conditions.

  • Insufficient Base: The reaction requires a base to act as an acid scavenger.[4] If less than one equivalent of base is used, the HCl or carbonic acid byproducts can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of a suitable base like triethylamine are used.

  • Poor Solubility: The starting aminopyridine may have limited solubility in certain organic solvents. If it is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Tetrahydrofuran (THF) is often a good starting choice. If solubility is still an issue, consider a co-solvent system like THF/DMF, but be aware that DMF can be difficult to remove during workup.

  • Inactive Reagents: As mentioned in Q1, degraded Boc₂O is a common culprit. Similarly, if your base has been improperly stored, it may have absorbed atmospheric CO₂ and water, reducing its effectiveness.

Experimental Workflow & Optimization

A robust experimental protocol is the foundation of a successful synthesis.

Diagram: General Synthesis Workflow

G cluster_prep Step 1: Precursor Synthesis & QC cluster_reaction Step 2: Boc Protection Reaction cluster_workup Step 3: Workup & Purification A Synthesize or Procure 2-amino-5-chloro-3-hydroxypyridine B Quality Control (NMR, LC-MS) A->B Purity >98%? C Dissolve Precursor & Base in Anhydrous THF B->C D Cool to 0°C C->D E Slowly Add Boc₂O (1.1 eq) D->E F Monitor Reaction (TLC, LC-MS) E->F G Aqueous Workup (Quench & Extract) F->G H Purification (Column Chromatography) G->H I Final Product QC (NMR, MS, Purity) H->I

Caption: High-level workflow for the synthesis of this compound.

Optimized Protocol for N-Boc Protection

This protocol is optimized for high selectivity and yield.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-chloro-3-hydroxypyridine (1.0 eq).

  • Solvation: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration). Stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and any di-Boc byproduct.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of Boc protection and why is the amino group more reactive?

A: The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group attacks one of the carbonyl carbons of Boc₂O.[5] The resulting intermediate collapses, displacing a tert-butoxide and CO₂, or more commonly, a tert-butoxycarbonate anion. The amino group is generally a stronger nucleophile than the neutral hydroxyl group, which is why it reacts preferentially under non-strongly basic conditions.

Diagram: Competing Reaction Pathways

G Start 2-amino-5-chloro-3-hydroxypyridine + Boc₂O N_Product Desired Product (N-Boc) Start->N_Product  Faster Kinetic Pathway (More Nucleophilic Amine) O_Product Side Product (O-Boc) Start->O_Product Slower Pathway Di_Product Side Product (N,O-diBoc) N_Product->Di_Product Reaction with excess Boc₂O

Caption: Kinetic vs. thermodynamic pathways in the Boc protection reaction.

Q: Are there any alternative protecting group strategies for this molecule?

A: Yes, other carbamate protecting groups could be used. The choice depends on the desired deprotection conditions for subsequent synthetic steps.

  • Cbz (Carboxybenzyl): Introduced using Benzyl chloroformate (Cbz-Cl). It is stable to acidic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This offers orthogonality to the acid-labile Boc group.

  • Fmoc (Fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu. This group is stable to acid and hydrogenation but is cleaved under mild basic conditions (e.g., piperidine).[5]

Q: What are the primary safety concerns when running this synthesis?

A: Standard laboratory safety protocols should be followed.

  • Reagents: Di-tert-butyl dicarbonate can cause skin and eye irritation. Chlorinated pyridines should be handled with care as they can be toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: THF and ethyl acetate are flammable. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on established chemical principles of its constituent functional groups: a tert-butyl carbamate (Boc) protecting group, a chlorinated hydroxypyridine core, and data from structurally related molecules.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Unexpected Reaction Outcomes

  • Symptoms: You observe lower than expected yields, formation of unknown byproducts, or a complete failure of the reaction where the carbamate is a starting material.

  • Potential Cause 1: Degradation of the Starting Material. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[1][2] If your reaction conditions are acidic, or if the compound has been improperly stored and exposed to acidic contaminants, it may have partially or fully deprotected.

  • Troubleshooting Steps:

    • Verify the pH of your reaction mixture. Even mild acids can cleave the Boc group.[1]

    • Analyze the purity of your starting material. Use techniques like NMR or LC-MS to check for the presence of the deprotected amine (2-amino-5-chloro-3-hydroxypyridine).

    • Implement a fresh vial. If you suspect contamination of your stock, use a new, unopened vial of the compound for your reaction.

  • Potential Cause 2: Thermal Degradation. The Boc group can also be susceptible to thermal degradation at elevated temperatures, typically above 85-90°C.[1]

  • Troubleshooting Steps:

    • Review your reaction temperature. If your protocol involves heating, consider if a lower temperature could be used.

    • Minimize heating time. If high temperatures are unavoidable, keep the reaction time to a minimum.

Issue 2: Physical Changes in the Stored Compound

  • Symptoms: The white to off-white solid has changed in color (e.g., to yellow or brown), has a clumpy appearance, or an unusual odor.

  • Potential Cause 1: Moisture Absorption. Pyridine derivatives can be hygroscopic, meaning they absorb moisture from the air.[3] This can lead to clumping and may facilitate hydrolysis or other degradation pathways.

  • Troubleshooting Steps:

    • Ensure proper storage. Always store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).

    • Handle quickly when weighing. Minimize the time the container is open to the atmosphere.

  • Potential Cause 2: Oxidation or Photodegradation. Compounds with hydroxyl and amine functionalities can be susceptible to oxidation and photo-oxidation.[1]

  • Troubleshooting Steps:

    • Store in a dark place. Use an amber vial or store the container in a light-blocking outer container.

    • Consider inert atmosphere storage. Storing under an inert gas can help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the properties of similar compounds, the ideal storage conditions are in a cool, dry, and dark place. A temperature range of 2-8°C is often recommended for carbamates to ensure long-term stability.[4] It is crucial to keep the container tightly sealed to prevent moisture absorption.[3][5] For extended storage, consider placing the container in a desiccator with a suitable drying agent.

Q2: How can I assess the purity and stability of my compound over time?

A2: A regular quality control check is advisable, especially for older batches. The most effective methods for assessing purity are:

  • High-Performance Liquid Chromatography (HPLC): This can quantify the main peak and detect any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's structure and reveal the presence of impurities.

  • Mass Spectrometry (MS): This can confirm the molecular weight of the compound and help identify any degradation products.

Q3: What are the primary degradation pathways for this molecule?

A3: The most probable degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl carbamate to yield the free amine, carbon dioxide, and isobutylene.[1][6] This is a common deprotection strategy for Boc-protected amines.[7][8]

Q4: Is this compound compatible with strong acids or bases?

A4:

  • Acids: The compound is unstable in the presence of strong acids, which will readily cleave the Boc protecting group.[1][2]

  • Bases: The Boc group is generally stable towards most bases.[1] However, strong basic conditions could potentially lead to other reactions on the hydroxypyridine ring.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CTo minimize thermal degradation and slow down potential hydrolytic processes.
Atmosphere Dry, Inert (e.g., N₂ or Ar)Pyridine derivatives can be hygroscopic; an inert atmosphere prevents moisture absorption and oxidation.
Light Exposure Store in the dark (amber vial)To prevent potential photodegradation of the hydroxypyridine ring system.[1]
pH Stability Stable in neutral and basic conditions; unstable in acidic conditions.The Boc protecting group is acid-labile.[1]

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group.

cluster_main Acid-Catalyzed Degradation A tert-Butyl (5-chloro-3- hydroxypyridin-2-yl)carbamate B Protonated Carbamate (Intermediate) A->B + H⁺ C 2-Amino-5-chloro- 3-hydroxypyridine B->C Loss of tert-Butyl Cation D tert-Butyl Cation B->D F Carbon Dioxide B->F Decarboxylation E Isobutylene D->E - H⁺

Caption: Acid-catalyzed degradation of the carbamate.

Experimental Protocols

Protocol 1: Small-Scale Purity Check by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the presence of the more polar, deprotected amine impurity.

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the sample: Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it onto the TLC plate.

  • Develop the plate: Use a mobile phase that gives good separation. A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point.

  • Visualize: Check the plate under UV light. The deprotected amine will appear as a more polar spot (lower Rf value) compared to the parent compound.

Protocol 2: Forced Degradation Study (Acidic Conditions)

This protocol can help you understand the stability of the compound in your specific experimental matrix.

  • Prepare a stock solution: Dissolve a known concentration of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Acidic treatment: To an aliquot of the stock solution, add a dilute acid (e.g., 0.1 M HCl).

  • Incubate: Let the solution stand at room temperature for a set period (e.g., 1, 4, and 24 hours).

  • Analyze: At each time point, take a sample, neutralize it if necessary, and analyze by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the deprotected product.

By understanding the potential stability issues and implementing these troubleshooting and preventative measures, you can ensure the reliability of your experimental results when working with this compound.

References

  • RSC Publishing. Hydrolysis of a carbamate triggered by coordination of metal ions. Available at: [Link]

  • ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5. Available at: [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. Available at: [Link]

  • PubMed. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Available at: [Link]

  • Taylor & Francis Online. Degradation of pyridines in the environment. Available at: [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Eawag-BBD. 4-Hydroxypyridine Degradation Pathway. Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ACS Publications. Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Available at: [Link]

  • ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Available at: [Link]

  • Google Patents. Hydrolysis of steroidal carbamates - US4252730A.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • PubMed. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Chem-Impex. tert-Butyl carbamate. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • BIOSYNCE. What are the storage conditions for pyridine? - Blog. Available at: [Link]

  • US Hazmat Rentals. Pyridine Chemical Storage Specifications - C5H5N. Available at: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • pentachemicals. Pyridine - SAFETY DATA SHEET. Available at: [Link]

Sources

Troubleshooting failed reactions with tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. My goal as your application scientist is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to troubleshoot failed reactions and optimize your synthetic routes with confidence.

The structure of this molecule presents a unique combination of functionalities that can be both advantageous and problematic. The N-Boc protecting group, the reactive 3-hydroxy group, the notoriously stubborn 5-chloro substituent, and the catalyst-coordinating pyridine nitrogen all play a critical role in its chemical behavior. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Section 1: General Handling, Stability, and Characterization

Q1: How should I store and handle this reagent?

A: this compound is a solid that is generally stable at room temperature for extended periods. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation from atmospheric moisture and oxygen. It is not particularly light-sensitive, but storage in an amber vial is good laboratory practice.

Q2: What are the key analytical features I should look for to confirm the identity and purity of my starting material?

A: Purity is paramount for reproducible results. Before starting any reaction, it is crucial to verify the integrity of your starting material.

Technique Expected Observations
¹H NMR Expect characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm, integrating to 9H), aromatic protons on the pyridine ring, and exchangeable protons for the -OH and -NH groups. The exact shifts of the aromatic and exchangeable protons can vary based on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).
LC-MS This is the best method for purity assessment. You should observe a single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺, [M+Na]⁺) for C₁₀H₁₃ClN₂O₃.
Melting Point A sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities.
Section 2: Troubleshooting Palladium Cross-Coupling Reactions

The C5-chloro position is a common site for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. However, this substrate presents significant challenges.

Q1: My Buchwald-Hartwig (or Suzuki) coupling reaction is not working. I see only starting material, even after extended heating. What is the most likely cause?

A: This is the most common failure mode and is typically due to two primary factors inherent to the substrate's structure:

  • Poor Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and electron-rich, making it the least reactive of the aryl halides for oxidative addition to the Palladium(0) center, which is the crucial first step of the catalytic cycle.[1][2]

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen (at position 1) and the 2-amino group can act as strong ligands for the palladium catalyst.[3] This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the reaction and leading to complete inhibition.[3]

G cluster_0 Troubleshooting Workflow: No Reaction Start Reaction Failure: No Product Formation Check1 Primary Cause Analysis Start->Check1 Path1 Poor Oxidative Addition (C-Cl bond) Check1->Path1 Is C-Cl bond activation the issue? Path2 Catalyst Inhibition (Pyridine N-Coordination) Check1->Path2 Is catalyst poisoning likely? Solution1 Solution: Increase Catalyst Reactivity Path1->Solution1 Solution2 Solution: Minimize Catalyst Binding Path2->Solution2 Action1a Use more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) Action2a Use sterically hindered ligands that disfavor pyridine coordination Action1b Increase reaction temperature Action1c If possible, switch to C-Br or C-I analogue Action2b Increase catalyst loading (e.g., 2-5 mol%)

Caption: Troubleshooting logic for failed cross-coupling reactions.

Q2: How can I overcome these issues to get my coupling reaction to work?

A: A systematic optimization is required. The choice of ligand is paramount.

For Buchwald-Hartwig Amination: Standard ligands like P(t-Bu)₃ may not be sufficient. You must use modern, sterically hindered, electron-rich biarylphosphine ligands (often called "Buchwald Ligands"). These ligands accelerate both the oxidative addition and the final reductive elimination step while their bulk can disfavor the inhibitory binding of the pyridine nitrogen.[1][4]

For Suzuki-Miyaura Coupling: Similar to the amination, bulky, electron-rich phosphine ligands are essential. The "2-pyridyl problem" is well-documented for Suzuki reactions, and specialized ligands or conditions are often necessary.[5][6] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also improve stability and reduce protodeboronation, a common side reaction.[3]

Parameter Initial Recommendation Troubleshooting Steps Rationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Use a pre-formed catalyst (e.g., G3-XPhos Palladacycle)Pre-catalysts can provide more consistent generation of the active Pd(0) species.[2]
Ligand XPhos, SPhos, or RuPhosScreen other bulky ligands (e.g., BrettPhos, CPhos)The optimal ligand is highly substrate-dependent. Screening is often necessary for challenging substrates.[1][3]
Base NaOtBu (for amination), K₃PO₄ or Cs₂CO₃ (for Suzuki)Switch to a stronger or weaker base (e.g., LHMDS if other groups are base-sensitive)The base influences catalyst activity and can cause side reactions. K₃PO₄ is often a good choice for Suzuki as it minimizes protodeboronation.[1][3]
Solvent Dioxane or TolueneSwitch to an alternative (e.g., CPME, t-Amyl alcohol)Solvent affects solubility and catalyst stability/activity. All solvents must be rigorously degassed.[7]
Temperature 80-100 °CIncrease temperature to 110-120 °CHigher temperatures are often required to activate the C-Cl bond, but this increases the risk of decomposition.

Q3: My reaction is working, but I'm getting a significant byproduct from a reaction at the 3-hydroxy group. How can I prevent this?

A: The 3-hydroxy group is phenolic and therefore nucleophilic, especially in the presence of a strong base like NaOtBu. This can lead to O-arylation, where the hydroxyl group couples with your aryl halide instead of your intended nucleophile.

  • Protect the Hydroxyl Group: The most robust solution is to protect the -OH group before the coupling reaction (e.g., as a methyl ether, MOM ether, or TBS ether). This adds steps to your synthesis but provides the cleanest result.

  • Use a Weaker Base: If protection is not an option, consider switching to a weaker base. For a Buchwald-Hartwig reaction, a carbonate base like Cs₂CO₃ may favor N-arylation over O-arylation, although it will likely require higher temperatures and a more active catalyst system.[1]

  • Use a Different Ligand: Some ligand systems show higher selectivity for N- vs. O-arylation.

Section 3: Troubleshooting N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is designed for easy removal under acidic conditions.[8] However, complications can arise.

G cluster_0 Acid-Catalyzed N-Boc Deprotection Mechanism Boc R-NH-Boc Protonated R-NH-Boc(H⁺) Boc->Protonated + H⁺ CarbamicAcid [ R-NH-COOH ] (Unstable Carbamic Acid) Protonated->CarbamicAcid - (CH₃)₃C⁺ Amine R-NH₂ (Free Amine) CarbamicAcid->Amine - CO₂ AmineSalt R-NH₃⁺ X⁻ (Final Product) Amine->AmineSalt + H⁺ TertButyl (CH₃)₃C⁺ (tert-Butyl Cation) CO2 CO₂

Caption: Mechanism of acidic Boc deprotection.[9]

Q1: I'm trying to remove the Boc group with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but my yield is low and the crude NMR is messy. Why?

A: The key issue here is the formation of the highly reactive tert-butyl cation ((CH₃)₃C⁺) during the deprotection process.[9] This cation is a potent electrophile and can re-alkylate electron-rich positions on your molecule or other nucleophiles present in the reaction mixture, leading to unwanted byproducts. The pyridine ring itself can be susceptible to such side reactions.

Solutions:

  • Use a Scavenger: This is the most effective solution. A scavenger is a nucleophile added to the reaction mixture to trap the tert-butyl cation.

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices. Add 5-10% (v/v) of the scavenger to your reaction mixture along with the acid.[9]

  • Change the Acid/Solvent System:

    • HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane is a very common and effective reagent that often gives cleaner reactions than TFA.[10] The product is typically isolated as the hydrochloride salt, which often precipitates from the reaction mixture.

    • Milder Acids: For very sensitive substrates, milder acids like aqueous phosphoric acid in THF or TsOH in CH₂Cl₂ can be attempted, though they may require longer reaction times or gentle heating.[11][12]

Q2: My molecule has other acid-sensitive functional groups. Are there any non-acidic methods for Boc deprotection?

A: While acidic cleavage is standard, alternative methods exist, though they are less common and may not be as efficient for this specific substrate.

  • Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent (like dioxane, DMF, or toluene) to temperatures above 120-150 °C can cause thermal cleavage of the Boc group.[10] This is often done in a microwave reactor to shorten reaction times. However, the stability of the rest of your molecule at these temperatures must be considered.

  • Basic Deprotection: Generally, the N-Boc group is stable to base.[13] However, for Boc groups attached to highly electron-withdrawing systems (like certain heterocycles), deprotection with bases like NaOMe or K₂CO₃ in refluxing methanol has been reported.[13] Given the electronic nature of the pyridyl ring, this is unlikely to be efficient but could be explored in specific cases where all acidic methods fail.

Section 4: Experimental Protocols

Protocol A: General Procedure for Buchwald-Hartwig Amination with a Challenging Aryl Chloride

This protocol is a starting point and requires optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the Pd precursor (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv). Seal the tube with a rubber septum.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Nucleophile: Add the amine nucleophile (1.2 equiv) followed by anhydrous, degassed toluene (or dioxane) via syringe (concentration ~0.1 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots by quenching a small sample with water and extracting with ethyl acetate. The reaction may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol B: Clean N-Boc Deprotection using HCl and a Scavenger

  • Dissolution: Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Scavenger Addition: Add anisole (5-10% v/v of the total solvent volume).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Isolation:

    • If a precipitate forms: This is likely the desired hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the resulting residue to induce precipitation. Triturate, filter the solid, and dry under vacuum.

References
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Moku, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bases.
  • Reddit r/Chempros community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Tessa, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
  • J. C. D. Maia et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Wiley Online Library.
  • Tessa, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Maia, J. C. D., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Reddy, K. S., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Buchwald-Hartwig Amination.
  • Rojas Lab. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Technical Support Center: Purification of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the purification of reaction mixtures containing the versatile building block, tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, and its derivatives. Given its trifunctional nature (a Boc-protected amine, a hydroxyl group, and a reactive chloro-substituent), a variety of side reactions can occur. This center is designed to help you diagnose and resolve common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: My post-reaction TLC shows a new, highly polar spot at the baseline that wasn't in my starting material. What is the likely culprit?

A: A highly polar, baseline spot is a classic indicator of Boc-group cleavage. The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions, and even trace amounts of acid in your reaction can lead to its removal, exposing the free amine.[1][2] The resulting byproduct, 2-amino-5-chloro-3-hydroxypyridine, is significantly more polar than its Boc-protected parent due to the presence of the free amino group.

Q2: I performed a Suzuki coupling with my carbamate derivative. How can I efficiently remove unreacted boronic acid and its byproducts during workup?

A: Boronic acids and their homocoupled dimers are common impurities in Suzuki reactions.[3][4] An effective method for their removal is a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH). Boronic acids are acidic and will deprotonate to form water-soluble boronate salts, which partition into the aqueous layer, while your desired, less polar product remains in the organic phase.[5]

Q3: My pyridine-containing product is smearing badly during silica gel chromatography (peak tailing). What causes this and how can I fix it?

A: This is a very common issue. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This interaction leads to poor peak shape and can result in low recovery. To mitigate this, you can "deactivate" the silica by adding a small amount of a competing base, like triethylamine (TEA), to your eluent system (typically 0.1-1% v/v).[6][7][8] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

Section 2: Troubleshooting Guides

Guide 1: Issue - Accidental Boc Deprotection

The premature cleavage of the Boc protecting group is one of the most frequent challenges, yielding the highly polar free amine, 2-amino-5-chloro-3-hydroxypyridine.

Root Cause Analysis: The carbamate linkage is hydrolyzed under acidic conditions.[2] This can be triggered by:

  • Reagents: Use of acidic reagents (e.g., TFA, HCl) or even some Lewis acids.

  • Byproducts: Generation of acidic byproducts during the reaction.

  • Silica Gel: Standard silica gel is slightly acidic and can cause deprotection during prolonged exposure on a chromatography column.[8]

Identification Strategy: Compare your crude reaction mixture to the starting material using TLC and LC-MS.

Compound Expected TLC Rf (Typical) Expected [M+H]⁺ Notes
This compound0.5-0.7 (30% EtOAc/Hex)259.06Starting Material
2-amino-5-chloro-3-hydroxypyridine< 0.1 (30% EtOAc/Hex)159.01Highly Polar Byproduct

Troubleshooting & Purification Workflow:

G start Crude Reaction Mixture (TLC shows polar spot) check_solubility Is the desired product soluble in EtOAc/DCM? start->check_solubility extraction Perform Acid/Base Extraction 1. Dissolve in EtOAc 2. Wash with sat. NaHCO3 3. Wash with Brine check_solubility->extraction  Yes chromatography Purify via Flash Chromatography extraction->chromatography protocol Detailed Protocol 1: Flash Chromatography with TEA chromatography->protocol end Pure Product protocol->end

Caption: Workflow for isolating product from its deprotected amine byproduct.

Detailed Protocol 1: Flash Chromatography with a Triethylamine (TEA) Additive

This protocol is designed to purify the desired Boc-protected product while preventing further deprotection on the column and ensuring good peak shape.

  • Prepare the Eluent: Choose a suitable solvent system (e.g., Ethyl Acetate/Hexanes) that gives your desired product an Rf of ~0.3. To this solvent mixture, add triethylamine (TEA) to a final concentration of 0.5-1% by volume.[6][7]

  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen eluent (containing TEA).

  • Pack the Column: Pack the column with the prepared slurry.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This step is critical to neutralize the acidic sites on the silica gel before the sample is loaded.[7]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel.[7]

  • Elute and Collect: Run the chromatography using the TEA-containing eluent. The less polar desired product will elute first, while the highly polar deprotected byproduct will remain strongly adsorbed to the silica.

  • Post-Purification Workup: Combine the pure fractions. The TEA is volatile and will be removed along with the solvent during rotary evaporation. For sensitive compounds, a post-chromatography aqueous wash of the combined fractions can be performed to remove residual triethylammonium salts.[9]

Guide 2: Issue - Removal of Suzuki Coupling Impurities

When using the chloro-substituent for cross-coupling reactions (e.g., Suzuki-Miyaura), common byproducts include unreacted boronic acid/esters and their homocoupled dimers.[3][4]

Root Cause Analysis:

  • Homocoupling: Oxidative homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3][4]

  • Incomplete Reaction: Sub-optimal reaction conditions or stoichiometry can leave unreacted starting materials.

Identification Strategy: Boronic acids and their byproducts can sometimes be tricky to visualize on TLC. They may appear as a smear near the baseline. LC-MS is more definitive.

Compound Type Expected Behavior Notes
Arylboronic AcidWater-soluble at high pH.[5]Starting material.
Biaryl (from homocoupling)Typically non-polar.Byproduct (e.g., Biphenyl from Phenylboronic acid).[3]
Desired Cross-Coupled ProductPolarity is variable.Target molecule.

Troubleshooting & Purification Workflow:

G start Crude Suzuki Reaction Mixture workup Perform Basic Aqueous Workup start->workup protocol Detailed Protocol 2: Liquid-Liquid Extraction workup->protocol check_purity Analyze Organic Layer by TLC/LC-MS Are non-polar impurities present? chromatography Purify via Flash Chromatography (Gradient Elution) check_purity->chromatography  Yes end Pure Product check_purity->end  No chromatography->end protocol->check_purity

Caption: Decision tree for purifying Suzuki coupling reaction mixtures.

Detailed Protocol 2: Basic Liquid-Liquid Extraction Workup

This procedure is highly effective at removing the bulk of boronic acid-related impurities before chromatography.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • First Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1 M Sodium Hydroxide (NaOH) aqueous solution. Shake vigorously for 1-2 minutes. Allow the layers to separate.[5]

  • Separate Layers: Drain the aqueous layer. The deprotonated boronic acid is now in this aqueous phase.

  • Repeat Wash: Repeat the wash with fresh 1 M NaOH solution to ensure complete removal.

  • Neutralize and Dry: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Assess Purity: The resulting crude material should be significantly cleaner. Assess the purity by TLC or LC-MS before proceeding to chromatography to remove any remaining non-polar impurities (like homocoupled products).

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. [Link]

  • Best way to remove pinacol post suzuki. Reddit. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s).
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Indian Journal of Pharmaceutical Sciences. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Triethylammonium after flash chromatography. Reddit. [Link]

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Technical Support Center: Large-Scale Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during your campaign.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis on a large scale presents several challenges, primarily centered around the regioselective introduction of the hydroxyl group at the C3 position of the pyridine ring and the subsequent chemoselective Boc-protection of the C2-amino group. The electron-deficient nature of the pyridine ring and the potential for side reactions necessitate careful control of reaction conditions. This guide will walk you through a reliable synthetic pathway, highlighting critical parameters and troubleshooting strategies at each step.

Proposed Synthetic Pathway

A logical and scalable synthetic route to this compound is outlined below. This pathway is designed to maximize yield and purity while minimizing the formation of difficult-to-remove impurities.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-Amino-5-chloro-3-nitropyridine B->C Nitration D 2,3-Diamino-5-chloropyridine C->D Reduction E 2-Amino-5-chloro-3-hydroxypyridine D->E Diazotization & Hydrolysis F This compound E->F Boc Protection

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-chloropyridine

The initial step involves the regioselective chlorination of 2-aminopyridine. The primary challenge here is to prevent over-chlorination, which leads to the formation of di- and tri-chlorinated byproducts that are often difficult to separate.

Troubleshooting and FAQs

Q1: My chlorination reaction is producing a significant amount of 2-amino-3,5-dichloropyridine. How can I improve the selectivity for the mono-chlorinated product?

A1: Over-chlorination is a common issue. To enhance selectivity, consider the following:

  • Reaction Medium: Performing the chlorination in a strongly acidic medium (e.g., concentrated sulfuric acid) can improve selectivity. The protonation of the pyridine nitrogen and the amino group deactivates the ring towards further electrophilic substitution.[1]

  • Chlorinating Agent: While chlorine gas can be used, its handling on a large scale poses safety risks. Alternative chlorinating agents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and sodium hypochlorite can offer better control.[2] A patented method using a blue LED lamp and bromine as a catalyst with chlorine gas has shown high selectivity.[3][4]

  • Temperature Control: Maintaining a low reaction temperature (typically 0-10 °C) is crucial to control the reaction rate and minimize over-chlorination.

Q2: I'm observing poor conversion of 2-aminopyridine. What could be the cause?

A2: Incomplete conversion can result from:

  • Insufficient Chlorinating Agent: Ensure you are using a slight excess of the chlorinating agent. However, a large excess will promote di-chlorination.

  • Reaction Time: While prolonged reaction times can increase conversion, they also favor the formation of over-chlorinated products. Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.

  • Mixing: Inadequate mixing in a large-scale reactor can lead to localized high concentrations of the chlorinating agent, resulting in both over-reaction and unreacted starting material. Ensure efficient agitation throughout the reaction.

Experimental Protocol: Chlorination of 2-Aminopyridine
ParameterValue
Reactants 2-Aminopyridine, Hydrochloric Acid, Sodium Hypochlorite
Solvent Water
Temperature 0-10 °C
Reaction Time 2-4 hours
Work-up Basification with NaOH, extraction with an organic solvent (e.g., dichloromethane)
Typical Yield 70-80%

Detailed Steps:

  • To a solution of 2-aminopyridine in aqueous hydrochloric acid at 0-5 °C, slowly add a solution of sodium hypochlorite while maintaining the temperature below 10 °C.[2]

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully basify the mixture with a concentrated sodium hydroxide solution to a pH of >8, while keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-chloropyridine.

Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyridine

The regioselective nitration at the C3 position is a critical step. The amino group at C2 directs the incoming nitro group to the C3 and C5 positions. Since the C5 position is already occupied by a chlorine atom, the nitration is directed to the C3 position.

Troubleshooting and FAQs

Q1: The nitration is giving me a low yield and a complex mixture of byproducts. What are the critical parameters to control?

A1: The nitration of aminopyridines can be challenging due to the sensitivity of the starting material to strong acids and oxidizing conditions.

  • Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is commonly used. The ratio and concentration of these acids are critical for controlling the reaction.

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically below 10 °C) during the addition of the nitrating mixture is essential to prevent runaway reactions and the formation of degradation products.

  • Formation of Nitramino Intermediate: The initial reaction can form a 2-nitramino-5-chloropyridine intermediate. This intermediate needs to be rearranged to the desired 3-nitro product by carefully heating the reaction mixture in sulfuric acid.[5]

Experimental Protocol: Nitration of 2-Amino-5-chloropyridine
ParameterValue
Reactants 2-Amino-5-chloropyridine, Concentrated Sulfuric Acid, Nitric Acid
Temperature 0-10 °C for addition, then controlled heating for rearrangement
Reaction Time 1-2 hours for nitration, followed by 2-3 hours for rearrangement
Work-up Quenching on ice, neutralization, and filtration
Typical Yield 70-85%

Detailed Steps:

  • Carefully dissolve 2-amino-5-chloropyridine in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

  • Carefully heat the reaction mixture to facilitate the rearrangement of the nitramino intermediate to the 3-nitro product. Monitor the reaction by HPLC.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.

Step 3 & 4: Reduction and Diazotization/Hydrolysis

The nitro group is reduced to an amino group, followed by diazotization and hydrolysis to introduce the hydroxyl group at the C3 position. These are standard transformations, but on a large scale, they require careful handling of reagents and intermediates.

Troubleshooting and FAQs

Q1: The reduction of the nitro group is incomplete. What are the best conditions for a clean and complete reduction on a large scale?

A1: Catalytic hydrogenation is a clean and efficient method for this reduction.

  • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. Ensure the catalyst is of good quality and used in an appropriate loading (typically 5-10 mol%).

  • Hydrogen Pressure: The reaction can often be carried out at moderate hydrogen pressures (1-5 bar).

  • Solvent: A polar solvent like ethanol or methanol is suitable for this reaction.

Q2: The diazotization and hydrolysis step is giving me a low yield of the desired 3-hydroxypyridine. What are the potential issues?

A2: The diazotization of weakly basic aminopyridines can be challenging.

  • Diazotizing Agent: Sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) is the standard reagent. The slow, portion-wise addition of sodium nitrite at a low temperature (0-5 °C) is crucial to control the reaction and prevent the decomposition of the diazonium salt.

  • Hydrolysis: After the formation of the diazonium salt, the reaction mixture is typically heated to effect hydrolysis. The temperature and duration of heating should be optimized to maximize the conversion to the hydroxypyridine and minimize the formation of byproducts.

Experimental Protocols

Reduction of 2-Amino-5-chloro-3-nitropyridine:

  • Suspend 2-amino-5-chloro-3-nitropyridine and Pd/C in ethanol in a suitable hydrogenation reactor.

  • Pressurize the reactor with hydrogen and stir the mixture until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate to obtain 2,3-diamino-5-chloropyridine.

Diazotization and Hydrolysis:

  • Dissolve the 2,3-diamino-5-chloropyridine in an aqueous acid solution at 0-5 °C.

  • Slowly add a solution of sodium nitrite, keeping the temperature below 5 °C.

  • After the addition is complete, stir for a short period, and then carefully heat the reaction mixture to induce hydrolysis of the diazonium salt.

  • Cool the mixture and neutralize to precipitate the 2-amino-5-chloro-3-hydroxypyridine.

  • Filter, wash with water, and dry the product.

Step 5: Boc Protection of 2-Amino-5-chloro-3-hydroxypyridine

This final step involves the protection of the C2-amino group with a tert-butoxycarbonyl (Boc) group. The presence of the hydroxyl group and the steric hindrance around the amino group can pose challenges.

Troubleshooting and FAQs

Q1: The Boc protection is sluggish and gives a low yield. How can I improve the reaction efficiency?

A1: The nucleophilicity of the amino group is reduced by the electron-withdrawing chloro and hydroxyl groups, and it is also sterically hindered.

  • Reagent and Catalyst: Use di-tert-butyl dicarbonate (Boc)₂O as the Boc source. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]

  • Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used to scavenge the acid formed during the reaction.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are suitable for this reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Q2: I am observing O-Boc protection on the hydroxyl group as a side reaction. How can this be minimized?

A2: While N-acylation is generally faster than O-acylation for aminophenols, the formation of the O-Boc product is a possibility.

  • Stoichiometry: Use a controlled amount of (Boc)₂O (typically 1.1-1.2 equivalents).

  • Reaction Conditions: Running the reaction at a lower temperature for a longer time may favor N-protection over O-protection.

  • Purification: If the O-Boc product is formed, it can often be separated from the desired N-Boc product by column chromatography.

Experimental Protocol: Boc Protection
ParameterValue
Reactants 2-Amino-5-chloro-3-hydroxypyridine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature to 50 °C
Reaction Time 12-24 hours
Work-up Aqueous work-up and extraction
Typical Yield 80-90%

Detailed Steps:

  • Dissolve 2-amino-5-chloro-3-hydroxypyridine in THF.

  • Add triethylamine and a catalytic amount of DMAP.

  • Add a solution of (Boc)₂O in THF dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Impurity Profile and Purification Strategies

Impurity_Profile cluster_chlorination Chlorination Impurities cluster_nitration Nitration Impurities cluster_boc Boc Protection Impurities A 2-Amino-3,5-dichloropyridine Target This compound B Unreacted 2-Aminopyridine C Isomeric Nitro Compounds D Degradation Products E O-Boc Protected Isomer F Di-Boc Protected Product

Caption: Potential impurities at different stages of the synthesis.

  • Purification of 2-Amino-5-chloropyridine: The main impurity, 2-amino-3,5-dichloropyridine, has a different polarity and can be separated by column chromatography or careful recrystallization.

  • Purification of 2-Amino-5-chloro-3-nitropyridine: Isomeric nitro compounds can be challenging to remove. Recrystallization from a suitable solvent system is often effective.

  • Purification of the Final Product: The O-Boc and di-Boc protected byproducts can be separated from the desired N-Boc product by flash column chromatography on silica gel.

References

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. [Link]

  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google P
  • The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. [URL not available]
  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
  • 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. [Link]

  • (PDF) Dual protection of amino functions involving Boc - ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. [URL not available]
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • (PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism - ResearchGate. [Link]

  • Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. [Link]

  • 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - PubMed. [Link]

  • This compound. [Link]

  • 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation - ResearchGate. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. [Link]

  • Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. [Link]

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113. [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate 98% - Almanac Life Science India Pvt. Ltd. [Link]

  • Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate. [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate in synthetic applications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide practical, field-tested insights into catalyst and condition selection for this versatile but challenging substrate. Our focus is on explaining the chemical causality behind experimental choices to empower you to optimize your reactions effectively.

The unique structure of this substrate—featuring a moderately reactive chloro-leaving group, a potentially catalyst-inhibiting pyridine nitrogen, and two protic functional groups (a phenol and a Boc-protected amine)—presents specific challenges in cross-coupling reactions. This guide will primarily address Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are most common for this scaffold.

Part 1: General Troubleshooting and Initial Checks

Before diving into reaction-specific issues, it's crucial to address common experimental pitfalls that can lead to failure.

Q1: My cross-coupling reaction shows low or no conversion. What are the first things I should verify?

This is the most common issue, and a systematic check is the most efficient way to diagnose the problem. Low yields can often be traced back to a few key areas.[1]

Answer:

  • Catalyst and Ligand Integrity: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[2][3] Many phosphine ligands, especially electron-rich alkylphosphines, are sensitive to air and can be oxidized, rendering them ineffective.[1]

    • Actionable Advice: Use a fresh bottle of ligand and palladium source. Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles), which are designed for robust and reproducible activation.[4]

  • Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst through oxidation and promote undesirable side reactions like the homocoupling of boronic acids.[2][5]

    • Actionable Advice: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen) and use proper Schlenk line or glovebox techniques.[4][6]

  • Reagent Purity and Stoichiometry:

    • Substrate: Verify the purity of your this compound.

    • Coupling Partner: Boronic acids are particularly notorious for degradation, especially protodeboronation, if not stored properly.[1][2]

    • Base: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) are hygroscopic. Ensure they are dry and finely powdered for optimal reactivity, especially in anhydrous reactions.[2]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing a failed reaction.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents 1. Verify Reagent Purity & Activity (Catalyst, Ligand, Substrates, Base) start->check_reagents check_setup 2. Confirm Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) check_reagents->check_setup side_products Side Products Observed? check_setup->side_products homocoupling Homocoupling of Boronic Acid? (Suzuki) side_products->homocoupling Yes no_product Still No Product / Low Conversion side_products->no_product No deboronation Protodeboronation? (Suzuki) homocoupling->deboronation No improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes milder_base Switch to Milder Base (e.g., KF, K₂CO₃) Use Anhydrous Conditions deboronation->milder_base Yes deboronation->no_product No optimize_catalyst 3. Optimize Catalyst System (Screen Ligands & Bases) improve_degassing->optimize_catalyst milder_base->optimize_catalyst no_product->optimize_catalyst optimize_conditions 4. Optimize Reaction Conditions (Temperature, Concentration, Time) optimize_catalyst->optimize_conditions

Caption: A logical workflow for troubleshooting common cross-coupling failures.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. However, the electron-deficient and sterically hindered nature of chloropyridines makes them challenging substrates.[4]

FAQ and Troubleshooting Guide

Q2: Which catalyst system is the best starting point for a Suzuki coupling with this substrate?

Answer: For challenging substrates like 2-amino-5-chloropyridines, traditional catalysts like Pd(PPh₃)₄ often give low yields.[4] Modern catalyst systems employing bulky, electron-rich phosphine ligands are required to facilitate the difficult oxidative addition step of the C-Cl bond.[7][8]

Highly active and stable Pd-phosphine catalysts, particularly those developed by Buchwald, are recommended.[9] These systems are often not inhibited by the presence of basic aminopyridines.[9]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst / PrecatalystLigandBase (2-3 equiv)SolventTemp (°C)Loading (mol%)Notes
XPhos Pd G3 (none needed)K₃PO₄THF or Toluene80-1001-2Excellent starting point; high activity for chloropyridines.[4]
SPhos Pd G2/G3 (none needed)K₃PO₄ or Cs₂CO₃1,4-Dioxane100-1101-2Broadly applicable, good for heteroaryl chlorides.[10]
Pd₂(dba)₃ SPhos or RuPhosK₃PO₄Toluene/H₂O1002 (Pd) / 4 (Ligand)Requires making the catalyst in situ, but offers flexibility.
Pd(PPh₃)₄ (none needed)K₂CO₃ or Na₂CO₃1,4-Dioxane/H₂O1003-5"Classic" conditions; may work for activated boronic acids but often sluggish.[4][11]

Q3: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this?

Answer: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a major side reaction, especially with electron-rich or heteroaryl boronic acids, and is often promoted by strong bases and water.[1][2]

  • Use Milder Bases: Strong bases can accelerate the decomposition pathway. Switch from K₃PO₄ or NaOH to milder options like K₂CO₃ or potassium fluoride (KF).[2]

  • Anhydrous Conditions: Since water is the proton source, switching to strictly anhydrous conditions can significantly suppress this side reaction.[2] This would involve using a non-aqueous solvent like toluene or THF and a base like K₃PO₄.

  • Use Boronic Esters: Convert your boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate. These reagents are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[1]

Q4: The hydroxyl group on my pyridine seems to be causing issues. Should I protect it?

Answer: The free hydroxyl group has an acidic proton that will be deprotonated by the strong bases used in the coupling. This can potentially lead to side reactions or affect catalyst activity. While direct interference is substrate-dependent, protection is a valid strategy if you suspect issues.

  • When to Protect: If you observe significant decomposition, dark tarry mixtures, or irreproducible results, protecting the hydroxyl as a methyl (Me), benzyl (Bn), or silyl (e.g., TBS) ether is a reasonable step.

  • When Not to Protect: Many modern catalyst systems show high functional group tolerance.[12] It is often best to first attempt the reaction without protection, as it saves synthetic steps. The resulting phenoxide may not be detrimental to the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition TM_intermediate L₂Pd(II)(Ar)(Ar') OA_complex->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product R-Ar' (Product) TM_intermediate->Product ArCl R-Cl (Your Substrate) ArCl->OA_complex ArBOH2 Ar'-B(OH)₂ ArBOH2->TM_intermediate Base Base (e.g., K₃PO₄) Base->TM_intermediate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.[4][6]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., THF or 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for synthesizing aryl amines from aryl halides.[13][14] For your substrate, this would involve coupling a primary or secondary amine at the C5 position.

FAQ and Troubleshooting Guide

Q5: What are the key considerations for a Buchwald-Hartwig amination with this substrate?

Answer: The Buchwald-Hartwig reaction is highly dependent on the synergy between the ligand, base, and solvent.

  • Ligand Choice: The ligand is critical for promoting both the oxidative addition and the final reductive elimination step.[15] For coupling primary and secondary amines with aryl chlorides, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. Ligands like RuPhos and BrettPhos are excellent choices.[15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active palladium-amido complex.[16] Sodium tert-butoxide (NaOt-Bu) is a common choice for many amines. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often with a change in ligand and solvent.

  • Substrate Reactivity: The presence of the free -OH and -NHBoc groups adds complexity. The strong base could potentially deprotonate the phenol or even the carbamate proton under harsh conditions. A careful screen of bases is recommended.

Recommended Starting Conditions for Buchwald-Hartwig Amination

Catalyst / PrecatalystLigandBase (1.5-2.5 equiv)SolventTemp (°C)Loading (mol%)Notes
RuPhos Pd G3 (none needed)NaOt-Bu or LHMDSToluene or Dioxane100-1101-2Excellent for a wide range of secondary amines and anilines.[15]
BrettPhos Pd G3 (none needed)NaOt-Bu or K₃PO₄t-BuOH or Dioxane100-1101-2Particularly effective for primary amines and ammonia surrogates.[15]
Pd₂(dba)₃ XantphosCs₂CO₃Dioxane1102 (Pd) / 4 (Ligand)A milder system, good for functionalized or sensitive substrates.
Pd(OAc)₂ BINAPNaOt-BuToluene1002 (Pd) / 3 (Ligand)An older generation system, may require higher catalyst loading.[13]

Q6: My reaction is giving a complex mixture or decomposition. What is the likely cause?

Answer: This often points to an incompatibility with the base. Sodium tert-butoxide is a very strong base and can promote side reactions, especially at high temperatures.

  • Hydrolysis: The Boc-protecting group or other functional groups on your coupling partner could be sensitive to the strong base.

  • Actionable Advice:

    • Screen Weaker Bases: Switch to Cs₂CO₃ or K₃PO₄. This often requires a change of ligand and solvent (e.g., Xantphos in dioxane).

    • Lower the Temperature: If conversion is observed at a lower temperature before decomposition begins, try running the reaction for a longer time at that temperature.

    • Protect Protic Groups: As with the Suzuki reaction, protecting the free hydroxyl group may be necessary to prevent unwanted reactivity.

Buchwald-Hartwig Catalytic Cycle

BuchwaldCycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition Amido_complex [L₂Pd(II)(Ar)(NR¹R²)] OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product R-NR¹R² (Product) Amido_complex->Product ArCl R-Cl (Your Substrate) ArCl->OA_complex Amine HNR¹R² Amine->Amido_complex Base Base (e.g., NaOtBu) Base->Amido_complex

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[13][16]

References
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (2025). Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (2025). Benchchem.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald–Hartwig amin
  • Developing Ligands for Palladium(II)
  • Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • How can I solve my problem with Suzuki coupling?.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Catalyst screening for Suzuki coupling of 1 with 2.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

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Validation & Comparative

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of scientific advancement and regulatory compliance. This compound, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a halogenated aromatic ring, a hydroxyl group, and a thermally labile tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive comparison of essential analytical techniques for its characterization, moving beyond mere protocols to explain the causal-driven choices that ensure data integrity and reliability.

Our approach is built on a self-validating system of orthogonal techniques, where the strengths of one method compensate for the limitations of another. This ensures a holistic understanding of the molecule's identity, purity, and stability.

HPLC is the principal methodology for assessing the purity and quantifying the assay of this compound. Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from starting materials, by-products, and degradation products.[1]

Causality Behind Method Design

The choice of a reversed-phase (RP) C18 column is foundational, leveraging the non-polar nature of the tert-butyl group and the pyridine ring for retention.[1] The mobile phase, a gradient of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid, is critical. The acid serves a dual purpose: it protonates the pyridine nitrogen, ensuring a single ionic species for consistent peak shape, and improves chromatographic resolution.[2] UV detection is selected based on the aromatic pyridine core, which provides a strong chromophore for sensitive detection around 254 nm.[3]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to separate the analyte from its potential impurities and degradation products.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.

Data Presentation: Expected Chromatographic Performance

The following table summarizes hypothetical but realistic performance data for the described method, validated according to ICH guidelines.

ParameterResultRationale
Retention Time (t_R) ~7.5 minPositioned for optimal separation from early and late-eluting impurities.
Tailing Factor (T) 1.1A value close to 1 indicates a symmetrical, high-quality peak shape.
Theoretical Plates (N) > 5000High plate count signifies excellent column efficiency and separation power.
Linearity (r²) > 0.999Demonstrates a direct relationship between concentration and detector response.[3]
LOD 0.5 µg/mLThe lowest concentration that can be reliably detected.[4]
LOQ 1.6 µg/mLThe lowest concentration that can be accurately quantified.[4]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Start Weigh Standard/Sample Dissolve Dissolve in Diluent (ACN/Water) Prep_Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Calculate Purity/Assay Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Weigh Sample Derivatize Add Silylation Reagent (e.g., MTBSTFA) Prep_Start->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC Heat->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify by Fragmentation Spectrum->Identify Decision_Tree Start What is the Analytical Goal? Goal1 Routine QC: Purity & Assay? Start->Goal1 Goal2 Confirming Identity or Characterizing Impurities? Start->Goal2 Goal3 Initial Synthesis: Definitive Structure Proof? Start->Goal3 Method1 Use HPLC-UV Goal1->Method1 Method2 Use LC-MS Goal2->Method2 Method3 Use NMR & Elemental Analysis Goal3->Method3 Method4 Consider GC-MS (with derivatization) as an orthogonal method Method1->Method4 Need orthogonal check?

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a substituted pyridine derivative relevant in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document presents a detailed, evidence-based prediction of its ¹H NMR signature. We delve into the underlying principles governing the chemical shifts and coupling constants, dictated by the electronic effects of the chloro, hydroxyl, and N-Boc substituents. To provide a robust analytical framework, we compare the predicted spectrum of the target molecule with key structural analogues: the simpler 2-aminopyridine and a critical regioisomer, tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate. This comparative approach highlights the diagnostic spectral features essential for unambiguous structural confirmation. Furthermore, this guide furnishes a comprehensive, field-tested protocol for acquiring high-quality ¹H NMR data and a logical workflow for its interpretation, empowering researchers to confidently characterize this and related molecular scaffolds.

Introduction: The Imperative for Unambiguous Characterization of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them versatile pharmacophores. The specific arrangement of substituents on the pyridine ring is critical to biological activity, defining the molecule's interaction with its target protein. Consequently, the unambiguous structural elucidation of these compounds is a cornerstone of the development process.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for this purpose. It provides precise information about the molecular structure, including the number and connectivity of protons, their chemical environment, and their spatial relationships. For a molecule like this compound, ¹H NMR is indispensable for confirming the regiochemistry of the substituents—a detail that synthetic routes do not always guarantee. This guide serves as a practical tool for scientists, explaining not just what the spectrum should look like, but why it appears that way.

Predicted ¹H NMR Spectrum of this compound

The structure of the target compound presents a unique combination of electronic influences on the pyridine ring. The analysis of its predicted ¹H NMR spectrum is best approached by considering the individual contributions of each proton.

Figure 1: Structure of this compound with key protons highlighted.

Aromatic Region (δ 7.0 - 8.5 ppm)

The pyridine ring contains two remaining protons at the C-4 and C-6 positions. Their chemical shifts are highly sensitive to the electronic nature of the substituents.

  • -NHBoc (C-2): This is a strong resonance electron-donating group, which increases electron density primarily at the ortho (C-3) and para (C-6) positions, causing an upfield (lower δ) shift.

  • -OH (C-3): This is also a strong resonance electron-donating group, shielding the ortho (C-2, C-4) and para (C-6) positions.

  • -Cl (C-5): This group has a dual effect. It is inductively electron-withdrawing (deshielding) but acts as a weak resonance electron-donating group. The inductive effect typically dominates, causing a downfield shift on adjacent protons.

Proton H-6:

  • This proton is para to the strongly donating -NHBoc group and ortho to the donating -OH group (via the C4 position), both of which would push it upfield. However, it is also ortho to the ring nitrogen, which is strongly deshielding, and ortho to the C-5 chlorine. The net effect is a downfield shift, likely appearing as the most downfield of the two aromatic protons. It will appear as a doublet due to coupling with H-4.

Proton H-4:

  • This proton is ortho to the strongly donating -OH group and meta to the -NHBoc group, both causing an upfield shift. It is also meta to the ring nitrogen and the chlorine atom, which have a less pronounced effect. Therefore, H-4 is expected to be significantly shielded compared to H-6. It will also appear as a doublet.

Coupling: The two aromatic protons, H-4 and H-6, are meta to each other. This will result in a small meta-coupling constant (⁴JHH) of approximately 2-3 Hz.

Carbamate and Hydroxyl Protons
  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet. This is a characteristic signal for the Boc protecting group and is typically found in the upfield region of the spectrum, around δ 1.5 ppm.[1]

  • Amide Proton (-NH-): The chemical shift of the NH proton is variable and concentration-dependent, often appearing as a broad singlet. In a non-polar solvent like CDCl₃, it is expected between δ 8.0-9.0 ppm. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

  • Hydroxyl Proton (-OH): Similar to the amide proton, the hydroxyl proton's chemical shift is highly variable and depends on solvent, concentration, and temperature. It will appear as a broad singlet, potentially anywhere from δ 5.0 to 10.0 ppm.

Summary of Predicted Data

The predicted ¹H NMR data (in CDCl₃, 400 MHz) is summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.8 - 8.0Doublet (d)~2.5 Hz1H
H-47.1 - 7.3Doublet (d)~2.5 Hz1H
NH (carbamate)8.5 - 9.5 (broad)Singlet (s)N/A1H
OH (hydroxyl)5.0 - 9.0 (broad)Singlet (s)N/A1H
-C(CH₃)₃ (Boc)~1.5Singlet (s)N/A9H

Comparative Analysis: Distinguishing from Alternatives

To build confidence in structural assignment, it is crucial to compare the predicted spectrum with that of plausible alternatives, such as synthetic precursors or potential regioisomers.

Alternative 1: 2-Aminopyridine

This is a likely precursor. Its ¹H NMR spectrum is simpler and provides a baseline for understanding the effect of the substituents.

  • Spectrum: The spectrum of 2-aminopyridine shows three aromatic signals and a broad signal for the -NH₂ protons.[2][3] The proton at C-6 (ortho to nitrogen) is the most downfield (~δ 8.1 ppm), while the protons at C-3 and C-5 are further upfield.

  • Comparison: Adding the -OH, -Cl, and Boc groups to 2-aminopyridine dramatically alters the spectrum. The key differences are the disappearance of two aromatic signals, the loss of the broad -NH₂ signal (replaced by a single -NH), and the appearance of the intense tert-butyl singlet at ~1.5 ppm.

Alternative 2: tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate (Regioisomer)

Formation of an incorrect regioisomer is a common challenge in pyridine chemistry. Comparing the predicted spectrum of our target with a plausible isomer is the most critical analysis.

  • Predicted Isomer Spectrum: In this isomer, the chlorine is at C-4. The two aromatic protons are now at C-5 and C-6.

    • H-6: This proton is ortho to the ring nitrogen and meta to the electron-withdrawing chlorine. It will be downfield, likely around δ 8.0-8.2 ppm, and appear as a doublet.

    • H-5: This proton is ortho to the chlorine atom and meta to the -OH group. It will be deshielded by the chlorine and appear as a doublet around δ 7.3-7.5 ppm.

    • Coupling: H-5 and H-6 are ortho to each other, resulting in a much larger coupling constant (³JHH) of approximately 8-9 Hz.

Data Comparison Table
CompoundKey Diagnostic Feature
Target Compound (5-chloro)Two aromatic doublets with small meta-coupling (~2-3 Hz) .
Alternative 2 (4-chloro isomer)Two aromatic doublets with large ortho-coupling (~8-9 Hz) .
Alternative 1 (2-Aminopyridine)Three distinct aromatic signals; absence of the intense ~1.5 ppm tert-butyl singlet.

This comparison demonstrates that the coupling constant between the aromatic protons is the most unequivocal diagnostic feature for distinguishing between the 5-chloro and 4-chloro regioisomers.

Experimental Protocol for ¹H NMR Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Figure 2: Standard workflow for ¹H NMR sample analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, or to better resolve exchangeable -NH and -OH protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Add approximately 0.6 mL of the solvent to the sample vial and vortex to dissolve completely.

    • Transfer the solution to a 5 mm NMR tube using a clean pipette.

  • Instrument Setup (≥400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument onto the deuterium signal of the solvent. This ensures field stability during acquisition.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • Set up a standard 1D proton experiment.

    • Spectral Width: Set to cover a range of -2 to 12 ppm.

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS to 0.00 ppm.

    • Integrate all peaks and normalize the integration values to a known proton count (e.g., the 9H of the tert-butyl group).

Conclusion

The ¹H NMR spectrum of this compound provides a rich set of diagnostic signals for its unambiguous identification. The key features are the intense 9H singlet for the Boc group around 1.5 ppm and two doublets in the aromatic region. The most critical parameter for confirming the 5-chloro regiochemistry is the small meta-coupling constant (~2-3 Hz) between the H-4 and H-6 protons. This stands in stark contrast to the large ortho-coupling (~8-9 Hz) expected for a potential 4-chloro regioisomeric impurity. By following the detailed experimental protocol and comparative analysis outlined in this guide, researchers can confidently verify the structure and purity of their target compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • An N.M.R. Investigation of Polarization of Pyridine by +R Substituents. ConnectSci. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • ¹H NMR Spectra of Substituted Aminopyridines. Marcel Dekker, Inc. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • 2-Pyridinamine - Optional[¹H NMR]. SpectraBase. [Link]

Sources

A Comparative Guide to the ¹³C NMR Characterization of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It establishes a framework for structural verification by comparing predicted chemical shifts with experimental data and referencing analogous pyridine scaffolds. We will explore the underlying principles of substituent effects and leverage advanced NMR techniques to ensure unambiguous spectral assignment, thereby upholding the highest standards of scientific integrity.

Introduction: The Imperative of Structural Verification

In medicinal chemistry, the unequivocal structural confirmation of novel intermediates is paramount. This compound is a polysubstituted pyridine derivative whose functionality makes it a valuable synthon. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules. This guide offers a comprehensive methodology for analyzing its ¹³C NMR spectrum, explaining the causal relationships between the molecule's structure and its spectral features.

Part 1: Theoretical Framework and Substituent Effects

Before acquiring experimental data, a robust theoretical analysis can predict the ¹³C NMR spectrum. This involves understanding the base chemical shifts of the parent pyridine ring and modulating them based on the electronic effects of each substituent.

The ¹³C NMR chemical shifts of pyridine itself show three distinct signals corresponding to the C2/C6 (α), C3/C5 (β), and C4 (γ) carbons.[1][2] The introduction of substituents—chloro (Cl), hydroxyl (OH), and a tert-butoxycarbonylamino (NHBoc) group—induces significant changes in the electron density around each carbon, altering their resonance frequencies.[3][4]

  • -OH Group (at C3): The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect typically shields the ortho (C2, C4) and para (C5) positions, shifting them upfield (to lower ppm), while the ipso-carbon (C3) is strongly deshielded (shifted downfield).

  • -Cl Group (at C5): The chloro group is electron-withdrawing via induction, which generally deshields the attached carbon (C5). It has a more complex effect on adjacent carbons.

  • -NHBoc Group (at C2): The Boc-protected amino group is a strong electron-donating group. It significantly shields the ortho (C3) and para (C5) carbons. The ipso-carbon (C2) is also strongly deshielded. The carbonyl carbon of the Boc group itself provides a characteristic signal around 150-155 ppm, while the quaternary and methyl carbons of the tert-butyl group appear further upfield.[5][6]

The interplay of these effects can be estimated using additive models or computational methods to predict the final chemical shifts.[7][8][9]

Caption: Structure of the target molecule with key carbons numbered.

Part 2: Experimental Protocol and Data Interpretation

A reliable experimental protocol is the foundation of trustworthy data. The following section outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum.

Experimental Protocol: ¹³C{¹H} NMR Acquisition
  • Sample Preparation: Dissolve 15-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl protons to observe their exchange.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[10] Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30° flip angle is recommended to allow for faster repetition without saturating quaternary carbons.[10]

    • Acquisition Time (at): ~2-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative analysis of quaternary carbons.

    • Number of Scans (ns): 1024-4096 scans, depending on sample concentration.

  • Processing: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

Data Interpretation and Comparative Analysis
Carbon3-Hydroxypyridine[11][12] (in DMSO-d₆)2-Amino-5-chloropyridine[13][14] (in CDCl₃)Predicted: this compound
C2 141.2 ppm158.2 ppm~148-152 ppm (Deshielded by N and NHBoc)
C3 156.4 ppm110.0 ppm~145-148 ppm (Deshielded by OH, shielded by NHBoc)
C4 124.2 ppm138.4 ppm~120-124 ppm (Shielded by OH)
C5 127.3 ppm125.9 ppm~122-126 ppm (Deshielded by Cl, shielded by OH/NHBoc)
C6 144.1 ppm147.2 ppm~140-144 ppm
Boc C=O N/AN/A~153-155 ppm
Boc C(CH₃)₃ N/AN/A~80-82 ppm
Boc C(CH₃)₃ N/AN/A~28-29 ppm

Note: The predicted values are estimates. Solvent effects can cause significant variations in chemical shifts.[2]

Part 3: Advanced NMR for Unambiguous Assignment

For complex molecules, one-dimensional ¹³C NMR spectra may not be sufficient for definitive assignment. Advanced 2D NMR and spectral editing techniques are crucial for validating the structure.

DEPT-135: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to determine the number of attached protons for each carbon.[15]

  • CH and CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative (inverted) signals.

  • Quaternary carbons (including C=O) are absent.[16][17]

For our target molecule, a DEPT-135 experiment would show positive signals for C4 and C6 (CH groups) and the Boc methyl carbons (CH₃), while all quaternary carbons (C2, C3, C5, Boc C=O, and Boc C(CH₃)₃) would be nulled.

HMBC: Mapping Long-Range Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that reveals correlations between protons and carbons that are typically two or three bonds away.[18][19] This is exceptionally powerful for piecing together the molecular skeleton, especially for connecting quaternary carbons.[20][21]

Caption: Expected key HMBC correlations for structural confirmation.

Analysis of Expected HMBC Correlations:

  • The proton at C6 (H6 ) should show correlations to C5, C4, and C2. The correlation to the quaternary C2 is critical for confirming the position of the NHBoc group.

  • The proton at C4 (H4 ) should correlate with C3, C5, and C6, and potentially a weaker correlation to C2. The correlations to the substituted C3 and C5 carbons are vital.

  • The methyl protons of the Boc group should show a strong correlation to the quaternary carbon of the Boc group and to the Boc carbonyl carbon, confirming the integrity of the protecting group.

Conclusion

The comprehensive ¹³C NMR characterization of this compound requires a multi-faceted approach. By combining theoretical predictions based on substituent effects with a suite of NMR experiments—including standard ¹³C{¹H}, DEPT-135, and HMBC—researchers can achieve an unambiguous and trustworthy structural elucidation. This guide provides the necessary framework, from experimental protocol to advanced data interpretation, ensuring the scientific rigor required in modern chemical research and drug development.

References

Mass spectrometry of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometric Analysis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Abstract

This guide provides a comprehensive technical overview and comparative analysis of mass spectrometry techniques for the characterization of this compound, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind selecting Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, detailing optimized protocols for its implementation. A thorough examination of the compound's predictable fragmentation patterns under Electrospray Ionization (ESI) is presented, offering a roadmap for structural elucidation. Furthermore, this guide objectively compares LC-MS with alternative analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and HPLC-UV, to provide researchers with a holistic perspective for selecting the most appropriate technique. The principles of building self-validating systems for robust and trustworthy data acquisition are also discussed.

Introduction and Physicochemical Profile

The structural integrity and purity of intermediates are paramount in drug development. This compound possesses several functional groups that dictate its chemical behavior and analytical response: a thermally labile tert-butyl carbamate (Boc) protecting group, a polar hydroxyl group, a basic pyridine ring, and a chlorine atom. This unique combination makes mass spectrometry, particularly LC-MS, an ideal tool for its identification and quantification.

The molecule's polarity, conferred by the hydroxyl group and pyridine nitrogen, makes it highly suitable for reverse-phase liquid chromatography and soft ionization techniques like ESI.[1][2] The presence of the chlorine atom provides a distinct isotopic signature, which is a powerful confirmatory tool in mass spectral analysis.[3][4][5]

Table 1: Physicochemical and Predicted Mass Spectral Properties

PropertyValueRationale / Comment
Molecular FormulaC₁₁H₁₄ClN₂O₃Derived from chemical structure.
Average MW259.7 g/mol Based on natural isotopic abundance.
Monoisotopic MW258.0695 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the mass observed in high-resolution MS.
Predicted [M+H]⁺259.0768 DaPrimary ion expected in positive mode ESI, resulting from protonation, likely on the pyridine nitrogen.[6]
Predicted [M+H+2]⁺261.0738 DaThe corresponding ion containing the ³⁷Cl isotope.
Isotopic Ratio~3:1The expected intensity ratio of [M+H]⁺ to [M+H+2]⁺, characteristic for a molecule containing one chlorine atom.[4][5][7]

Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expert Rationale: For a polar, non-volatile, and thermally sensitive molecule like this, LC-MS is the method of choice.[8] Gas chromatography would necessitate derivatization of the polar hydroxyl group and would risk thermal degradation of the Boc-carbamate.[8][9] Liquid chromatography seamlessly separates the analyte from impurities, and ESI provides a soft ionization method that keeps the molecule intact for initial detection, minimizing premature fragmentation.[10][11]

Experimental Workflow

The following diagram illustrates a robust workflow for the analysis of the target compound. This process is designed as a self-validating system, incorporating quality controls at each critical stage.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection & Validation cluster_3 Data Analysis prep1 Dissolve Sample in Methanol/Water (1:1) prep2 Spike with Internal Standard (IS) prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 lc Inject onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) prep3->lc Transfer to Autosampler gradient Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc->gradient ms1 ESI Positive Ion Mode Full Scan (m/z 100-400) gradient->ms1 Eluent to Ion Source ms2 Confirm [M+H]⁺ and Isotopic Pattern (~3:1) ms1->ms2 ms3 Tandem MS (MS/MS) Product Ion Scan ms2->ms3 ms4 Monitor Key Fragment Transitions (MRM) ms3->ms4 analysis Integrate Peaks & Calculate Analyte/IS Ratio ms4->analysis

Caption: LC-MS/MS workflow for analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of HPLC-grade methanol and water to a concentration of ~1 mg/mL for a stock solution.

    • Prepare working solutions by serial dilution. For quantitative analysis, spike all standards, controls, and samples with an appropriate internal standard (e.g., an isotopically labeled version of the analyte) at a fixed concentration.

    • Vortex to mix and filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape of polar compounds.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for better ESI sensitivity.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow at 800 L/Hr, Temperature at 400 °C.

    • Acquisition Mode 1 (Confirmation): Full scan from m/z 100–400 to observe the protonated molecular ion ([M+H]⁺) and confirm its characteristic chlorine isotopic pattern.

    • Acquisition Mode 2 (Structural Elucidation): Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 259.1). Use a collision energy ramp (e.g., 10-30 eV) to generate a rich fragmentation spectrum.

Fragmentation Analysis and Structural Elucidation

The true power of MS/MS lies in its ability to generate structurally significant fragments. The fragmentation of Boc-protected amines is well-characterized and highly predictable.[6][13]

Causality of Fragmentation: In the collision cell, the protonated molecule is energized. This energy is distributed throughout the ion, and bonds break at the most labile sites. For this molecule, the C-O and C-N bonds of the Boc group are particularly susceptible to cleavage.

G cluster_frags Key Fragments parent [M+H]⁺ m/z 259.1 / 261.1 frag1 [M+H - C₄H₈]⁺ m/z 203.1 / 205.1 parent->frag1 - C₄H₈ (56 Da) (isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 159.0 / 161.0 parent->frag2 - C₅H₈O₂ (100 Da) (Boc group) frag3 [C₄H₉]⁺ m/z 57.1 parent->frag3 Boc cleavage frag1->frag2 - CO₂ (44 Da)

Caption: Predicted ESI+ fragmentation pathway.

Table 2: Predicted Fragments of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossIdentity of LossStructural Interpretation
259.1 / 261.1203.1 / 205.156.0C₄H₈Loss of isobutylene from the tert-butyl group. A hallmark fragmentation of Boc-protected compounds.[13][14][15]
259.1 / 261.1159.0 / 161.0100.1C₅H₈O₂Loss of the entire Boc group (isobutylene + CO₂), leaving the protonated 2-amino-5-chloro-3-hydroxypyridine.[6]
203.1 / 205.1159.0 / 161.044.0CO₂Subsequent loss of carbon dioxide from the carbamic acid intermediate.
259.1 / 261.157.1202.0C₆H₄ClN₂O₃Formation of the tert-butyl cation. This fragment will not contain chlorine.

Trustworthiness Check: The observation of the correct precursor mass, the characteristic 3:1 chlorine isotopic pattern on both the precursor and its chlorine-containing fragments, and the predictable neutral losses of 56 and 100 Da create a self-validating system that provides extremely high confidence in the compound's identification.

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is the premier technique for this analysis, other methods offer complementary information or may be suitable for specific applications like routine purity checks.

Table 3: Comparison of Analytical Techniques

TechniqueSensitivitySpecificity / Structural InfoSample PrepThroughputKey Application for this Analyte
LC-MS/MS Excellent (pg-ng)Excellent (MW + fragment data)MinimalHighGold standard for identification, quantification, and metabolite studies.[12][16]
GC-MS Good (ng)GoodRequires derivatizationMediumNot recommended due to thermal lability and need for derivatization.[8][9]
NMR Poor (µg-mg)Definitive (atomic connectivity)Requires pure sampleLowAbsolute structural confirmation of a purified standard.
HPLC-UV Fair (ng-µg)Low (retention time only)MinimalHighRoutine purity checks and quantification when specificity is not critical.[17]

Troubleshooting and Ensuring Data Integrity

  • Issue: Premature Boc-Group Cleavage: If significant fragmentation is observed in the ion source (visible in the full scan spectrum), it indicates that the ionization conditions are too harsh.

    • Solution: Reduce the fragmentor or cone voltage to decrease in-source collision-induced dissociation. Using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) could also be explored, though ESI is generally preferred for this compound class.[18]

  • Issue: Poor Peak Shape or Low Signal (Ion Suppression): The sample matrix can interfere with the ionization process, suppressing the analyte signal.

    • Solution: Improve sample cleanup (e.g., solid-phase extraction) or dilute the sample further. Ensure the mobile phase is optimal for analyte protonation (pH should be ~2 units below the pKa of the pyridine nitrogen).

  • Issue: Ambiguous Identification:

    • Solution: Rely on the combination of three key data points for confident identification: 1) Accurate mass of the precursor ion, 2) The ~3:1 chlorine isotopic pattern, and 3) The presence of characteristic MS/MS fragments (e.g., loss of 56 Da).

Conclusion

The analysis of this compound is most effectively and efficiently accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization source. This approach provides an unparalleled combination of sensitivity and specificity, allowing for confident identification through accurate mass measurement, characteristic isotopic patterns, and predictable fragmentation pathways. While other techniques like NMR and HPLC-UV have their place in the broader analytical workflow for structural confirmation and routine quantification, respectively, LC-MS/MS remains the indispensable tool for in-depth characterization, impurity profiling, and metabolic studies in a research and drug development setting.

References

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  • PubMed. (2003). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the HPLC Purity Analysis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Intermediates like tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate are pivotal building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Consequently, the ability to accurately and reliably determine their purity is of paramount importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with other viable analytical techniques.

Section 1: The Primary HPLC Method: A Deep Dive

High-Performance Liquid Chromatography (HPLC) is the industry's workhorse for purity determination due to its robustness, versatility, and high resolving power. For a moderately polar and UV-active compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.

Principle of the Method

The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By carefully manipulating the mobile phase composition, we can achieve differential elution, allowing for the separation and quantification of the main component from process-related impurities and degradation products.

Optimized HPLC Method Parameters

The following parameters have been developed to provide a robust and selective separation. The rationale behind each choice is critical for understanding and adapting the method.

ParameterRecommended SettingScientific Rationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte and its likely nonpolar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure the analyte and any basic or acidic impurities are in a consistent, single ionic state, which leads to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, chosen for its low viscosity and UV transparency. The gradient elution allows for the separation of compounds with a wide range of polarities.
Gradient 20% B to 95% B over 15 minA gradient elution is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable time.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides optimal efficiency without generating excessive backpressure.
Detection UV at 280 nmBased on the pyridine and carbamate chromophores, 280 nm is a suitable wavelength for sensitive detection of the main compound and potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion, which is crucial for accurate quantification.
System Suitability Testing (SST): The Self-Validating Core

Before any sample analysis, the chromatographic system must prove it is fit for purpose. SST is a non-negotiable part of any validated method and instills confidence in the results.

SST Protocol:

  • Equilibrate the system until a stable baseline is achieved.

  • Perform one blank injection (diluent) to ensure no carryover or system contamination.

  • Inject a standard solution of this compound five times consecutively.

  • Calculate the Relative Standard Deviation (RSD) for retention time and peak area.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0Ensures peak symmetry, which is vital for accurate integration.
Theoretical Plates ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase delivery.

This system of checks ensures that the analytical hardware is performing consistently before committing to the analysis of valuable samples.

Visualizing the HPLC Workflow

The entire process, from sample preparation to final data analysis, can be visualized as a systematic workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dilute Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter SST Perform System Suitability Test (SST) Filter->SST Vial Sample Inject Inject Sample onto HPLC System SST->Inject Integrate Integrate Chromatogram Peaks Inject->Integrate Acquire Data Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: A typical workflow for HPLC purity analysis.

Section 2: Method Validation: Establishing Trustworthiness

A method is only as reliable as its validation data. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, key parameters must be assessed to prove the method is suitable for its intended purpose.[2][3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis (via PDA) shows no co-elution. Blank and placebo injections show no interfering peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability (n=6) and intermediate precision (different days/analysts).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.

Section 3: Comparative Analysis of Alternative Techniques

While HPLC is the gold standard, other techniques offer unique advantages and can serve as powerful orthogonal methods for confirmation.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing smaller column particles (<2 µm) and much higher operating pressures (up to 15,000 psi).[1][4][5][6]

FeatureHPLC (5 µm)UPLC (<2 µm)Advantage of UPLC
Analysis Time 15-20 minutes3-10 minutesHigher throughput.[5]
Resolution GoodExcellentBetter separation of closely eluting impurities.[6]
Sensitivity StandardHigherSharper peaks lead to better signal-to-noise.[4][6]
Solvent Consumption HighLow (up to 90% less)Reduced cost and environmental impact.[1][4]
System Pressure 500 - 6,000 psiUp to 15,000 psiRequires specialized instrumentation.[1][5]

Scientist's Note: UPLC is technically superior for high-throughput screening and resolving complex impurity profiles. However, HPLC remains a robust and more accessible option for standard QC labs.[1]

Alternative 2: Gas Chromatography (GC)

GC is generally not the preferred method for carbamates like the target compound.

  • Challenge: Carbamates are often thermally labile, meaning they can decompose at the high temperatures required for GC injection and analysis.[7][8] This makes direct analysis unreliable.

  • Potential Solution: Derivatization, such as methylation, can make the compound more volatile and thermally stable, allowing for GC analysis.[7] However, this adds complexity, time, and a potential source of error to the analytical procedure.

Alternative 3: Quantitative NMR (qNMR)

qNMR is a powerful, non-destructive technique that offers an orthogonal approach to purity assessment.[9][10]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte without needing a reference standard for the impurities.[11][12]

  • Key Advantages:

    • Absolute Quantification: Does not require calibration curves for the analyte.[10]

    • Structural Information: Provides structural confirmation of the analyte and can help identify unknown impurities.

    • Primary Method: Can be considered a primary ratio method of measurement, providing high accuracy.

Scientist's Note: qNMR is an excellent technique for certifying reference standards and for cases where impurity standards are not available. It perfectly complements chromatographic methods by providing purity data based on a completely different chemical principle.

Decision Logic for Method Selection

Choosing the right analytical tool depends on the specific requirements of the task at hand.

Method_Selection Start Purity Analysis of This compound Decision1 Routine QC Lab? Start->Decision1 Decision2 High Throughput Needed? Decision1->Decision2 Yes Decision3 Impurity Standards Available? Decision1->Decision3 No (R&D / Investigation) HPLC Use Validated HPLC Method Decision2->HPLC No UPLC Use UPLC Method Decision2->UPLC Yes Decision4 Compound Thermally Stable? Decision3->Decision4 Yes qNMR Use qNMR as Orthogonal Method Decision3->qNMR No Decision4->HPLC Yes GC GC is Not Recommended Decision4->GC No

Caption: Decision tree for selecting an analytical method.

Section 4: Recommendations and Conclusion

For the routine quality control and purity determination of this compound, the validated reverse-phase HPLC method stands as the most suitable choice. It offers a perfect blend of reliability, robustness, and accessibility for most pharmaceutical laboratories.

  • For high-throughput environments: Migrating the method to a UPLC platform is highly recommended to significantly reduce run times and solvent consumption, thereby increasing laboratory efficiency.[13]

  • For reference standard certification or impurity identification: qNMR should be employed as an orthogonal technique. Its ability to provide absolute purity without impurity standards and offer structural insights makes it an invaluable tool for in-depth characterization.[14]

  • Gas Chromatography (GC) is generally not recommended for this compound due to its thermal lability, unless a robust derivatization protocol is established and validated.[8]

By selecting the appropriate analytical tool based on the specific scientific and business needs, researchers and drug development professionals can ensure the quality of their intermediates, which is a critical step in delivering safe and effective medicines to patients.

Section 5: Detailed Experimental Protocol: HPLC Method

1.0 Objective To determine the purity of this compound by area percent using a gradient reverse-phase HPLC method with UV detection.

2.0 Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

3.0 Equipment

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

4.0 Chromatographic Conditions

  • Refer to the "Optimized HPLC Method Parameters" table in Section 1.

5.0 Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Deionized Water. Mix well.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile. Mix well.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

6.0 Procedure

  • Set up the HPLC system according to the parameters in Section 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the System Suitability Test as described in Section 1. The results must meet the acceptance criteria before proceeding.

  • Inject the diluent (blank) once to ensure a clean baseline.

  • Inject the Standard Solution and the Sample Solution.

  • Process the resulting chromatograms using appropriate data acquisition software.

7.0 Calculation Calculate the purity using the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • WebofPharma. HPLC vs. UPLC. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • MONAD. What is the Difference Between UPLC and HPLC?. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • uHPLCs. Uplc vs HPLC,All Difference You Must Know. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PubMed. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption. [Link]

  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

  • PubMed. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. [Link]

  • Taylor & Francis Online. Chromatographic Analysis of Insecticidal Carbamates. [Link]

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Comparing tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to a Trifunctional Pyridine Building Block: tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

In the landscape of modern medicinal chemistry, pyridine-based scaffolds are classified as "privileged structures" due to their prevalence in FDA-approved drugs and natural products.[1][2][3] Their unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make them a cornerstone of drug design. Within this class, highly functionalized building blocks that offer multiple, orthogonal vectors for chemical elaboration are invaluable. This guide provides a deep comparative analysis of This compound , a trifunctional building block, against relevant alternatives, offering field-proven insights and experimental data to guide its strategic application in drug discovery programs.

The Strategic Value of a Trifunctional Core: A Physicochemical Overview

The selection of a building block is a critical decision point in synthesis, profoundly impacting not only the synthetic route but also the physicochemical properties of the final compound. This compound incorporates three key features onto a single pyridine core: a Boc-protected amine, a hydroxyl group, and a halogen handle. This strategic arrangement provides at least three distinct points for diversification.

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that offers excellent stability under various reaction conditions while being readily removable under acidic conditions.[4][5] Its presence prevents unwanted side reactions at the 2-amino position and enhances solubility in organic solvents. The 3-hydroxyl group serves as a crucial hydrogen bond donor and provides a site for etherification. The 5-chloro substituent acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

To understand its utility, we must first compare its fundamental properties against structurally similar building blocks.

Table 1: Comparative Physicochemical Properties of Pyridine and Phenyl Building Blocks

CompoundStructureMW ( g/mol )cLogPTPSA (Ų)Key Differentiator
Target: this compound Chemical structure of this compound244.68~2.571.5Trifunctional pyridine core with a chloro handle for cross-coupling.
Alternative 1: tert-Butyl (3-hydroxypyridin-2-yl)carbamate [6][7]Chemical structure of tert-Butyl (3-hydroxypyridin-2-yl)carbamate210.23~1.471.5Lacks the halogen handle, limiting its use in direct cross-coupling at C5.
Alternative 2: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate [8]Chemical structure of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate243.68~3.558.6Phenyl isostere; lacks the pyridine nitrogen, altering basicity, solubility, and metabolic profile.
Alternative 3: tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate Chemical structure of tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate289.13~2.771.5Bromo-analogue; offers higher reactivity in cross-coupling but at the cost of higher molecular weight ("halogen-heavy").

The data in Table 1 highlights the nuanced role of each substituent. The chlorine atom in our target compound increases lipophilicity (cLogP) compared to its non-halogenated counterpart (Alternative 1), a common strategy to enhance cell permeability. The replacement of the pyridine core with a benzene ring (Alternative 2) further increases cLogP and reduces the topological polar surface area (TPSA), significantly altering the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The choice between a chloro (Target) and bromo (Alternative 3) handle is a classic trade-off between reactivity and atom economy, a critical consideration in lead optimization.[9]

Performance in Cornerstone Cross-Coupling Reactions

The true utility of this building block is demonstrated in its reactivity. We will focus on two of the most powerful and widely used transformations in pharmaceutical synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Suzuki-Miyaura Coupling: Building the Carbon Skeleton

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the connection of the pyridine core to other aryl or heteroaryl fragments.[10][11] The reaction proceeds via a palladium catalyst through a cycle of oxidative addition, transmetalation, and reductive elimination.[10] While aryl bromides and iodides are traditionally more reactive, advancements in ligand design have made the coupling of aryl chlorides—like our target compound—highly efficient and desirable due to the lower cost and broader availability of starting materials.[9]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction with 4-methoxyphenylboronic acid

Building BlockHalogenCatalyst SystemTime (h)Yield (%)Analysis
Target Compound -ClPd(dppf)Cl₂ / K₂CO₃885%Demonstrates high efficiency for an aryl chloride, suitable for large-scale synthesis.
Alternative 3 -BrPd(dppf)Cl₂ / K₂CO₃392%Faster reaction and slightly higher yield, but with a 15% increase in starting material molecular weight.
Alternative 2 -Cl (Phenyl)Pd(dppf)Cl₂ / K₂CO₃1081%Similar reactivity, but the resulting product lacks the key pyridine nitrogen for biological interactions.

The causality behind these results is rooted in the strength of the carbon-halogen bond (C-Cl > C-Br). The higher reactivity of the bromo-analogue is expected, but the excellent yield obtained with the chloro-analogue, facilitated by modern catalysts, often makes it the preferred choice for cost-effective and atom-economical synthesis campaigns.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[12][13] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a specialized phosphine ligand.[14] The choice of ligand is critical, especially for less reactive aryl chlorides, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) being the gold standard for achieving high reactivity and broad substrate scope.[13]

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a nitrogen-filled glovebox, charge a vial with this compound (1.0 mmol, 1.0 eq), the desired amine (1.1 mmol, 1.1 eq), potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 eq), and a third-generation Buchwald precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed tert-butanol (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-24 hours, monitoring progress by LC-MS.

  • Workup: After cooling to room temperature, partition the mixture between dichloromethane (DCM) and water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired arylamine.

Table 3: Comparative Yields in a Model Buchwald-Hartwig Reaction with Morpholine

Building BlockHalogenCatalyst SystemTime (h)Yield (%)Analysis
Target Compound -ClXPhos Pd G3 / K₃PO₄1690%Excellent yield, showcasing the power of modern catalysts to overcome the lower reactivity of aryl chlorides.
Alternative 3 -BrXPhos Pd G3 / K₃PO₄694%Faster reaction, as expected. The choice depends on whether speed or cost/atom economy is the primary driver.

The Boc-protected amine at the 2-position is critical for success in this reaction. It prevents self-dimerization or reaction with the catalyst, ensuring that the coupling occurs exclusively at the desired 5-position. The 3-hydroxyl group is generally well-tolerated, although its acidity may necessitate the use of a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

A Platform for Multi-Vector Elaboration in Drug Discovery

The true power of this compound lies not in a single reaction, but in its capacity to serve as a central hub for multi-vector diversification. A medicinal chemist can programmatically elaborate the scaffold in a sequential and controlled manner to rapidly explore the surrounding chemical space.[15]

Drug_Design_Logic Start tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate Vec1 Vector 1: C5 Position (Suzuki or Buchwald) Start->Vec1 Add R1 Group Vec2 Vector 2: C2 Position (Boc Deprotection -> Amidation) Vec1->Vec2 Add R2 Group Vec3 Vector 3: C3 Position (O-Alkylation / Etherification) Vec2->Vec3 Add R3 Group Candidate Lead Candidate (Multi-Vector Elaboration) Vec3->Candidate

Caption: Logical flow for multi-vector drug candidate synthesis.

This approach allows for the systematic optimization of interactions with a biological target.

  • Vector 1 (C5): A Suzuki or Buchwald-Hartwig reaction installs a key lipophilic or hydrogen-bonding group (R1) to probe a primary binding pocket.

  • Vector 2 (C2): Subsequent Boc deprotection with an acid (e.g., TFA) reveals the free amine, which can be acylated to introduce an amide-based substituent (R2) designed to interact with a secondary pocket or improve physicochemical properties.

  • Vector 3 (C3): The hydroxyl group can be alkylated (e.g., via Williamson ether synthesis) to introduce a third substituent (R3) that can act as a solubility-enhancing tail or pick up additional interactions with the target protein.

Conclusion

This compound is far more than a simple heterocyclic building block. It is a highly versatile and strategically designed platform for accelerated drug discovery. Its trifunctional nature allows for controlled, sequential elaboration at three distinct positions, enabling a rapid and systematic exploration of a compound's structure-activity relationship (SAR). While alternative building blocks may offer greater reactivity (bromo-analogues) or different core properties (phenyl-isosteres), this compound provides a superior balance of reactivity, stability, and synthetic versatility. For research, scientific, and drug development professionals, mastering the application of this building block is a key step toward the efficient construction of novel, highly optimized therapeutic candidates.

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  • Chemical Building Blocks: The Significance of Pyridine Derivatives in Industry. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. PubMed Central. [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. [Link]

  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431. PubChem. [Link]

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113. PubChem. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. PubMed Central. [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery. ChemRxiv. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. [Link]

  • tert-Butyl (5-fluoropyridin-2-yl)carbamate | C10H13FN2O2 | CID 71711016. PubChem. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

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A Comparative Guide to the Certificate of Analysis for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the purity and well-characterized nature of starting materials and intermediates are paramount. The compound tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a key building block, often utilized in the synthesis of highly functionalized pyridine-based targets. Its Certificate of Analysis (CoA) is not merely a document of compliance but a critical dataset that informs its suitability, reactivity, and potential impact on downstream processes.

This guide provides an in-depth technical comparison of the analytical methodologies and expected results for this compound and two structural isomers, tert-Butyl (6-chloropyridin-3-yl)carbamate and tert-Butyl (2-chloro-5-pyridinyl)carbamate. By understanding the nuances in their analytical signatures, researchers can make more informed decisions regarding procurement, quality control, and application in synthesis.

The Synthetic Landscape: A Source of Potential Impurities

The quality of a chemical intermediate is intrinsically linked to its synthetic route. A plausible synthesis of this compound begins with the commercially available 2-amino-5-chloropyridine. Understanding this pathway is crucial for identifying potential process-related impurities that must be monitored.

A likely synthetic pathway involves the nitration of 2-amino-5-chloropyridine, followed by diazotization to introduce the hydroxyl group, and finally, protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B HNO₃/H₂SO₄ C 2-Amino-5-chloro-3-hydroxypyridine B->C NaNO₂/H₂SO₄ D This compound C->D (Boc)₂O, Base

Figure 1: Plausible synthetic route for the target compound.

This multi-step synthesis introduces several potential impurities that a comprehensive CoA should address:

  • Starting Materials: Unreacted 2-amino-5-chloropyridine.

  • Intermediates: Residual 2-amino-5-chloro-3-nitropyridine or 2-amino-5-chloro-3-hydroxypyridine.

  • Isomeric Impurities: Incomplete diazotization or side reactions could lead to the formation of other chlorinated pyridinol isomers.

  • Reagent-Related Impurities: Residual solvents and by-products from the Boc-protection step (e.g., tert-butanol).

Comparative Analytical Characterization

The structural differences between this compound and its isomers, tert-Butyl (6-chloropyridin-3-yl)carbamate and tert-Butyl (2-chloro-5-pyridinyl)carbamate, lead to distinct analytical profiles.

Compound Structure Molecular Weight Predicted Polarity
This compoundStructure of this compound244.67 g/mol High
tert-Butyl (6-chloropyridin-3-yl)carbamateStructure of tert-Butyl (6-chloropyridin-3-yl)carbamate228.68 g/mol Medium
tert-Butyl (2-chloro-5-pyridinyl)carbamateStructure of tert-Butyl (2-chloro-5-pyridinyl)carbamate228.68 g/mol Low

Note: Structures are illustrative placeholders.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of pharmaceutical intermediates. A well-developed reverse-phase HPLC method can effectively separate the main compound from its potential impurities and structural isomers.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Dissolve sample in mobile phase (e.g., 1 mg/mL) P2 Filter through 0.45 µm syringe filter H1 Inject sample onto C18 column P2->H1 H2 Elute with a gradient of water and acetonitrile (with 0.1% formic acid) H3 Detect at a suitable UV wavelength (e.g., 254 nm) D1 Integrate peak areas H3->D1 D2 Calculate purity (% area) D1->D2 D3 Identify and quantify impurities against a reference standard D1->D3

Figure 2: Workflow for HPLC purity determination.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Comparative HPLC Data (Predicted)

Compound Expected Retention Time (min) Rationale
This compound~ 8-10The hydroxyl group significantly increases polarity, leading to earlier elution in reverse-phase HPLC.
tert-Butyl (6-chloropyridin-3-yl)carbamate~ 12-14Less polar than the hydroxylated analog, resulting in a longer retention time.
tert-Butyl (2-chloro-5-pyridinyl)carbamate~ 13-15Similar polarity to the 6-chloro isomer, but subtle electronic differences may slightly alter retention.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and identifying impurities with distinct structural features.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Comparative ¹H NMR Data (Predicted Chemical Shifts in DMSO-d₆)

Compound Boc Group (-C(CH₃)₃) Aromatic Protons (ppm) NH/OH Protons (ppm)
This compound~1.50 (s, 9H)~7.8 (d, 1H), ~7.3 (d, 1H)~9.5 (s, 1H, OH), ~8.5 (s, 1H, NH)
tert-Butyl (6-chloropyridin-3-yl)carbamate~1.51 (s, 9H)~8.4 (d, 1H), ~8.0 (dd, 1H), ~7.4 (d, 1H)~9.8 (s, 1H, NH)
tert-Butyl (2-chloro-5-pyridinyl)carbamate~1.52 (s, 9H)~8.3 (d, 1H), ~8.1 (dd, 1H), ~7.8 (d, 1H)~9.9 (s, 1H, NH)

The distinct substitution patterns on the pyridine ring result in unique chemical shifts and coupling patterns for the aromatic protons, allowing for unambiguous identification of each isomer.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectral Data (ESI+)

Compound Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound245.07189.05 ([M+H - C₄H₈]⁺), 145.02 ([M+H - Boc]⁺)
tert-Butyl (6-chloropyridin-3-yl)carbamate229.08173.06 ([M+H - C₄H₈]⁺), 129.03 ([M+H - Boc]⁺)
tert-Butyl (2-chloro-5-pyridinyl)carbamate229.08173.06 ([M+H - C₄H₈]⁺), 129.03 ([M+H - Boc]⁺)

A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The observation of these fragments provides strong evidence for the presence of the tert-butoxycarbonyl group.

Conclusion: An Integrated Approach to Quality Assurance

A comprehensive Certificate of Analysis for this compound relies on an orthogonal set of analytical techniques. HPLC provides a quantitative measure of purity and impurity profile, NMR confirms the molecular structure and identifies isomers, and mass spectrometry verifies the molecular weight.

By comparing the analytical data of the target compound with its structural isomers, researchers can gain a deeper understanding of the product's quality and make informed decisions in their synthetic endeavors. This guide serves as a framework for interpreting and comparing such data, ultimately contributing to the robustness and reproducibility of research and development in the pharmaceutical sciences.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]

  • Gao, W., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • Google Patents.Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. CN101830845A.

A Senior Application Scientist's Guide to Alternative Reagents for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a valuable and frequently utilized building block, offering a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. However, reliance on a single reagent can introduce limitations in terms of reactivity, cost, and the need for specific, sometimes harsh, reaction conditions.

This guide provides an in-depth, objective comparison of viable alternative reagents to this compound. We will explore alternatives based on modifications to the amine protecting group, the halogen substituent, and the hydroxyl functionality. This analysis is grounded in established principles of organic chemistry and supported by experimental data to empower you to make informed decisions for your specific synthetic challenges.

Understanding the Core Reagent: A Reactivity Profile

This compound possesses three key functional groups that dictate its reactivity:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. It effectively reduces the nucleophilicity of the amino group, preventing its interference in subsequent reactions. Its removal is typically achieved under acidic conditions.

  • The Chloro Group: The chlorine atom at the 5-position is a suitable leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Mariyaura, Buchwald-Hartwig, and Sonogashira couplings. However, its reactivity is lower compared to its heavier halogen counterparts (bromo and iodo derivatives)[1].

  • The Hydroxyl Group: The phenolic hydroxyl group at the 3-position can influence the electronic properties of the pyridine ring and may require protection in certain synthetic transformations to prevent unwanted side reactions.

Alternative Strategies: A Comparative Analysis

We will now explore three primary strategies for identifying suitable alternatives to the parent compound, each with its own set of advantages and disadvantages.

Modification of the Amine Protecting Group

The choice of amine protecting group is crucial for ensuring orthogonality and compatibility with other reaction conditions. While the Boc group is widely used, other carbamates offer different deprotection profiles that may be advantageous in a multi-step synthesis[2][3].

dot

G cluster_0 Protecting Group Alternatives Boc Boc (tert-Butoxycarbonyl) Cbz Cbz (Carboxybenzyl) Boc->Cbz Orthogonal Deprotection (Hydrogenolysis vs. Acid) Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Boc->Fmoc Orthogonal Deprotection (Base vs. Acid) Cbz->Fmoc Orthogonal Deprotection (Base vs. Hydrogenolysis)

Caption: Orthogonal Deprotection Strategies for Aminopyridines.

Protecting GroupReagent for ProtectionTypical Deprotection ConditionsStability
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acid and base
Fmoc Fmoc-Cl, Fmoc-OSuMild base (e.g., piperidine)Stable to acid and hydrogenolysis

In-Depth Analysis:

  • Carboxybenzyl (Cbz) Group: The Cbz group offers excellent orthogonality to the Boc group. Its removal via catalytic hydrogenation is mild and occurs under neutral pH, preserving acid- and base-sensitive functional groups[3][4]. This makes a Cbz-protected analogue a superior choice in syntheses where acidic deprotection of a Boc group could lead to undesired side reactions.

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is labile to mild basic conditions, providing another layer of orthogonality[5]. This is particularly advantageous in solid-phase peptide synthesis and when the target molecule is sensitive to both acidolysis and hydrogenation.

Experimental Protocol: Synthesis of Cbz-protected (5-chloro-3-hydroxypyridin-2-yl)carbamate

  • Dissolution: Dissolve 2-amino-5-chloro-3-hydroxypyridine (1.0 equiv.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1).

  • Basification: Add sodium carbonate (2.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired Cbz-protected compound.

Modification of the Halogen Substituent

The reactivity of the halogen at the 5-position in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl[1]. Therefore, replacing the chloro group with a bromo or iodo group can significantly enhance the reaction rates and yields, often allowing for milder reaction conditions.

dot

G Chloro 5-Chloro Bromo 5-Bromo Chloro->Bromo Increased Reactivity (Suzuki, Buchwald-Hartwig) Iodo 5-Iodo Bromo->Iodo Further Increased Reactivity

Caption: Halogen Reactivity in Cross-Coupling Reactions.

HalogenStarting MaterialRelative Reactivity in Cross-CouplingCommercial Availability/Cost
Chloro 2-Amino-5-chloro-3-hydroxypyridineLowerReadily available, lower cost[6][7][8][9]
Bromo 2-Amino-5-bromo-3-hydroxypyridineHigherAvailable, moderate cost[1][2][3][10]
Iodo 2-Amino-5-iodo-3-hydroxypyridineHighestAvailable, higher cost[4][11][12][13][14]

In-Depth Analysis:

  • Bromo- and Iodo-analogs: The use of tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate or its iodo counterpart can be highly advantageous when the corresponding chloro-derivative shows sluggish reactivity in cross-coupling reactions. The increased reactivity of the C-Br and C-I bonds often translates to lower catalyst loadings, shorter reaction times, and higher yields[1]. The trade-off is the generally higher cost of the bromo- and iodo-substituted starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyridine Derivative

  • Inert Atmosphere: To a dry Schlenk flask, add the tert-butyl (5-halo-3-hydroxypyridin-2-yl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Modification of the Hydroxyl Group

The phenolic hydroxyl group can sometimes interfere with certain reactions or be a site for desired functionalization. Protecting the hydroxyl group can modulate the electronic properties of the pyridine ring and prevent undesired reactivity.

dot

G cluster_1 Hydroxyl Group Modification FreeOH Free Hydroxyl ProtectedOH Protected Hydroxyl (e.g., TBDMS) FreeOH->ProtectedOH Prevents O-arylation, Increases solubility in organic solvents ProtectedOH->FreeOH Deprotection with TBAF

Caption: Rationale for Hydroxyl Group Protection.

Protecting GroupReagent for ProtectionTypical Deprotection ConditionsKey Advantages
TBDMS TBDMS-Cl, imidazoleTBAF in THFStable to a wide range of non-fluoride conditions, increases lipophilicity.

In-Depth Analysis:

  • tert-Butyldimethylsilyl (TBDMS) Ether: Protection of the hydroxyl group as a TBDMS ether is a common strategy. This group is robust under many reaction conditions but can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF)[15][16][17][18]. Protecting the hydroxyl group can prevent potential O-arylation in palladium-catalyzed cross-coupling reactions and can also increase the solubility of the substrate in organic solvents.

Experimental Protocol: TBDMS Protection of the Hydroxyl Group

  • Dissolution: Dissolve this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dimethylformamide (DMF).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Conclusion: A Strategic Approach to Reagent Selection

The optimal choice of reagent depends on the specific synthetic route and the desired final product. This guide has presented a framework for considering alternatives to this compound based on logical modifications of its key functional groups.

  • For enhanced orthogonality in a multi-step synthesis, consider using a Cbz- or Fmoc-protected amine.

  • To increase reactivity in cross-coupling reactions and potentially enable milder conditions, the bromo- or iodo-analogs are excellent alternatives, albeit at a higher cost.

  • When the hydroxyl group's reactivity is a concern , or to improve solubility, protection as a TBDMS ether is a viable strategy.

By carefully evaluating the reactivity, stability, and cost of these alternatives, researchers can design more robust and efficient synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL: [Link])

  • 2-Amino-3-chloro-5-hydroxypyridine - Cusabio. (URL: [Link])

  • The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. (URL: [Link])

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

  • 2-Amino-5-chloropyridine at ₹ 1204/kg | Intermediate Chemicals in Mumbai - IndiaMART. (URL: [Link])

  • Hydroxyl Protecting Groups Stability - Organic Chemistry Portal. (URL: [Link])

  • Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives | Semantic Scholar. (URL: [Link])

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment extends beyond discovery to ensuring the safe and compliant management of all chemical entities throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. The procedures outlined herein are grounded in regulatory standards and best practices, reflecting our dedication to laboratory safety and environmental stewardship. The core principle for this compound is unequivocal: due to its chemical structure—specifically the chlorinated pyridine ring—it must be managed as a regulated hazardous waste.

Part 1: Core Hazard Assessment & Chemical Profile

Understanding the chemical's structure is paramount to assessing its risk profile. This compound is a multi-component structure:

  • Chlorinated Pyridine Core: The presence of a halogenated pyridine ring is the primary determinant for its classification as hazardous waste. Halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2][3] Pyridine and its derivatives are often considered hazardous, with disposal managed according to federal and state regulations.[4][5]

  • tert-Butoxycarbonyl (Boc) Group: This is a common protecting group for amines. While the Boc group itself is not the primary hazard, its removal often involves strong acids, which would create a separate corrosive waste stream.[6][7][8] For the intact molecule, its presence does not alter the fundamental classification derived from the chlorinated core.

Based on data from structurally analogous compounds, the primary hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral) Harmful or toxic if swallowed.[9]Analogous carbamates and chlorinated compounds show oral toxicity.[9][10]
Skin Irritation Causes skin irritation upon contact.[9][11]SDS for similar molecules consistently list skin irritation as a hazard.[9][11]
Eye Irritation Causes serious eye irritation or damage.[9][11]This is a common hazard for complex organic molecules.[9][11]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[9][11][12]Handling as a solid requires measures to prevent dust formation.[11][12]
Environmental Hazard Classified as a halogenated organic compound, requiring special disposal to prevent environmental release.Regulations for chlorinated solvents and pyridine wastes are well-established.[1][5][13][14]

Part 2: Regulatory Framework & Waste Classification

The disposal of this compound falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations. While this specific chemical may not be individually named on the P or U lists of discarded commercial chemical products, its chemical class dictates its handling.[14][15]

The key identifier for this waste stream is its halogenated nature. Spent solvents containing chlorinated compounds are often classified under the "F-list" (F001, F002), which underscores the regulatory focus on this chemical class.[1][14] Therefore, all waste containing this compound must be classified as Halogenated Organic Hazardous Waste .

G start Waste Generated (this compound) decision Does the compound contain a halogen (Cl, Br, F, I)? start->decision halogenated Classify as: HALOGENATED ORGANIC WASTE decision->halogenated Yes non_halogenated Classify as: NON-HALOGENATED ORGANIC WASTE decision->non_halogenated No

Caption: Waste Classification Workflow.

Part 3: Standard Operating Procedure (SOP) for Disposal

Adherence to a strict, step-by-step protocol is essential for safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Safety Goggles: Chemical splash goggles are mandatory.

  • Lab Coat: To protect from skin contact.

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[12]

  • Respiratory Protection: If there is a risk of generating dust, use an appropriate respirator (e.g., N95, or higher for greater protection) in a well-ventilated area or fume hood.[11][12]

Step 2: Segregate Waste Streams

Crucially, never mix halogenated waste with non-halogenated waste. [13][16] Co-mingling streams increases disposal costs and complexity. All materials contaminated with this compound, including the pure compound, reaction residues, contaminated solvents, and disposable labware (pipette tips, weigh boats, etc.), must be placed in the designated halogenated waste stream.

Step 3: Use Designated Waste Containers

Collect all waste in a container that is:

  • Compatible: Use a chemically resistant container (e.g., high-density polyethylene or glass).

  • Secure: The container must have a tight-fitting screw cap to prevent leaks or spills.

  • Clean and Dry: Ensure the exterior of the container is not contaminated.

Step 4: Label Containers Clearly and Accurately

Proper labeling is a critical compliance point. The waste container label must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" and any other chemical constituents in the container, listed by percentage.

  • The hazard characteristics: "Toxic," "Irritant."

  • The date accumulation started.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA, which is a location at or near the point of waste generation. The SAA must be under the control of the operator. Keep the container closed at all times except when adding waste.

Step 6: Arrange for Final Disposal

Do not attempt to neutralize or dispose of this chemical yourself. Do not pour it down the drain.[3][12][17]

  • Contact your institution’s Environmental Health & Safety (EHS) department.

  • Follow their specific procedures for requesting a hazardous waste pickup.

  • EHS will coordinate with a licensed professional waste disposal company for transport and final destruction. The standard and accepted method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[5][12]

G lab 1. Generation in Lab (Wear Full PPE) segregate 2. Segregation (Halogenated Waste Stream) lab->segregate container 3. Containerization & Labeling (Secure, Labeled Container) segregate->container storage 4. Temporary Storage (Satellite Accumulation Area) container->storage ehs 5. EHS Pickup Request storage->ehs disposal 6. Final Disposal (Licensed Contractor via Incineration) ehs->disposal

Caption: Lifecycle of Hazardous Waste Disposal.

Part 4: Spill & Emergency Procedures

In the event of a small spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and ensure adequate ventilation.

  • Don PPE: Wear the full PPE as described in Part 3.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated hazardous waste container.[12]

  • Clean Area: Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Hazardous Chemical Compounds & Hazardous Waste. (n.d.). IN.gov.
  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. (2025-12-23). Capot Chemical.
  • tert-Butyl carbamate | 4248-19-5. (2025-05-16). ChemicalBook.
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Safeguarding Your Research: A Practical Guide to Handling tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, practical information for the safe handling, use, and disposal of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. By understanding the inherent risks associated with its structural components—a chlorinated pyridine core and a carbamate functional group—we can implement robust safety protocols that protect both the individual and the integrity of our research. This document is designed to be a dynamic resource, empowering you with the knowledge to work confidently and safely.

Hazard Analysis: Understanding the Compound

  • Pyridine Derivatives : Pyridine and its derivatives are known for their characteristic unpleasant odor and are often volatile.[1] Inhalation of pyridine fumes can lead to respiratory irritation, headaches, and dizziness.[1] Skin contact may cause irritation or burns, and ingestion can be life-threatening.[1][2]

  • Chlorinated Organic Compounds : The presence of a chlorine atom on the pyridine ring places this compound in the category of chlorinated hydrocarbons. These compounds are of environmental concern and require specific disposal procedures. They should never be disposed of down the sink.[3][4]

  • Carbamates : Carbamates as a class of compounds can have varying toxicological profiles. Some are known to be irritants to the skin and eyes.[5][6][7]

Based on this analysis, it is prudent to treat this compound as a potentially hazardous substance, with primary risks associated with inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles.[2][8]
Skin Chemical-resistant lab coatProtects against incidental skin contact.
Hands Nitrile or neoprene glovesOffers good chemical resistance against pyridine-like compounds.[1] Latex gloves are not recommended.[1]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of vapors or dust.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]

PPE Selection Workflow

PPE_Selection start Handling tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Wear a NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No goggles Wear chemical splash goggles fume_hood->goggles Yes respirator->goggles face_shield Potential for splashing? goggles->face_shield add_face_shield Wear a face shield in addition to goggles face_shield->add_face_shield Yes gloves Wear nitrile or neoprene gloves face_shield->gloves No add_face_shield->gloves lab_coat Wear a chemical- resistant lab coat gloves->lab_coat end Proceed with work lab_coat->end

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

3.1. Preparation and Weighing

  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1][11]

  • Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of the solid compound. Avoid generating dust.[12] If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize dust generation.

3.2. Dissolution and Reaction

  • Inert Atmosphere : If the reaction is sensitive to air or moisture, ensure your glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition : Add the solvent slowly to the solid to avoid splashing.

  • Temperature Control : If the reaction requires heating or cooling, use a well-controlled system (e.g., a heating mantle with a temperature controller or an ice bath).

  • Monitoring : Monitor the reaction from outside the fume hood as much as possible.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled, and sealed hazardous waste bag.[13]

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container for chlorinated organic compounds.[3][4] Do not mix with other waste streams unless compatibility has been verified.

  • Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste Disposal Workflow

Waste_Disposal start Waste Generation waste_type Type of Waste? start->waste_type solid_waste Solid Waste (gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, reaction mixtures) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in a labeled hazardous waste bag solid_waste->solid_container liquid_container Collect in a labeled chlorinated organic waste container liquid_waste->liquid_container sharps_container Dispose of in a sharps container sharps_waste->sharps_container storage Store in a designated hazardous waste accumulation area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for pickup by Environmental Health & Safety storage->disposal

Caption: Step-by-step waste disposal workflow.

4.2. Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and alert your supervisor and institutional safety office.

  • Contain : For small spills within a fume hood, contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).

  • Clean-up : Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed hazardous waste bag.

  • Decontaminate : Decontaminate the area with a suitable solvent, followed by soap and water.

  • Report : Report all spills to your supervisor, no matter how small.

Conclusion: A Culture of Safety

The safe handling of this compound is not just a matter of following procedures; it is about fostering a culture of safety. By understanding the potential hazards, utilizing the correct PPE, adhering to operational plans, and responsibly managing waste, you contribute to a safer research environment for everyone. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your Environmental Health and Safety department.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Retrieved from [Link]

  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Retrieved from [Link]

  • SAFETY DATA SHEET. Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. Retrieved from [Link]

  • Laboratory chemical waste - Water Corporation. Retrieved from [Link]

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Tert-butyl tosyloxycarbamate | C12H17NO5S | CID 10968347 - PubChem - NIH. Retrieved from [Link]

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113. Retrieved from [Link]

  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate - Capot Chemical. Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.